Ethyl 3-amino-3-phenylpropanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 3-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZQDTVNRNXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29754-04-9 | |
| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29754-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride: Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No: 167834-24-4) is a chiral building block of significant interest in the pharmaceutical industry.[1] Its stereochemically defined structure serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This guide provides an in-depth exploration of the core properties of this compound, including its physicochemical characteristics, synthesis methodologies, and analytical protocols for quality control. The content is tailored for researchers and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their ester derivatives are pivotal structural motifs in a vast array of biologically active molecules, including peptides, peptidomimetics, and natural products.[2] The specific stereochemistry at the β-carbon profoundly influences the pharmacological activity and safety profile of a drug. (S)-Ethyl 3-amino-3-phenylpropanoate, as a non-natural β-amino acid derivative, offers a versatile scaffold for the development of novel therapeutics. Its applications span from the synthesis of antidepressants and antipsychotics to the construction of peptidomimetic structures in drug discovery.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is fundamental for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| Chemical Name | (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | [1] |
| Synonyms | (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, Ethyl (S)-beta-aminobenzenepropanoate HCl | [1] |
| CAS Number | 167834-24-4 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.71 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 198-202 °C (decomposition) | [3] |
| Solubility | Freely soluble in water (≥50 mg/mL), ethanol, and DMSO | [3] |
| Optical Purity | Typically ≥99% ee (S-isomer) | [3] |
Synthesis Methodologies: Achieving Enantiopurity
The synthesis of enantiomerically pure (S)-Ethyl 3-amino-3-phenylpropanoate is a critical step. Two primary strategies are employed: asymmetric synthesis and enzymatic resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, minimizing the need for subsequent resolution steps. The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for this purpose.
Diagram: Asymmetric Synthesis Workflow via Aza-Michael Addition
Caption: Enzymatic resolution of the racemic ester.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Step 1: Racemate Synthesis: Prepare racemic ethyl 3-amino-3-phenylpropanoate through standard synthetic methods, such as the reduction of ethyl 3-oxo-3-phenylpropanoate in the presence of an ammonia source.
-
Step 2: Enzymatic N-Acylation: The racemic ester is treated with a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor (e.g., ethyl acetate or butyl butanoate). The enzyme selectively acylates the amino group of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. [4]* Step 3: Separation: The unreacted (S)-ester and the N-acylated (R)-amide can be separated by standard techniques like column chromatography or extraction, owing to their different polarities.
-
Step 4: Hydrolysis (Optional): The separated (R)-amide can be hydrolyzed to recover the (R)-amino ester, which can be racemized and recycled, improving the overall process economy.
Trustworthiness: The success of this protocol relies on the precise control of reaction conditions (temperature, solvent, acyl donor) to maximize the enantioselectivity of the enzyme. Monitoring the reaction progress by chiral HPLC is essential to stop the reaction at approximately 50% conversion for optimal yield and enantiomeric excess of both components.
Formation of the Hydrochloride Salt
The final step in the preparation is the conversion of the free base of (S)-Ethyl 3-amino-3-phenylpropanoate to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Step 1: Dissolution: Dissolve the purified (S)-Ethyl 3-amino-3-phenylpropanoate free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. [3][5]* Step 2: Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. [3][5]* Step 3: Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is then collected by filtration, washed with the cold solvent to remove any unreacted starting material, and dried under vacuum.
Causality: The use of anhydrous conditions is crucial to prevent hydrolysis of the ester functionality and to ensure the formation of a crystalline, non-hygroscopic salt. [3]
Analytical Methods for Quality Control
Rigorous analytical testing is necessary to confirm the identity, purity, and enantiomeric excess of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.
Recommended HPLC Method:
| Parameter | Condition |
| Column | Chiral stationary phase (CSP) column, e.g., Daicel Crownpak CR(+) or polysaccharide-based columns (Chiralpak IA, etc.) |
| Mobile Phase | A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and an acidic aqueous buffer (e.g., perchloric acid solution, pH adjusted to ~1-2). [6][7]The exact ratio will need to be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or sub-ambient (e.g., 7 °C) for improved resolution [6][7] |
| Detection | UV at 210 nm or 254 nm |
Rationale: The choice of a chiral stationary phase is critical for achieving separation of the enantiomers. Crown ether-based columns are particularly effective for primary amines. [6][7]The acidic mobile phase protonates the amino group, facilitating interaction with the chiral selector. Lowering the column temperature can enhance the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. [6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of the compound.
Expected ¹H NMR Spectral Data (Illustrative, in CDCl₃):
-
~1.2 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
-
~2.8 ppm (d, 2H): Doublet for the methylene protons adjacent to the ester carbonyl.
-
~4.1 ppm (q, 2H): Quartet for the methylene protons of the ethyl group.
-
~4.5 ppm (t, 1H): Triplet for the methine proton at the chiral center.
-
~7.3-7.5 ppm (m, 5H): Multiplet for the aromatic protons of the phenyl group.
-
Broad singlet (variable): Protons of the ammonium group (-NH₃⁺).
Expected ¹³C NMR Spectral Data (Illustrative, in CDCl₃):
-
~14 ppm: Methyl carbon of the ethyl group.
-
~40 ppm: Methylene carbon adjacent to the ester.
-
~50 ppm: Methine carbon at the chiral center.
-
~61 ppm: Methylene carbon of the ethyl group.
-
~126-129 ppm: Aromatic carbons.
-
~140 ppm: Quaternary aromatic carbon.
-
~171 ppm: Carbonyl carbon of the ester.
Other Analytical Techniques
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, N-H of the amine salt).
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Applications in Drug Development
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable intermediate in the synthesis of several classes of pharmaceuticals:
-
Antidepressants: It is a key building block for certain selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
-
Antipsychotics: Its structure is incorporated into some atypical antipsychotic agents.
-
Peptidomimetics: The β-amino acid structure provides resistance to enzymatic degradation, making it useful for designing more stable peptide-based drugs.
Safety and Handling
While comprehensive toxicological data is not extensively published, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic. [3]
Conclusion
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical research and development. A thorough understanding of its properties, coupled with robust and well-defined synthetic and analytical methodologies, is essential for its successful implementation in the synthesis of complex drug molecules. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently work with this important compound.
References
- (S)-Ethyl 3-Amino-3-Phenylpropanoate Hydrochloride: High-Purity Chiral Building Block for Pharmaceutical Synthesis.
-
Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. Available at: [Link]
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A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE. Available at: [Link]
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Kadgaonkar, M. D., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(8), 585-588. Available at: [Link]
- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.
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Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Available at: [Link]
- HPLC CHIRAL OPTIMIZATION OF - A UNIQUE p-AMINO ACID AND ITS ESTER.
- Method for producing amino acid ester hydrochloride. Google Patents.
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Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6. ResearchGate. Available at: [Link]
-
Davis, F. A., & Deng, J. (2004). Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates. Organic letters, 6(16), 2789–2792. Available at: [Link]
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Ribeiro, C. M., Passaroto, E. N., & Brenelli, E. C. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12, 742-745. Available at: [Link]
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]
- Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl) propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. Available at: [Link]
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Asymmetric synthesis of syn and anti methyl 2,3-diamino-3-phenylpropanoate derivatives from N-substituted imines and Schöllkopf's bislactim ether. Sci-Hub. Available at: [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. SciELO. Available at: [Link]
- Method for the preparation of a chiral-beta-amino ester. Google Patents.
-
In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. Available at: [Link]
-
Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. Sci-Hub. Available at: [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]
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(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. PubChem. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(1), 15. Available at: [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]
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One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 21(9), 1209. Available at: [Link]
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Hashem, M. S., Fahim, A. M., & Helalya, F. M. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6149-6163. Available at: [Link]
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A Comprehensive Technical Guide to (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: A Cornerstone Chiral Building Block in Pharmaceutical Synthesis
CAS Number: 340188-50-3
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride, a pivotal chiral intermediate in modern pharmaceutical development. We will delve into its chemical identity, stereoselective synthesis, rigorous analytical characterization, and its critical applications, most notably as a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs). This document is designed to equip researchers and process chemists with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block.
Compound Identity and Physicochemical Properties
(R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is the hydrochloride salt of the (R)-enantiomer of ethyl 3-amino-3-phenylpropanoate. The presence of a stereocenter at the C3 position makes it a valuable chiral synthon. Its hydrochloride form enhances stability and improves handling characteristics, rendering it a white to off-white crystalline solid.[1]
| Property | Value | Source |
| CAS Number | 340188-50-3 | [2] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |
| Molecular Weight | 229.70 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Stereoselective Synthesis: The Enzymatic Resolution Approach
The synthesis of enantiomerically pure β-amino acids and their esters is a topic of significant interest in organic chemistry due to their prevalence in biologically active molecules. While several methods, including asymmetric synthesis, exist for preparing chiral β-amino esters, enzymatic kinetic resolution of the racemate offers a robust, scalable, and often more cost-effective strategy. This approach leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.
The underlying principle of enzymatic kinetic resolution is the differential rate of reaction of an enzyme with the two enantiomers. In the case of racemic ethyl 3-amino-3-phenylpropanoate, a lipase will selectively catalyze the hydrolysis of one enantiomer (typically the S-enantiomer) to its corresponding carboxylic acid, leaving the other enantiomer (the desired R-ester) unreacted. The significant difference in polarity between the resulting acid and the unreacted ester allows for a straightforward separation.
Caption: Workflow for the enzymatic resolution of racemic ethyl 3-amino-3-phenylpropanoate.
Detailed Experimental Protocol: Enzymatic Resolution
This protocol is a representative procedure based on established methodologies for the lipase-catalyzed resolution of β-amino esters.[3][4][5]
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Immobilized Candida antarctica Lipase B (CALB)
-
tert-Butyl methyl ether (t-BuOMe)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., in diethyl ether or as a concentrated aqueous solution)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic ethyl 3-amino-3-phenylpropanoate (1 equivalent) in t-BuOMe.
-
Enzymatic Hydrolysis: Add immobilized CALB and 0.5 equivalents of distilled water. The reaction is then agitated at a controlled temperature (e.g., 60°C).
-
Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the unreacted ester and the formed acid.
-
Work-up and Separation:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Transfer the organic filtrate to a separatory funnel.
-
Extract the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove the (S)-3-amino-3-phenylpropanoic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-ethyl 3-amino-3-phenylpropanoate.
-
-
Purification: The crude ester can be further purified by column chromatography if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified (R)-ester in a suitable solvent like ethyl acetate. Add a solution of HCl in a non-polar solvent (e.g., diethyl ether) or bubble HCl gas through the solution until precipitation is complete. The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric integrity of (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Based on analogous compounds, the following are expected key signals:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl Ester CH₃ | ~1.2 | Triplet | 3H | -OCH₂CH ₃ |
| Methylene CH₂ | ~2.8 | Doublet of doublets | 2H | -CH ₂-CO₂Et |
| Ethyl Ester CH₂ | ~4.1 | Quartet | 2H | -OCH ₂CH₃ |
| Methine CH | ~4.5 | Triplet | 1H | Ph-CH (NH₂)- |
| Aromatic CH | ~7.2-7.4 | Multiplet | 5H | Aromatic protons |
| Amine NH₂ | Broad singlet | 2H | -NH ₂ |
Note: In the hydrochloride salt, the amine protons will appear as a broader signal at a different chemical shift.
Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a strong carbonyl (C=O) stretch of the ester at ~1730 cm⁻¹, N-H stretching of the amine (or ammonium in the salt) around 3000-3400 cm⁻¹, and C-H stretches of the aromatic ring.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 194.1.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.
Chiral HPLC: The enantiomeric excess (ee) is the most critical quality attribute. This is determined by chiral HPLC, often using a polysaccharide-based chiral stationary phase (CSP).
Exemplary Chiral HPLC Method:
-
Column: Daicel CHIRALPAK® series (e.g., IA, IB, IC)[6][7][8][9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
Applications in Drug Development
(R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable building block due to its stereochemically defined β-amino ester functionality. This motif is present in a variety of pharmacologically active molecules.
Key Intermediate in the Synthesis of Tadalafil (Cialis®)
One of the most significant applications of this chiral intermediate is in the synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[10][11][12][13][14] In some synthetic routes to Tadalafil, the core structure is assembled using precursors that can be derived from (R)-3-amino-3-phenylpropanoic acid or its esters. The stereochemistry of the final drug product is critical for its efficacy and safety, and starting with an enantiomerically pure building block like (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride ensures the correct stereochemical outcome in the final API.
Caption: Role of the chiral building block in the synthesis and action of Tadalafil.
Precursor for Other Chiral Pharmaceuticals
The β-amino acid scaffold is a common feature in many other therapeutic agents. Chiral β-amino acids are known to be key components in the synthesis of various classes of drugs, including:
-
Antidepressants and Antipsychotics: The specific stereochemistry of these molecules is often crucial for their interaction with receptors in the central nervous system.
-
Peptidomimetics: The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation, making them more suitable as drug candidates.[15]
Conclusion
(R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a high-value chiral building block with significant applications in the pharmaceutical industry. Its stereoselective synthesis, commonly achieved through robust enzymatic resolution, provides a reliable source of this enantiomerically pure intermediate. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective implementation in the development of complex and life-saving drugs. The continued importance of chiral pharmaceuticals ensures that this compound will remain a key tool in the arsenal of synthetic and medicinal chemists.
References
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]
-
Mechanochemical enzymatic resolution of N -benzylated-β 3 -amino esters. ResearchGate. [Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. NIH. [Link]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
-
Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers. PubMed. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database. [Link]
-
In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Sci-Hub. [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]
-
Daicel CHIRALPAK IF-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 100 mm. Hichrom. [Link]
-
Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Labmedica. [Link]
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(3R)-3-amino-3-phenylpropanoic acid. PubChem. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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IB CHIRALPAK® IC-3. Scientex. [Link]
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Enzymatic resolution of amino acids via ester hydrolysis. National Genomics Data Center (CNCB-NGDC). [Link]
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. SciELO. [Link]
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Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 100 mm. Hichrom. [Link]
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]
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Ethyl 3-amino-3-phenylpropanoate. PubChem. [Link]
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Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. ACS Publications. [Link]
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A process for the preparation of tadalafil. European Patent Office. [Link]
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Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. ResearchGate. [Link]
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(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. PubChem. [Link]
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Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Semantic Scholar. [Link]
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Ethyl 3-amino-3-phenylpropanoate hydrochloride molecular weight
An In-Depth Technical Guide to Ethyl 3-amino-3-phenylpropanoate Hydrochloride
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on its properties, synthesis, and handling. This document emphasizes the compound's physicochemical characteristics, particularly its molecular weight, and provides practical, field-proven insights into its synthesis.
Compound Identification and Core Properties
This compound is the hydrochloride salt of the ethyl ester of 3-amino-3-phenylpropanoic acid. It is a chiral molecule and exists as two distinct enantiomers, (R) and (S), or as a racemic mixture. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is a critical consideration for its use in various synthetic applications.
The fundamental physicochemical properties are summarized below, providing the foundational data for any experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 229.70 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)CC(C1=CC=CC=C1)N.Cl | [1] |
| Physical Form | White to Yellow Solid |
For precise identification and procurement, the specific CAS Registry Number for each enantiomer is crucial.
| Enantiomer | CAS Registry Number |
| (R)-Ethyl 3-amino-3-phenylpropanoate HCl | 340188-50-3 |
| (S)-Ethyl 3-amino-3-phenylpropanoate HCl | 167834-24-4 |
Detailed Physicochemical and Computational Data
A deeper understanding of a compound's behavior in a laboratory setting requires analysis of its structural and electronic properties. The following table presents key computational descriptors for the parent molecule, which are essential for predicting its reactivity, membrane permeability, and interactions with biological systems.
| Computational Descriptor | Value | Significance in Research & Development |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | Influences drug transport properties and membrane permeability. A value in this range suggests moderate cell permeability. |
| LogP (Octanol-Water Partition Coeff.) | 2.0614 | Indicates the lipophilicity of the compound. This value suggests a good balance between aqueous solubility and lipid bilayer permeability. |
| Hydrogen Bond Donors | 1 | The primary amine group acts as a hydrogen bond donor, influencing intermolecular interactions and receptor binding. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and ester oxygen atoms act as hydrogen bond acceptors. |
| Rotatable Bonds | 4 | The number of rotatable bonds provides an indication of the molecule's conformational flexibility. |
Data sourced from computational chemistry predictions.[1]
Synthesis Protocol: One-Pot Process
The synthesis of 3-amino-3-phenylpropanoate esters can be efficiently achieved through a one-pot reaction, which minimizes the need for isolating intermediates, thereby improving yield and reducing process time. The following protocol is based on a method that utilizes benzaldehyde as a starting material.[3] This approach is self-validating as the progression can be monitored via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Causality of Experimental Design
The choice of a one-pot synthesis is deliberate. It leverages the sequential reactions of Knoevenagel condensation followed by reduction and esterification in a single reaction vessel. Using ammonium acetate provides both the amine source and the catalyst for the initial condensation with malonic acid.[3] The subsequent addition of thionyl chloride serves a dual purpose: it acts as a chlorinating agent and facilitates the esterification of the carboxylic acid intermediate with ethanol, the solvent.[3] This integrated approach is a hallmark of efficient process chemistry.
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.[3]
-
Initial Condensation: Heat the mixture to 50°C with stirring. Once the temperature is stable, add 10.0 g of benzaldehyde dropwise from the dropping funnel.[3]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the formation of the intermediate can be monitored by TLC.
-
Esterification: Cool the reaction mixture to below 10°C in an ice bath. Carefully add 40 g of thionyl chloride dropwise. (Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood). [3]
-
Second Reflux: Heat the mixture to reflux for 16 hours to ensure complete esterification.[3]
-
Work-up:
-
Remove the ethanol by distillation.[3]
-
To the residue, add 50 mL of dichloromethane.
-
Adjust the pH to 6-7 using a 5N NaOH solution. This neutralizes the excess acid and the hydrochloride salt, allowing for extraction of the free base ester into the organic layer.[3]
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers and concentrate under reduced pressure to yield the final product.[3]
-
Process Visualization
The logical flow of this one-pot synthesis is illustrated in the diagram below.
Sources
An In-depth Technical Guide to Ethyl 3-amino-3-phenylpropanoate Hydrochloride
This guide provides a comprehensive technical overview of Ethyl 3-amino-3-phenylpropanoate hydrochloride, a key chiral building block in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis, analytical validation, and applications, grounding all claims in verifiable scientific literature.
Introduction and Strategic Importance
This compound (CAS No: 29754-04-9 for the racemate, 167834-24-4 for the (S)-enantiomer) is a derivative of β-phenylalanine, an unnatural amino acid.[1][2] Its strategic importance in medicinal chemistry stems from the presence of a chiral center and functional groups—an amine and an ester—that are readily manipulated for the construction of more complex molecular architectures. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical profile of a starting material are paramount for predictable reaction outcomes and process scalability.
Chemical Structure
The molecule consists of a phenyl group and an ethyl ester moiety attached to a three-carbon chain. The key feature is the stereogenic center at the C3 position, bearing the amino group. The hydrochloride salt is formed by the protonation of this primary amine.
Caption: Structure of this compound.
Physicochemical Data
A summary of key properties is essential for experimental design, including solvent selection and reaction condition optimization. The data presented below is for the (S)-enantiomer, which is a common form in pharmaceutical applications.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | PubChem[2] |
| Molecular Weight | 229.70 g/mol | PubChem[2] |
| Physical Form | White to yellow solid | Sigma-Aldrich |
| IUPAC Name | ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | PubChem[2] |
| SMILES | CCOC(=O)CN.Cl | PubChem[2] |
| Topological Polar Surface Area | 52.3 Ų | PubChem[2] |
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is critical for the viability of any chemical intermediate. A common and effective method involves a tandem Knoevenagel condensation/reduction followed by a nitro group reduction and simultaneous esterification.
Synthesis Workflow
The causality behind this synthetic route lies in its efficiency. Combining the nitro reduction and esterification into a single step using stannous chloride (SnCl₂) in ethanol simplifies the process, reduces waste, and improves overall yield.[4] SnCl₂ acts as a chemoselective reducing agent for the nitro group and as a Lewis acid to catalyze the esterification of the carboxylic acid intermediate with the ethanol solvent.[4]
Sources
A Technical Guide to the Commercial Availability and Synthesis of Enantiopure Ethyl 3-Amino-3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Esters
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. Consequently, the ability to access enantiomerically pure compounds is not merely an academic exercise but a critical necessity for the creation of safe and effective drugs. β-amino acids and their ester derivatives, such as ethyl 3-amino-3-phenylpropanoate, represent a vital class of chiral building blocks. Their incorporation into molecular frameworks can impart unique conformational constraints and biological activities, making them highly sought-after intermediates in the synthesis of a wide array of pharmaceuticals, including antivirals, antidepressants, and antihypertensives. This guide provides an in-depth overview of the commercial landscape for enantiopure ethyl 3-amino-3-phenylpropanoate and details key methodologies for its synthesis.
Part 1: Commercial Landscape and Availability
Enantiopure (R)- and (S)-ethyl 3-amino-3-phenylpropanoate are commercially available from a variety of suppliers, catering to both research and bulk manufacturing needs. These compounds are typically offered as the free base or, more commonly, as the hydrochloride salt to enhance stability and ease of handling. Purity levels are generally high, often exceeding 95-98%, with enantiomeric excess (e.e.) being a critical quality parameter.
Below is a summary of representative commercial suppliers and product details. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.
| Supplier | Enantiomer | Form | CAS Number | Purity |
| Sigma-Aldrich | (R)-ethyl 3-amino-3-phenylpropanoate hydrochloride | Solid | 340188-50-3 | ≥95%[1] |
| (S)-ethyl 3-amino-3-phenylpropanoate hydrochloride | Solid | 167834-24-4 | Not specified | |
| BLDpharm | (R)-ethyl 3-amino-3-phenylpropanoate | - | 3082-68-6 | Not specified[2] |
| (S)-ethyl 3-amino-3-phenylpropanoate | - | 3082-69-7 | Not specified | |
| (R)-ethyl 3-amino-3-phenylpropanoate hydrochloride | Solid | 340188-50-3 | Not specified[3] | |
| ChemScene | (R)-ethyl 3-amino-3-phenylpropanoate hydrochloride | Solid | 340188-50-3 | ≥97%[4] |
| Veeprho | Racemic ethyl 3-amino-3-phenylpropanoate | - | 6335-76-8 | Not specified[5] |
This table is for illustrative purposes and is not exhaustive.
Part 2: Synthetic Methodologies for Enantiopure Ethyl 3-Amino-3-Phenylpropanoate
The preparation of enantiomerically pure ethyl 3-amino-3-phenylpropanoate can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis.
Enzymatic Kinetic Resolution
Kinetic resolution is a widely employed technique that leverages the stereoselectivity of a catalyst, often an enzyme, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes that have proven to be particularly effective for the resolution of β-amino esters.
The underlying principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation or hydrolysis of the racemic ethyl 3-amino-3-phenylpropanoate. For instance, in the presence of an acyl donor, the lipase may selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Figure 1: General workflow for lipase-catalyzed kinetic resolution.
Representative Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a generalized procedure based on established methods for the kinetic resolution of β-amino esters using lipases.[4][6]
-
Reaction Setup: In a suitable flask, dissolve racemic ethyl 3-amino-3-phenylpropanoate (1 equivalent) in an appropriate organic solvent (e.g., diisopropyl ether).
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase). The amount of enzyme will need to be optimized but is typically in the range of 10-50% by weight of the substrate.
-
Acyl Donor: Add an acyl donor (e.g., vinyl acetate or ethyl acetate, typically in excess).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the acylated product.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The filtrate, containing the acylated product and the unreacted enantiomer, can be concentrated under reduced pressure.
-
Separation: The acylated product and the unreacted enantiomer can be separated by standard chromatographic techniques (e.g., column chromatography).
-
Deprotection (if necessary): The N-acyl group can be removed from the resolved product to yield the free amino ester.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral starting material, often employing a chiral catalyst or auxiliary. This approach can be more atom-economical than resolution methods.
One powerful method for the asymmetric synthesis of β-amino esters involves the rhodium-catalyzed conjugate addition of an arylboronic acid to an α,β-unsaturated amino ester precursor, followed by an enantioselective protonation of the resulting rhodium enolate.
Sources
The Strategic Role of Ethyl 3-Amino-3-Phenylpropanoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Architect of Therapeutic Innovation
In the vast and intricate landscape of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among these, the β-amino acid ester, ethyl 3-amino-3-phenylpropanoate, has emerged as a cornerstone building block, offering a unique combination of structural features and synthetic accessibility. Its strategic importance lies not only in its core structure—a chiral β-amino acid derivative—but also in its capacity to serve as a versatile precursor to a diverse array of pharmacologically active molecules. This guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted applications of ethyl 3-amino-3-phenylpropanoate, offering a technical narrative for researchers and drug development professionals seeking to leverage its potential in their own discovery programs. We will delve into the causality behind synthetic choices, the validation of experimental protocols, and the crucial structure-activity relationships that govern the therapeutic efficacy of its derivatives.
The Foundation: Synthesis and Chiral Resolution of Ethyl 3-Amino-3-Phenylpropanoate
The utility of any building block is fundamentally tied to its accessibility. Ethyl 3-amino-3-phenylpropanoate can be synthesized through several established methods, with the choice of route often dictated by the desired scale, stereochemical purity, and available starting materials.
The Rodionov Reaction: A Classic Approach
One of the most direct methods for the synthesis of β-amino esters is the Rodionov reaction. This one-pot condensation of an aromatic aldehyde, an active methylene compound (such as malonic acid), and a source of ammonia, followed by esterification, provides a straightforward entry to the racemic product.
Benzaldehyde [label="Benzaldehyde"]; MalonicAcid [label="Malonic Acid"]; Ammonia [label="Ammonia/Ethanol"]; Intermediate [label="Intermediate β-amino acid"]; Esterification [label="Esterification (H+, EtOH)"]; Product [label="Ethyl 3-amino-3-phenylpropanoate (racemic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Benzaldehyde -> Intermediate; MalonicAcid -> Intermediate; Ammonia -> Intermediate; Intermediate -> Esterification; Esterification -> Product; }
Caption: Generalized workflow of the Rodionov reaction for the synthesis of racemic ethyl 3-amino-3-phenylpropanoate.While efficient for producing the racemic mixture, the majority of modern therapeutic applications demand enantiomerically pure starting materials. This necessitates a robust method for chiral resolution or an asymmetric synthesis.
Enzymatic Kinetic Resolution: The Path to Enantiopurity
Enzymatic kinetic resolution has proven to be a highly effective strategy for obtaining the desired enantiomer of ethyl 3-amino-3-phenylpropanoate. Lipases, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.
RacemicEster [label="Racemic Ethyl\n3-amino-3-phenylpropanoate"]; Lipase [label="Lipase (e.g., CALB)"]; SEster [label="(S)-Ethyl 3-amino-3-phenylpropanoate\n(unreacted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAcid [label="(R)-3-amino-3-phenylpropanoic acid\n(hydrolyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
RacemicEster -> Lipase; Lipase -> SEster; Lipase -> RAcid; }
Caption: Enzymatic kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate using a lipase.Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-phenylpropanoate
-
Preparation of Reaction Mixture: In a temperature-controlled vessel, dissolve racemic ethyl 3-amino-3-phenylpropanoate (1.0 eq) in a suitable organic solvent (e.g., toluene or diisopropyl ether).
-
Addition of Acylating Agent: Add an acylating agent, such as ethyl butyrate (0.6 eq).
-
Enzyme Immobilization: The use of an immobilized lipase (e.g., Novozym 435) is highly recommended to simplify catalyst recovery and reuse. Add the immobilized lipase to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 40-50 °C) with gentle agitation.
-
Monitoring Progress: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted ester and the newly formed amide.
-
Work-up and Isolation: Once the desired conversion (typically around 50%) and ee are achieved, filter off the immobilized enzyme. The filtrate can then be concentrated and the unreacted (S)-ester and the acylated (R)-amine can be separated by column chromatography.
The choice of solvent and acylating agent can significantly impact the enantioselectivity and reaction rate, highlighting the importance of process optimization for large-scale applications.
A Versatile Scaffold for Bioactive Molecules
The true power of ethyl 3-amino-3-phenylpropanoate lies in its ability to be readily transformed into a variety of medicinally relevant scaffolds. The presence of three key functional groups—the amine, the ester, and the phenyl ring—provides multiple handles for chemical modification.
The Gateway to β-Lactams: Core of Antibacterial and Enzyme Inhibitory Activity
β-lactams, characterized by a four-membered cyclic amide ring, are a cornerstone of antibiotic therapy and have also found applications as inhibitors of various enzymes. Ethyl 3-amino-3-phenylpropanoate serves as an excellent precursor for the synthesis of 3-amino-β-lactams.
AminoEster [label="Ethyl 3-amino-3-phenylpropanoate"]; Protection [label="N-protection (e.g., Boc, Cbz)"]; ProtectedEster [label="N-Protected Ester"]; Cyclization [label="Cyclization (e.g., Grignard reagent)"]; BetaLactam [label="3-Amino-β-lactam Scaffold", fillcolor="#FBBC05", fontcolor="#202124"];
AminoEster -> Protection; Protection -> ProtectedEster; ProtectedEster -> Cyclization; Cyclization -> BetaLactam; }
Caption: Synthetic pathway from ethyl 3-amino-3-phenylpropanoate to the 3-amino-β-lactam scaffold.The phenyl group at the 4-position and the amino group at the 3-position of the resulting β-lactam ring provide opportunities for further functionalization to modulate biological activity and pharmacokinetic properties.
Table 1: Representative IC50 Values of β-Lactamase Inhibitors
| Inhibitor | Target β-Lactamase | IC50 (µM) |
| Clavulanic Acid | TEM-1 | 0.06 |
| Sulbactam | TEM-1 | 0.5 |
| Tazobactam | TEM-1 | 0.08 |
| Avibactam | KPC-2 | 0.004 |
Note: This table provides representative data for common β-lactamase inhibitors to illustrate the range of potencies achievable with the β-lactam scaffold. The development of novel inhibitors often involves the exploration of diverse substituents on the core ring structure.
Precursor to Neurologically Active Agents: The Case of Dapoxetine
A compelling example of the utility of this scaffold is in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Although the commercial synthesis often starts from the corresponding carboxylic acid, (S)-3-amino-3-phenylpropionic acid, the ethyl ester is a direct and readily available precursor.
Synthetic Pathway to Dapoxetine
-
Hydrolysis: The (S)-ethyl 3-amino-3-phenylpropanoate is first hydrolyzed to the corresponding (S)-3-amino-3-phenylpropionic acid.
-
Reduction: The carboxylic acid is then reduced to the corresponding amino alcohol, (S)-3-amino-3-phenylpropanol. This can be achieved using a reducing agent like lithium aluminum hydride or borane.[2]
-
N-Methylation: The primary amine is subsequently dimethylated via the Eschweiler-Clarke reaction, using formic acid and formaldehyde, to yield (S)-3-(dimethylamino)-3-phenylpropan-1-ol.[2]
-
Williamson Ether Synthesis: Finally, a Williamson ether synthesis with 1-fluoronaphthalene affords Dapoxetine.[2]
AminoEster [label="(S)-Ethyl 3-amino-3-phenylpropanoate"]; Hydrolysis [label="Hydrolysis"]; AminoAcid [label="(S)-3-amino-3-phenylpropionic acid"]; Reduction [label="Reduction"]; AminoAlcohol [label="(S)-3-amino-3-phenylpropanol"]; Methylation [label="N,N-Dimethylation"]; DimethylaminoAlcohol [label="(S)-3-(dimethylamino)-3-phenylpropanol"]; EtherSynthesis [label="Williamson Ether Synthesis\n(1-Fluoronaphthalene)"]; Dapoxetine [label="Dapoxetine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
AminoEster -> Hydrolysis; Hydrolysis -> AminoAcid; AminoAcid -> Reduction; Reduction -> AminoAlcohol; AminoAlcohol -> Methylation; Methylation -> DimethylaminoAlcohol; DimethylaminoAlcohol -> EtherSynthesis; EtherSynthesis -> Dapoxetine; }
Caption: Key synthetic transformations from (S)-ethyl 3-amino-3-phenylpropanoate to Dapoxetine.This multi-step synthesis highlights the importance of robust and well-characterized starting materials like ethyl 3-amino-3-phenylpropanoate in the efficient production of complex drug molecules.
Structure-Activity Relationships and Bioisosteric Modifications
The phenyl ring of ethyl 3-amino-3-phenylpropanoate is a key feature that can be modified to fine-tune the pharmacological properties of its derivatives. Understanding the structure-activity relationship (SAR) is crucial for rational drug design.
Table 2: Hypothetical SAR of Phenyl Ring Substitutions on a Bioactive Derivative
| Substitution at Phenyl Ring | Relative Potency | Rationale |
| 4-Fluoro | +++ | Can improve metabolic stability and binding affinity through favorable electronic interactions. |
| 4-Chloro | ++ | Increases lipophilicity, which may enhance cell permeability, but can also lead to off-target effects. |
| 4-Methoxy | + | Can act as a hydrogen bond acceptor and may improve solubility, but can be metabolically labile. |
| 2-Pyridyl | +/ - | Introduces a basic nitrogen, which can alter solubility and receptor interactions, but may also introduce new metabolic pathways. |
| Thienyl | ++ | A common bioisosteric replacement for the phenyl ring, often maintaining or improving activity while altering physicochemical properties. |
Note: This table presents a generalized and hypothetical SAR to illustrate the principles of modifying the phenyl ring. Actual effects will be highly dependent on the specific biological target and the overall molecular scaffold.
Bioisosteric replacement of the phenyl group with other aromatic or heteroaromatic rings is a common strategy to modulate properties such as solubility, metabolic stability, and target engagement. The choice of a bioisostere is a critical decision in the lead optimization phase of drug discovery.
Conclusion and Future Perspectives
Ethyl 3-amino-3-phenylpropanoate is more than just a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its ready accessibility, chiral nature, and synthetic versatility make it an invaluable starting point for the construction of a wide range of bioactive molecules, from antibiotics to central nervous system agents. The ability to systematically modify its core structure allows for the fine-tuning of pharmacological properties, a key aspect of modern drug discovery. As our understanding of disease biology continues to evolve, the demand for novel and diverse chemical matter will only increase. Versatile and well-characterized building blocks like ethyl 3-amino-3-phenylpropanoate will undoubtedly continue to play a pivotal role in the design and synthesis of the next generation of therapeutics. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes to this and related β-amino esters, as well as their application in emerging areas of medicinal chemistry such as targeted protein degradation and the development of covalent inhibitors.
References
- CN103664660A - Synthesis method of dapoxetine hydrochloride - Google P
-
Dapoxetine - Wikipedia. [Link]
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Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation - ResearchGate. [Link]
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - Sci-Hub. [Link]
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β-Lactam Antibiotics: Structure-Activity Relationships - OUCI. [Link]
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The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]
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A Senior Application Scientist's Guide to Ethyl 3-Amino-3-Phenylpropanoate: Synthesis, Characterization, and Application as a Core Precursor for β-Lactam Scaffolds
Foundational Significance: The Role of β-Amino Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, the architectural shift from α-amino acids to their β-isomers marks a pivotal advancement in peptide-based drug design. β-Amino acids are crucial building blocks for creating peptidomimetics and other pharmacologically active molecules.[1][2][3] Their integration into peptide chains confers remarkable stability against proteolytic degradation, a common failure point for traditional peptide therapeutics.[2][3] This enhanced metabolic stability, coupled with the ability to form unique and stable secondary structures, has made β-amino acids and their derivatives highly sought-after intermediates in the development of novel drugs, including antivirals, antifungals, and potent insecticides.[1][3][4][5] Ethyl 3-amino-3-phenylpropanoate stands out as a particularly valuable and versatile precursor, providing a direct and efficient entry point into a diverse range of complex molecular scaffolds. This guide provides an in-depth examination of its synthesis, characterization, and strategic application in the synthesis of β-lactams.
Synthesis of Ethyl 3-Amino-3-Phenylpropanoate via the Rodionov Reaction
The Rodionov reaction is a classic and robust one-pot multicomponent condensation method for preparing β-amino acids. It involves the reaction of an aldehyde, malonic acid, and an ammonia source, typically in an alcoholic solvent. This method is particularly advantageous for its operational simplicity and cost-effectiveness.
Causality in Experimental Design
The choice of reactants and conditions is critical for maximizing yield and purity.
-
Benzaldehyde: Serves as the electrophilic aromatic backbone of the final product.
-
Malonic Acid: Acts as the carbon-source for the propanoate backbone. Its acidic methylene protons are key for the initial Knoevenagel condensation.
-
Ammonium Acetate: Functions as both the nitrogen source for the amino group and a basic catalyst to facilitate the initial condensation and subsequent Michael addition.
-
Ethanol: Serves as both the reaction solvent and the esterifying agent, directly yielding the ethyl ester in situ.
The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and decarboxylation sequence. The initial condensation of benzaldehyde and malonic acid forms an unsaturated intermediate, which then undergoes a conjugate addition of ammonia. Subsequent decarboxylation and esterification lead to the final product.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (21.2 g, 0.2 mol), malonic acid (20.8 g, 0.2 mol), and ammonium acetate (15.4 g, 0.2 mol).
-
Solvent Addition: Add 200 mL of absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Cooling and Concentration: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous, oily residue.
Visualization: Synthesis Workflow
Caption: Workflow for the one-pot synthesis of Ethyl 3-amino-3-phenylpropanoate.
Purification and Characterization: Ensuring Precursor Integrity
A high-purity precursor is non-negotiable for successful downstream applications. The following protocol ensures the removal of unreacted starting materials and byproducts.
Detailed Experimental Protocol: Purification
-
Acid-Base Extraction: Dissolve the crude oily residue from step 2.2.4 in 150 mL of diethyl ether. Transfer the solution to a separatory funnel.
-
Wash with Base: Wash the organic layer with 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted malonic acid. Discard the aqueous layer.
-
Wash with Acid: Wash the organic layer with 100 mL of 1M hydrochloric acid (HCl) to protonate the amino group of the product, transferring it to the aqueous layer. Separate and collect the aqueous layer.
-
Basification and Extraction: Cool the acidic aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is ~9-10. This deprotonates the amine, causing the product to precipitate or form an oil.
-
Final Extraction: Extract the product from the basified aqueous solution with three 75 mL portions of dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, which may be a pale yellow oil or a low-melting solid. For exacting applications, further purification can be achieved via silica gel column chromatography.[6]
Characterization Data
The identity and purity of the synthesized Ethyl 3-amino-3-phenylpropanoate must be confirmed through rigorous analytical methods. The data presented below serves as a benchmark for a successfully synthesized and purified compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [7] |
| Molecular Weight | 193.24 g/mol | [7] |
| Appearance | White to yellow solid or oil | |
| Melting Point | 111-112°C (as HCl salt) | [8] |
| Boiling Point | 299°C at 760 mmHg | [8] |
| Density | 1.075 g/cm³ | [8] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 4.40 (t, 1H, CH-N), 4.10 (q, 2H, O-CH₂-CH₃), 2.70 (d, 2H, CH₂-CO), 1.80 (s, 2H, NH₂), 1.20 (t, 3H, O-CH₂-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=O), 143.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 60.5 (O-CH₂), 52.0 (CH-N), 45.0 (CH₂-CO), 14.0 (CH₃). |
| IR (KBr, cm⁻¹) | 3370 (N-H stretch), 3030 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1730 (C=O ester stretch), 1600 (N-H bend), 1180 (C-O stretch). |
| Mass Spec (EI) | m/z (%): 193 ([M]⁺), 120 ([M-COOEt]⁺), 106 ([C₆H₅CHNH₂]⁺). |
Note: NMR and IR peak assignments are predictive and may vary slightly based on solvent and experimental conditions.
Application: Synthesis of 3-Amino-4-Phenyl-β-Lactam
The 2-azetidinone, or β-lactam, ring is the core structural motif of an entire class of antibiotics.[9] Ethyl 3-amino-3-phenylpropanoate is an excellent starting material for constructing this ring system, often via a Staudinger [2+2] cycloaddition or an intramolecular cyclization.[10][11][12]
Causality in Experimental Design
The conversion to a β-lactam involves two key transformations: protection of the amine and cyclization.
-
Amine Protection: The primary amine must first be converted into an imine by reacting it with an aldehyde (e.g., another equivalent of benzaldehyde). This is necessary to prevent side reactions and to activate the nitrogen for the subsequent cyclization.
-
Cyclization via Ketene: An acid chloride (e.g., chloroacetyl chloride) is treated with a non-nucleophilic base like triethylamine. This in-situ generation of a highly reactive ketene is the cornerstone of the Staudinger reaction.[9]
-
[2+2] Cycloaddition: The generated ketene undergoes a concerted [2+2] cycloaddition with the C=N bond of the imine to form the four-membered β-lactam ring. The stereochemistry of the final product is often influenced by the substituents on both the ketene and the imine.[13]
Detailed Experimental Protocol: β-Lactam Formation
-
Imine Formation: In a dry, nitrogen-flushed flask, dissolve Ethyl 3-amino-3-phenylpropanoate (9.65 g, 0.05 mol) in 100 mL of dry toluene. Add benzaldehyde (5.3 g, 0.05 mol) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours until imine formation is complete (monitored by TLC). Cool the reaction mixture.
-
Cycloaddition Setup: In a separate dry, nitrogen-flushed flask, dissolve the formed imine in 150 mL of dry dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Ketene Generation and Reaction: Slowly add triethylamine (7.6 mL, 0.055 mol) to the cooled imine solution. In a dropping funnel, prepare a solution of chloroacetyl chloride (4.4 mL, 0.055 mol) in 50 mL of dry DCM. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.
-
Reaction Completion and Quench: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by adding 100 mL of water.
-
Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexane to yield the desired 3-chloro-4-phenyl-azetidin-2-one derivative.
Visualization: β-Lactam Ring Formation
Caption: Key steps in the conversion of the β-amino ester to a β-lactam scaffold.
Conclusion
Ethyl 3-amino-3-phenylpropanoate is a cornerstone intermediate whose value is defined by its straightforward synthesis and its strategic position as a precursor to high-value molecular frameworks. The robust protocols for its synthesis and purification, combined with its facile conversion to pharmacologically relevant scaffolds like β-lactams, underscore its importance for researchers in drug discovery and organic synthesis. Mastery of the synthesis and application of this precursor provides a reliable and efficient pathway to novel compounds with significant therapeutic potential.
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Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307. [Link]
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Arch Pharm (Weinheim). (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
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Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
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Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles), 8, 96-99. [Link]
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Fazal-ur-Rehman, M. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. ResearchGate. [Link]
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ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]
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ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]
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SpectraBase. (n.d.). Ethyl-3-amino-3-phenyl-propenoate - MS (GC) Spectrum. SpectraBase. [Link]
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PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
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Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (n.d.). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. ResearchGate. [Link]
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PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 13(12), 1261-1333. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Organic Chemistry Portal. [Link]
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ResearchGate. (2005). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]
-
NIST. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. NIST WebBook. [Link]
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Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-43. [Link]
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SpectraBase. (n.d.). Ethyl-3-amino-3-phenyl-propenoate - 13C NMR. SpectraBase. [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database. [Link]
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LookChem. (n.d.). Cas 6335-76-8, ethyl 3-amino-3-phenylpropanoate. LookChem. [Link]
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ScholarWorks@GSU. (2014). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Georgia State University. [Link]
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Zhang, M., Gieseler, M., Lerchen, A., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14, 1284–1292. [Link]
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HMDB. (n.d.). Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Human Metabolome Database. [Link]
-
Veeprho. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Veeprho. [Link]
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-
Fu, L., Chen, G., Li, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13, 1146. [Link]
-
Gholami, H., Mohammadi, M., Ghavami, G., et al. (2016). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 21(11), 1438. [Link]
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Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 14(1), 49-65. [Link]
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Rodionow, W. M., & Postowskaja, E. I. (1929). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 51(3), 841-846. [Link]
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D'hooghe, M., & De Kimpe, N. (2009). Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. Chemical Reviews, 109(3), 1136-1175. [Link]
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ResearchGate. (2019). Design strategy. [a] 3-Amino-1-carboxymethyl-β-lactam, mimicking the... ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Ethyl 3-Amino-3-Phenylpropanoate
Introduction
Chiral β-amino acids and their ester derivatives are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Specifically, ethyl 3-amino-3-phenylpropanoate serves as a critical chiral building block for the synthesis of bioactive molecules, including β-lactam antibiotics and compounds with antiviral properties.[1][2][3] The stereochemistry of the β-amino acid moiety is often crucial for biological activity, necessitating synthetic methods that afford high enantiopurity. This guide provides detailed application notes and protocols for the enantioselective synthesis of ethyl 3-amino-3-phenylpropanoate, targeting researchers, scientists, and professionals in drug development. We will explore two prominent and effective strategies: Rhodium-Catalyzed Asymmetric Hydrogenation and Organocatalytic Asymmetric Mannich Reaction.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester
This method represents a powerful and direct route to chiral β-amino esters through the asymmetric hydrogenation of prochiral β-enamino esters. The success of this transformation hinges on the selection of a suitable chiral phosphine ligand that can effectively coordinate to the rhodium center and induce high enantioselectivity in the hydrogen addition step.
Scientific Principle and Rationale
The rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates and related enamines is a well-established and highly efficient method for producing chiral β-amino acid derivatives.[2][3] The catalyst, typically a cationic rhodium(I) complex with a chiral bisphosphine ligand, activates molecular hydrogen. The enamino ester substrate coordinates to the chiral metal center, and subsequent migratory insertion of hydrogen across the double bond occurs in a stereocontrolled manner, dictated by the chiral environment of the ligand. The choice of ligand is critical; ligands like TangPhos have demonstrated high efficacy for this class of substrates, leading to excellent conversions and enantiomeric excesses (ee).[4]
Experimental Protocol
Reaction Scheme:
(Z)-ethyl 3-acetamido-3-phenylacrylate + H₂ --(Rh(COD)₂BF₄ / Chiral Ligand)--> (R/S)-ethyl 3-acetamido-3-phenylpropanoate --> (R/S)-ethyl 3-amino-3-phenylpropanoate
Materials:
-
(Z)-ethyl 3-acetamido-3-phenylacrylate (Substrate)
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
(S,S,R,R)-TangPhos (Chiral Ligand)
-
Dichloromethane (DCM), HPLC grade, degassed
-
Methanol (MeOH), HPLC grade, degassed
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and (S,S,R,R)-TangPhos (3.1 mg, 0.0055 mmol, 1.1 mol%). Add degassed DCM (2 mL) and stir the solution for 20 minutes at room temperature to form the active catalyst.
-
Reaction Setup: In a separate flame-dried flask, dissolve (Z)-ethyl 3-acetamido-3-phenylacrylate (116.6 mg, 0.5 mmol) in degassed DCM (3 mL).
-
Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Transfer the resulting mixture to a high-pressure reactor. Seal the reactor, purge with hydrogen gas three times, and then pressurize to 10 atm with hydrogen.
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Work-up: After 12 hours, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product, ethyl 3-acetamido-3-phenylpropanoate, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Deprotection (if required): The N-acetyl group can be removed under standard acidic or basic hydrolysis conditions to yield the final product, ethyl 3-amino-3-phenylpropanoate.
Data Summary
| Parameter | Value | Reference |
| Catalyst Loading | 1 mol% | [4] |
| Ligand | TangPhos | [4] |
| Solvent | Dichloromethane | |
| H₂ Pressure | 10 atm | |
| Temperature | 25 °C | |
| Reaction Time | 12 h | |
| Yield | >95% | [4] |
| Enantiomeric Excess (ee) | up to 96.3% | [4] |
Mechanistic Insight
The catalytic cycle, illustrated below, involves the coordination of the enamino ester to the chiral rhodium complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination regenerate the catalyst and furnish the enantiomerically enriched product. The stereochemical outcome is determined during the irreversible migratory insertion step.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Method 2: Organocatalytic Asymmetric Mannich Reaction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often expensive and toxic heavy metals. The asymmetric Mannich reaction is a classic carbon-carbon bond-forming reaction that can be rendered highly enantioselective using small chiral organic molecules as catalysts.[1][5][6]
Scientific Principle and Rationale
The Mannich reaction involves the aminoalkylation of a carbon acid. In this context, an enolizable ester equivalent reacts with an imine to form a β-amino ester. Chiral bifunctional catalysts, such as thiourea derivatives derived from chiral diamines, are particularly effective.[1] These catalysts operate through a dual activation mechanism. The thiourea moiety activates the imine electrophile through hydrogen bonding, while a basic site on the catalyst (e.g., a tertiary amine) deprotonates the ester precursor to generate a nucleophilic enolate. This cooperative catalysis within a chiral scaffold brings the reactants into close proximity in a well-defined orientation, leading to high stereocontrol.
Experimental Protocol
Reaction Scheme:
Benzaldehyde + p-Anisidine --(in situ)--> N-Benzylideneaniline + Ethyl acetoacetate --(Chiral Thiourea Catalyst)--> Intermediate --(Decarboxylation)--> Ethyl 3-amino-3-phenylpropanoate
Materials:
-
Benzaldehyde
-
p-Anisidine
-
Ethyl acetoacetate (as a ketone surrogate)
-
Chiral bifunctional thiourea catalyst (e.g., derived from (R,R)-1,2-diaminocyclohexane)[1]
-
Toluene, anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
Imine Formation (in situ): To a flame-dried round-bottom flask containing 4 Å molecular sieves (200 mg), add a solution of benzaldehyde (53 mg, 0.5 mmol) and p-anisidine (61.6 mg, 0.5 mmol) in anhydrous toluene (2.0 mL). Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Catalyst Addition: Add the chiral thiourea catalyst (0.05 mmol, 10 mol%) to the reaction mixture.
-
Nucleophile Addition: Cool the mixture to 0 °C and add ethyl acetoacetate (97.6 mg, 0.75 mmol).
-
Reaction Execution: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Decarboxylation: The crude product is a β-amino-β'-keto ester. This intermediate is often subjected to decarboxylation under mild acidic or thermal conditions to yield the desired ethyl 3-amino-3-phenylpropanoate. Purify the final product by flash column chromatography.
Data Summary
| Parameter | Value | Reference |
| Catalyst Loading | 10 mol% | [1] |
| Catalyst Type | Chiral Bifunctional Thiourea | [1] |
| Solvent | Toluene | |
| Temperature | 0 °C | |
| Reaction Time | 24-48 h | |
| Yield | Good to excellent | [1] |
| Enantiomeric Excess (ee) | up to 99% | [1] |
Mechanistic Insight
The bifunctional catalyst simultaneously activates both the imine and the enolate precursor. The thiourea group forms hydrogen bonds with the imine, increasing its electrophilicity. The basic moiety on the catalyst facilitates the deprotonation of the ketone, generating the enolate. This dual activation within the chiral pocket of the catalyst directs the facial selectivity of the enolate's attack on the imine.
Caption: Dual activation model in organocatalytic Mannich reaction.
Product Characterization and Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized ethyl 3-amino-3-phenylpropanoate. The spectra should be compared with literature data or a racemic standard.[8][9]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of the product.[7][10][11]
Protocol for Chiral HPLC Analysis:
-
Instrumentation: HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).[7]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis:
-
Inject a sample of the racemic ethyl 3-amino-3-phenylpropanoate to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Conclusion
The enantioselective synthesis of ethyl 3-amino-3-phenylpropanoate can be effectively achieved through multiple robust methodologies. Rhodium-catalyzed asymmetric hydrogenation offers a highly efficient and atom-economical route from β-enamino esters, with well-understood mechanisms and commercially available catalysts. Alternatively, the organocatalytic asymmetric Mannich reaction provides a metal-free approach, often with exceptional levels of enantioselectivity, driven by the elegant design of bifunctional catalysts. The choice of method will depend on factors such as substrate availability, cost considerations, and desired scale. In all cases, rigorous purification and characterization, particularly the determination of enantiomeric excess by chiral HPLC, are paramount to ensure the quality of this valuable synthetic building block.
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Gao, W., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5. [Link]
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Reddy, V. G., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2145-2153. [Link]
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Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
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Tan, B., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry, 8, 1279-1283. [Link]
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Organic Chemistry Portal. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. [Link]
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Tan, B., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. PubMed Central. [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-840. [Link]
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Bhattacharya, S., et al. (2012). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 4(2), 576-581. [Link]
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Application Notes & Protocols: A Strategic Guide to Asymmetric Aza-Michael Addition for β-Amino Ester Synthesis
Strategic Overview: The Importance of Chiral β-Amino Esters
β-Amino esters are foundational chiral building blocks in modern organic synthesis and medicinal chemistry. Their presence within the architecture of numerous pharmaceuticals, natural products, and peptide analogues underscores their significance.[1][2][3] The asymmetric aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most direct and atom-economical methods for constructing the crucial C-N bond that defines these structures.[2][4] Achieving stereocontrol in this reaction is paramount, as the biological activity of the final molecule is often dictated by its specific three-dimensional arrangement. This guide provides an in-depth exploration of the mechanistic principles, catalytic systems, and practical protocols for achieving high enantioselectivity in the synthesis of β-amino esters.
Mechanistic Underpinnings & Catalytic Strategy
The core transformation involves the 1,4-addition of an amine nucleophile to an α,β-unsaturated ester (a Michael acceptor).[2][5] While the reaction can proceed without a catalyst, particularly with highly nucleophilic amines, achieving asymmetry requires a chiral catalyst that can differentiate between the two enantiotopic faces of the Michael acceptor. The primary challenge lies in creating a well-organized, chiral transition state that favors the formation of one enantiomer over the other.
Modern approaches are dominated by two main catalytic strategies:
-
Organocatalysis: Utilizes small, chiral organic molecules to catalyze the reaction, often through non-covalent interactions. This field has grown rapidly due to the operational simplicity, stability, and low toxicity of the catalysts.[6][7]
-
Metal Catalysis: Employs chiral complexes of transition metals that act as Lewis acids, activating the Michael acceptor towards nucleophilic attack.[8][9]
This guide will focus predominantly on organocatalytic methods, which have proven exceptionally robust and versatile for this specific transformation.
Deep Dive: Organocatalytic Systems
The power of organocatalysis in the aza-Michael addition lies in the ability of bifunctional catalysts to simultaneously activate both the nucleophile and the electrophile. This dual activation dramatically lowers the activation energy and rigidly defines the geometry of the transition state, inducing high stereoselectivity.
Bifunctional Thiourea and Squaramide Catalysts
Bifunctional thiourea and squaramide catalysts are arguably the most successful classes of organocatalysts for this reaction.[6][10] They possess a basic site (typically a tertiary amine) and a hydrogen-bond-donating moiety (the thiourea or squaramide group).
-
Causality of Action: The basic amine site deprotonates or forms a hydrogen bond with the N-H of the amine nucleophile, increasing its nucleophilicity. Concurrently, the acidic N-H protons of the thiourea/squaramide moiety form two hydrogen bonds with the carbonyl oxygen of the ester, activating it as an electrophile and locking its conformation. This intricate network of non-covalent interactions creates the chiral environment necessary for asymmetric induction.
Caption: Catalytic Cycle of a Bifunctional Thiourea Catalyst.
Cinchona Alkaloids
Derivatives of natural products like quinine and cinchonidine are also powerful catalysts.[6][9] While their application in activating enones via iminium ion formation is well-known, for the aza-Michael addition to esters, their primary role is often as a Brønsted base or as a hydrogen-bond donor, similar to bifunctional thioureas.[10] The rigid scaffold of the alkaloid provides an excellent chiral framework for inducing enantioselectivity.
Performance Data of Selected Organocatalysts
The choice of catalyst is critical and depends on the specific substrates. The following table summarizes representative data to guide selection.
| Catalyst Type | Michael Donor (Amine) | Michael Acceptor (Ester) | Yield (%) | ee (%) | Reference |
| Bifunctional Thiourea | Aniline | Ethyl Crotonate | 95 | 98 | [6][7] |
| Bifunctional Squaramide | 4-Methoxyaniline | Dimethyl Maleate | 99 | >99 | [6][7] |
| Cinchona Alkaloid Deriv. | 4-Nitrophthalimide | Methyl Vinyl Ketone | 98 | 99 | [3] |
| Chiral Brønsted Base | Acylhydrazone | β-Trifluoromethyl Enone | >95 | >95 | [11] |
*Note: Data for enones/ketones are included to show catalyst efficacy in related systems, as direct comparisons for esters can be sparse.
Experimental Protocols and Workflow
Adherence to a robust experimental protocol is essential for reproducibility and achieving high stereoselectivity. The following section provides a self-validating, step-by-step guide.
Caption: General Experimental Workflow.
General Protocol: Organocatalyzed Aza-Michael Addition
This protocol is a generalized procedure adapted from common practices in the field.[12][13] Optimization of temperature, solvent, and reaction time is crucial for new substrate combinations.
Materials & Reagents:
-
Chiral Organocatalyst (e.g., Bifunctional Thiourea, 1-5 mol%)
-
α,β-Unsaturated Ester (Michael Acceptor, 1.0 equiv)
-
Amine (Michael Donor, 1.2 equiv)
-
Anhydrous Solvent (e.g., Toluene, CH₂Cl₂, THF)
-
Drying Agent (e.g., Na₂SO₄, MgSO₄)
-
Reagents for Chromatography (Silica Gel, Hexanes, Ethyl Acetate)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., 0.02 mmol, 2 mol%).
-
Inerting: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 2.0 mL). Stir until the catalyst dissolves. Add the α,β-unsaturated ester (1.0 mmol, 1.0 equiv).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or ambient) using an appropriate bath. Rationale: Lower temperatures often increase enantioselectivity by favoring the more ordered transition state, though reaction times may be longer.[14]
-
Nucleophile Addition: Slowly add the amine nucleophile (1.2 mmol, 1.2 equiv) to the stirred solution over 5 minutes. Rationale: Slow addition can prevent side reactions and unwanted background (non-catalyzed) reactions.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin-Layer Chromatography (TLC). Check for the consumption of the limiting reagent (the α,β-unsaturated ester).
-
Quenching & Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution or water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino ester.
-
Analysis: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) of the product by analysis on a chiral stationary phase via HPLC or SFC.
Protocol Validation: Catalyst Screening and Optimization
A trustworthy protocol must be adaptable. For any new combination of amine and ester, a screening process is essential to validate and optimize the conditions.
-
Solvent Screening: Test a range of solvents (e.g., toluene, dichloromethane, THF, diethyl ether). The polarity and coordinating ability of the solvent can significantly impact the catalyst's effectiveness.[14]
-
Temperature Screening: Run the reaction at different temperatures (e.g., -40 °C, -20 °C, 0 °C, 25 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to ensure the reaction is efficient without being wasteful.
Troubleshooting and Key Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Poor reactivity of substrates; Catalyst inhibition; Incomplete reaction. | Increase temperature or reaction time; Use a more active catalyst; Ensure anhydrous conditions; Check purity of reagents. |
| Low Enantioselectivity (ee) | High background (non-catalyzed) reaction; Incorrect catalyst for the substrate; Suboptimal temperature. | Lower the reaction temperature; Use a less polar solvent; Add the nucleophile slowly at low temperature; Screen different catalyst scaffolds. |
| Formation of Bis-Adduct | Use of a primary amine (R-NH₂) which can react twice. | Use a slight excess of the Michael acceptor; Use a protecting group on the amine if necessary; Carefully control stoichiometry.[1] |
| Poor Reproducibility | Presence of moisture or air; Inconsistent reagent quality or concentration. | Use freshly distilled/dried solvents and reagents; Strictly adhere to inert atmosphere techniques; Ensure accurate measurement of all components. |
Conclusion and Future Directions
The organocatalyzed asymmetric aza-Michael addition is a powerful and reliable strategy for the synthesis of enantiomerically enriched β-amino esters. The success of the method hinges on the rational selection of a bifunctional catalyst capable of creating a highly organized, chiral transition state. By following robust and validated protocols, researchers can efficiently access these valuable building blocks for drug discovery and development. Future efforts will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and adapting these protocols for continuous-flow systems and greener reaction media.[13][15]
References
-
Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. SYNLETT, 2004 (14), 2630-2632. [Link]
-
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 2004 , 69(7), 2588–2590. [Link]
-
Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 2004 , 69(7), 2588-90. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 2021 , 17, 2585–2610. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. ResearchGate. [Link]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 2018 , 23(11), 2999. [Link]
-
The asymmetric aza-michael reaction. a review. Organic Preparations and Procedures International, 2005 , 37(6), 515-555. [Link]
-
Enantioselective Aza-Henry and Aza-Michael Reactions. Organic Chemistry Portal. [Link]
-
Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers, 2021 , 8(1), 57-63. [Link]
-
Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 2007 , 46(31), 5901-5903. [Link]
-
Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 2016 , 93(4), 786-788. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 2021 , 17, 2585-2610. [Link]
-
The Asymmetric Aza-Michael Reaction. ResearchGate. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]
-
Asymmetric Michael Addition. Buchler GmbH. [Link]
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Application Notes & Protocols: Strategic Incorporation of Ethyl 3-amino-3-phenylpropanoate Hydrochloride in Advanced Peptide Synthesis
Foreword: Beyond the Canonical Backbone
The field of peptide therapeutics is increasingly venturing beyond the 20 canonical α-amino acids to engineer molecules with enhanced stability, novel secondary structures, and unique biological activities. At the forefront of this exploration are β-amino acids, which introduce an additional carbon atom into the peptide backbone. This seemingly minor alteration fundamentally changes the conformational landscape and proteolytic susceptibility of the resulting peptide.[1][2] Ethyl 3-amino-3-phenylpropanoate, a representative β-amino acid, serves as a powerful tool for creating β-peptides and mixed α/β-peptides. These "foldamers" can mimic the structures of natural peptides while offering profound advantages, most notably a remarkable resistance to enzymatic degradation.[1]
This guide provides an in-depth exploration of Ethyl 3-amino-3-phenylpropanoate hydrochloride, moving from its fundamental properties to detailed, field-tested protocols for its successful incorporation into synthetic peptides. The focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers to troubleshoot and adapt these methods for their specific molecular targets.
Section 1: Physicochemical Profile and Handling
Understanding the fundamental properties of the starting material is critical for successful synthesis. This compound is the ethyl ester of a β-amino acid, provided as a hydrochloride salt. The ester protects the carboxylic acid terminus, while the hydrochloride salt form stabilizes the free amine.
| Property | Value | Source(s) |
| CAS Number | 340188-50-3 (for R-enantiomer) | [3] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 229.70 g/mol | [3][4] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in dry, 2-8°C | [3] |
| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. | General chemical knowledge |
Note: The information above primarily refers to the (R)-enantiomer. Ensure you have the correct stereoisomer for your specific application.
Section 2: The Strategic Advantage of β-Amino Acids in Peptide Design
The incorporation of a β-amino acid like 3-amino-3-phenylpropanoate fundamentally alters the peptide's architecture and stability.
2.1 Structural Implications
The additional methylene group in the backbone extends the distance between side chains and introduces greater conformational flexibility. This allows β-peptides to adopt unique and stable secondary structures, such as various helices (10-helix, 12-helix, 14-helix) and sheets, that are distinct from their α-peptide counterparts.[1][5] This capability is crucial for designing molecules that can mimic protein secondary structures to inhibit protein-protein interactions.[1][6]
Caption: Structural comparison of α- and β-peptide backbones.
2.2 Enhanced Proteolytic Stability
Perhaps the most significant advantage for drug development is the profound resistance of β-amino acid-containing peptides to degradation by proteases. Natural proteases have evolved to recognize and cleave the specific backbone geometry of α-peptides. The altered spacing and conformation of the β-peptide backbone make it a poor substrate for these enzymes, dramatically increasing the in-vivo half-life of the therapeutic candidate.[2]
2.3 Challenges in Synthesis
While powerful, the use of β-amino acids is not without its challenges. The natural ribosomal machinery is highly biased against β-amino acids, making their biological synthesis inefficient without significant engineering.[5] In chemical synthesis, the increased steric bulk around the β-carbon can lead to slower and less efficient coupling reactions compared to α-amino acids.[7] This necessitates careful optimization of coupling reagents and reaction conditions to achieve high yields.
Section 3: Core Principles for Incorporating Ethyl 3-amino-3-phenylpropanoate
Successful synthesis requires a firm grasp of protecting group strategy and coupling chemistry, especially when dealing with non-canonical amino acids.
3.1 Protecting Group Strategy: A Critical Choice
Before incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS), this compound must be chemically modified.
-
N-α-Protection: The primary amine (present as a hydrochloride salt) must be protected to prevent self-polymerization and ensure controlled, sequential addition. The most common choice for modern SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) group. This is achieved by reacting the free base form of the amino acid with a reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). The Fmoc group is stable to acids but is readily removed by a base, typically piperidine, making it orthogonal to common acid-labile side-chain protecting groups.[8][9][10]
-
C-Terminal Protection: The provided molecule already has its C-terminus protected as an ethyl ester . This form is ideal for solution-phase synthesis. However, for SPPS, the building block must have a free carboxylic acid to be coupled to the resin-bound amine. Therefore, for SPPS applications, one must start with N-Fmoc-3-amino-3-phenylpropanoic acid . The ethyl ester version is primarily a precursor or for use in solution-phase methodologies.
3.2 Coupling Chemistry: Driving the Reaction Forward
Forming a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. For sterically hindered residues like β-amino acids, the choice of coupling reagent is paramount to achieving high efficiency and minimizing side reactions.[11]
-
Aminium/Uronium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. They form highly reactive OAt or O-6-ClBt esters, respectively, which are more efficient than the OBt esters formed by older reagents like HBTU.[12][13] The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, further accelerating the coupling reaction, making it particularly suitable for difficult couplings.[13]
-
Carbodiimides: While reagents like DIC (N,N'-Diisopropylcarbodiimide) combined with an additive like Oxyma Pure® can be effective, aminium reagents are often preferred for challenging sequences to ensure higher yields and faster reaction kinetics.[14]
Section 4: Detailed Experimental Protocols
The following protocol outlines the manual incorporation of an N-Fmoc protected β-amino acid into a peptide sequence using the Fmoc/tBu SPPS strategy.
4.1 Workflow Overview: The SPPS Cycle
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
4.2 Protocol: Incorporation of N-Fmoc-3-amino-3-phenylpropanoic acid
This protocol assumes the synthesis is performed on a 0.1 mmol scale using a standard low-loading polystyrene resin (e.g., Rink Amide or Wang resin).
Materials:
-
Fmoc-protected resin (pre-loaded with the C-terminal amino acid)
-
N-Fmoc-3-amino-3-phenylpropanoic acid
-
Coupling Activator: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade
-
Manual SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads.
-
Drain the solvent.
-
-
Fmoc Deprotection (Removal of Fmoc from the resin-bound peptide):
-
Add 3 mL of 20% piperidine/DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 3 mL of 20% piperidine/DMF. Agitate for 15 minutes.
-
Drain the solution. This step exposes the free amine on the growing peptide chain.
-
-
Washing Post-Deprotection:
-
Wash the resin thoroughly to remove all traces of piperidine.
-
Perform the following washes, agitating for 1 minute for each wash:
-
DMF (3 x 5 mL)
-
DCM (2 x 5 mL)
-
DMF (3 x 5 mL)
-
-
Self-Validation Check: Perform a qualitative test (e.g., Kaiser test) on a few resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Activation and Coupling:
-
Causality: This step must be performed immediately to prevent side reactions with the newly exposed amine. The β-amino acid is pre-activated before being added to the resin.
-
In a separate vial, dissolve:
-
N-Fmoc-3-amino-3-phenylpropanoic acid (0.4 mmol, 4 equivalents)
-
HATU (0.39 mmol, 3.9 equivalents)
-
In 2 mL of DMF.
-
-
Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the reaction vessel containing the washed resin.
-
Agitate the reaction mixture. Due to the steric hindrance of the β-amino acid, extend the coupling time to 2-4 hours (compared to the typical 1-2 hours for α-amino acids).
-
-
Washing Post-Coupling:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts:
-
DMF (3 x 5 mL)
-
DCM (2 x 5 mL)
-
DMF (2 x 5 mL)
-
-
Self-Validation Check: Perform a Kaiser test again. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, a second coupling (recoupling) step may be necessary.
-
-
Cycle Repetition:
-
The resin is now ready for the next cycle, starting again with Step 2 (Fmoc Deprotection) to add the subsequent amino acid.
-
4.3 Final Cleavage and Deprotection (Example for Rink Amide Resin):
-
After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin extensively with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approx. 5 mL for 0.1 mmol scale) and let it react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Section 5: Characterization and Quality Control
-
Purity Analysis (RP-HPLC): The crude peptide should be analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its purity. A gradient of water and acetonitrile (both containing 0.1% TFA) is typically used.
-
Identity Confirmation (Mass Spectrometry): The molecular weight of the synthesized peptide must be confirmed using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the β-amino acid was successfully incorporated. The observed mass should match the calculated theoretical mass.
References
-
Lee, J., Torres, R., Kim, D. S., Byrom, M., Ellington, A. D., & Jewett, M. C. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Science, 11(20), 5339–5344. [Link]
- Lee, J., Torres, R., Kim, D. S., Byrom, M., Ellington, A. D., & Jewett, M. C. (2020).
-
Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society, 140(41), 13238–13242. [Link]
-
Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]
-
PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. PubChem. Retrieved from [Link]
-
Maini, R., Doring, V., & Schiefner, A. (2013). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. ChemBioChem, 14(14), 1833–1839. [Link]
-
EON Biotech. (n.d.). This compound. EON Biotech. Retrieved from [Link]
-
Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
-
Vilar, S., & Albericio, F. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 3-24. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Retrieved from [Link]
-
ResearchGate. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. [Link]
-
Berlicki, Ł., Gila, A., & Jaskiewicz, M. (2012). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 10(31), 6179-6182. [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 3-phenylpropanoate. Chemsrc. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. PubChem. Retrieved from [Link]
-
Corden Pharma. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Corden Pharma. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 1-18. [Link]
-
Khan, I., et al. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 27(17), 5489. [Link]
-
Fisher Scientific. (n.d.). (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee, Thermo Scientific. Fisher Scientific. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 27(3), 1043. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]
-
Diaz, D., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 40, 25-33. [Link]
-
Isaksson, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 125-140. [Link]
-
The Royal Society of Chemistry. (n.d.). Carbohydrates as Efficient Catalysts for the Hydration of α-Amino Nitriles. The Royal Society of Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Bulletins & General Procedures. Aapptec. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Mthis compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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- 14. peptide.com [peptide.com]
Application Note: A Robust Protocol for the Synthesis of 4-Phenyl-azetidin-2-one from Ethyl 3-Amino-3-phenylpropanoate
Abstract: This document provides a comprehensive guide for the synthesis of 4-phenyl-azetidin-2-one, a core β-lactam structure, utilizing ethyl 3-amino-3-phenylpropanoate as the starting precursor. The featured protocol is based on the robust and well-established Grignard-mediated intramolecular cyclization, often referred to as a modified Breckpot synthesis. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for constructing the foundational azetidin-2-one ring system.
Introduction and Scientific Context
The β-lactam (2-azetidinone) is a four-membered cyclic amide of immense significance in medicinal chemistry. It forms the structural core of the most widely used antibiotic classes, including penicillins, cephalosporins, and carbapenems.[1][2] These agents function by inhibiting bacterial cell wall biosynthesis, a mode of action that has saved countless lives.[2] Beyond their antibacterial properties, β-lactam scaffolds serve as versatile chiral synthons for preparing a diverse array of biologically active molecules, such as cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[1][3]
Numerous synthetic routes to β-lactams have been developed, with the Staudinger [2+2] ketene-imine cycloaddition being one of the most historically significant.[2][4] However, for precursors like β-amino esters, a more direct and atom-economical approach is the intramolecular cyclization. This application note focuses on such a method: the conversion of ethyl 3-amino-3-phenylpropanoate into 4-phenyl-azetidin-2-one. This transformation leverages a Grignard reagent to facilitate an efficient ring-closing reaction, providing a reliable and scalable pathway to this valuable synthetic intermediate.
Reaction Principle: Grignard-Mediated Intramolecular Cyclization
The synthesis proceeds via an intramolecular nucleophilic acyl substitution. The starting material, ethyl 3-amino-3-phenylpropanoate, possesses both the nucleophile (the amino group) and the electrophile (the ester carbonyl) required for cyclization. However, under neutral conditions, the amine is not sufficiently nucleophilic, and the ester is not sufficiently electrophilic for the reaction to occur.
The addition of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), is the critical step that drives the reaction. Its role is twofold:
-
Deprotonation of the Amine: The Grignard reagent is a strong base and rapidly deprotonates the primary amine, converting it into a magnesium haloamide derivative (-NHMgBr). This transformation significantly enhances the nucleophilicity of the nitrogen atom.
-
Activation of the Carbonyl (Minor Role): While the primary role is deprotonation, the Lewis acidic nature of the magnesium ion can coordinate with the carbonyl oxygen of the ester, further increasing its electrophilicity and susceptibility to nucleophilic attack.
The resulting highly nucleophilic nitrogen anion then readily attacks the proximal ester carbonyl in an intramolecular fashion. This ring-closing step forms a transient tetrahedral intermediate, which subsequently collapses by eliminating the ethoxide group (as EtOMgBr), yielding the thermodynamically stable four-membered β-lactam ring.
Reaction Mechanism Diagram
Caption: Mechanism of Grignard-mediated β-lactam formation.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-phenyl-azetidin-2-one on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (Scale) | Mmol | Equivalents |
| Ethyl 3-amino-3-phenylpropanoate | C₁₁H₁₅NO₂ | 193.24 | 1.93 g | 10 | 1.0 |
| Ethylmagnesium Bromide (1.0 M in THF) | C₂H₅MgBr | 133.27 | 22 mL | 22 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask, flame-dried
-
100 mL round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Glass syringes and needles
-
Thermometer or temperature probe
-
Ice-water bath
-
250 mL separatory funnel
-
Rotary evaporator
-
Glassware for purification (chromatography column, flasks, etc.)
Experimental Workflow Diagram
Caption: Overall experimental workflow for β-lactam synthesis.
Step-by-Step Procedure
-
Preparation and Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: Grignard reagents are highly reactive towards water and atmospheric oxygen. Ensuring a completely anhydrous and inert environment is paramount to prevent quenching of the reagent and to maximize product yield.
-
-
Reaction Initiation:
-
To the cooled flask, add ethyl 3-amino-3-phenylpropanoate (1.93 g, 10 mmol).
-
Using a syringe, add 50 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the resulting clear solution to 0 °C using an ice-water bath.
-
-
Addition of Grignard Reagent:
-
Slowly add ethylmagnesium bromide solution (1.0 M in THF, 22 mL, 22 mmol, 2.2 eq.) to the stirred solution at 0 °C over a period of 20-30 minutes using a syringe pump or by careful manual dropwise addition.
-
Causality: The reaction is exothermic. Slow, controlled addition at low temperature is crucial to manage the heat generated, prevent side reactions, and ensure the formation of the desired product. A slight excess of the Grignard reagent ensures complete deprotonation of the amine.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed. (Eluent suggestion: 1:1 Ethyl Acetate/Hexanes).
-
-
Quenching the Reaction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent. A precipitate (magnesium salts) will form.
-
Causality: The quench must be done slowly and at low temperature to control the vigorous, exothermic reaction between the unreacted Grignard reagent and the aqueous solution. NH₄Cl is a mild acid that effectively destroys the reagent and protonates the intermediates without hydrolyzing the β-lactam ring.
-
-
Workup and Extraction:
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Add 50 mL of ethyl acetate (EtOAc) and shake well. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of EtOAc.
-
Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Causality: The extraction isolates the organic product from the aqueous phase containing inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-phenyl-azetidin-2-one as a white solid.
-
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 60% to 80%.
-
Appearance: White to off-white crystalline solid.
-
Characterization:
-
¹H NMR (CDCl₃): Expect characteristic signals for the protons on the β-lactam ring. The C4 proton adjacent to the phenyl group will appear as a doublet of doublets, coupled to the two C3 protons.
-
¹³C NMR (CDCl₃): The carbonyl carbon of the β-lactam ring typically appears around 165-170 ppm.
-
IR (KBr or thin film): A strong, characteristic carbonyl (C=O) stretching absorption between 1740-1760 cm⁻¹ is a definitive indicator of the strained four-membered lactam ring.
-
Troubleshooting and Safety
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield | Wet glassware, solvent, or reagents. | Ensure all glassware is rigorously flame-dried. Use freshly opened or distilled anhydrous solvents. |
| Inactive Grignard reagent. | Titrate the Grignard reagent before use to confirm its concentration. Use a fresh, high-quality source. | |
| Formation of Byproducts | Reaction temperature was too high. | Maintain strict temperature control (0 °C) during the addition of the Grignard reagent. |
| Intermolecular polymerization. | Ensure the reaction is not overly concentrated. The provided solvent volume is a good starting point. |
Safety Precautions:
-
Grignard Reagents: Ethylmagnesium bromide is highly flammable and reacts violently with water. Handle only under an inert atmosphere.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
-
General: Always perform reactions in a chemical fume hood. Wear appropriate PPE at all times.
Conclusion
The Grignard-mediated cyclization of ethyl 3-amino-3-phenylpropanoate is an effective and reliable method for synthesizing 4-phenyl-azetidin-2-one. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, this protocol provides consistent and good yields of the target β-lactam. This foundational molecule serves as a valuable starting point for the development of more complex, biologically active compounds.
References
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
-
Alajarín, M., et al. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(2), 183-193. Retrieved from [Link]
-
Asif, M., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19998. Retrieved from [Link]
-
Ayub, K., et al. (2022). General overview of the reaction mechanism for the Staudinger synthesis... ResearchGate. Retrieved from [Link]
-
D'Auria, M., & Racioppi, R. (2014). Novel and Recent Synthesis and Applications of β-Lactams. In Atta-ur-Rahman (Ed.), Topics in Heterocyclic Chemistry. Springer. Retrieved from [Link]
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Banik, B.K., et al. (2012). An Expeditious Synthesis Of 3-Amino B-Lactams Derived From Polyaromatic Compounds. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 19(35), 7555-7557. Retrieved from [Link]
-
Arnold, F. H., et al. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 140(1), 147-151. Retrieved from [Link]
-
Brown, A. D., & Colvin, E. W. (1991). Stereoselective synthesis of β-lactams. Tetrahedron Letters, 32(38), 5187–5190. Retrieved from [Link]
-
Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of β-lactams via the "β-lactam synthon method". Chemical Society Reviews, 26(5), 377-386. Retrieved from [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]
-
Al-Smadi, M., & Al-Momani, W. (2008). Synthesis of beta-lactams with pi electron-withdrawing substituents. Molecules, 13(9), 2140-2160. Retrieved from [Link]
-
Wang, J., et al. (2015). Stereoselective Synthesis of β-Lactam-triflones under Catalyst-Free Conditions. Organic Letters, 17(22), 5610-5613. Retrieved from [Link]
-
Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2004(24), 5031-5040. Retrieved from [Link]
-
Djoukoue, I., et al. (2015). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 20(4), 6882-6901. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2010). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. Chemistry – A European Journal, 16(44), 13018-13031. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]
Sources
Application Notes & Protocols: N-Protection Strategies for Ethyl 3-Amino-3-phenylpropanoate
Abstract
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides. Ethyl 3-amino-3-phenylpropanoate, a valuable chiral building block, possesses a primary amine that requires temporary masking to prevent undesired side reactions during subsequent chemical transformations. This guide provides a comprehensive overview and detailed, field-tested protocols for the N-protection of this substrate using three of the most ubiquitous protecting groups in synthetic chemistry: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The discussion emphasizes the mechanistic rationale behind each protocol, the orthogonality of the protecting groups, and practical considerations for their implementation and subsequent removal.
Introduction: The Imperative for Amine Protection
The nucleophilic and basic nature of the primary amine in ethyl 3-amino-3-phenylpropanoate makes it highly reactive towards a wide array of electrophilic reagents. In a multi-step synthesis, this reactivity can lead to a loss of selectivity and the formation of unwanted byproducts. Amine protection strategies circumvent this issue by converting the amine into a less reactive functional group, typically a carbamate.[1][] The ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various reaction steps, and be selectively removed under conditions that do not affect other functional groups within the molecule.[]
The choice of protecting group is a critical strategic decision, dictated by the overall synthetic plan. The three carbamates discussed herein—Boc, Cbz, and Fmoc—exhibit distinct chemical labilities, forming an "orthogonal" set. This orthogonality allows for the selective deprotection of one group in the presence of the others, a powerful tool in complex syntheses.[1][3]
-
Boc (tert-butoxycarbonyl): Stable to bases and hydrogenolysis but readily cleaved under acidic conditions.[1][3]
-
Cbz (benzyloxycarbonyl or Z): Stable to mild acids and bases but removed by catalytic hydrogenolysis or strong acidic conditions.[4][5][6]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acids and hydrogenolysis but cleaved by mild bases.[7][8]
This document will detail the application of each of these protecting groups to ethyl 3-amino-3-phenylpropanoate.
Protocol I: tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability towards a wide range of nucleophilic and basic conditions.[3]
Principle and Rationale
The standard method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). The reaction requires a base to deprotonate the amine, enhancing its nucleophilicity to attack one of the carbonyl carbons of the anhydride.[1] The resulting tetrahedral intermediate collapses, eliminating a tert-butoxycarbonate anion, which readily decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated carbamate product to yield the final N-Boc protected amine.
Caption: Workflow for N-Boc Protection.
Experimental Protocol
Materials:
-
Ethyl 3-amino-3-phenylpropanoate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or 1N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or 1,4-Dioxane/Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 3-amino-3-phenylpropanoate (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (if using Et₃N), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Ethyl 3-amino-3-phenylpropanoate | - |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [9] |
| Molar Ratio (Reagent:Substrate) | 1.1 : 1.0 | [9] |
| Base | Triethylamine or NaOH | [9][10] |
| Solvent | Dichloromethane or Dioxane/H₂O | [9][10] |
| Temperature | Room Temperature (20-25 °C) | [11] |
| Reaction Time | 2 - 4 hours | [10] |
| Typical Yield | >90% | [12] |
Deprotection Considerations
The Boc group is reliably removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or ethyl acetate.[11][13] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting carbamic acid spontaneously decarboxylates to liberate the free amine.[1]
Protocol II: Benzyloxycarbonyl (Cbz or Z) Protection
Introduced by Bergmann and Zervas in the 1930s, the Cbz group was pivotal in the development of modern peptide synthesis.[6] It remains a highly valuable protecting group, particularly for its unique removal condition via hydrogenolysis.
Principle and Rationale
Cbz protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[6] This involves performing the reaction in a biphasic system with a mild aqueous base (e.g., Na₂CO₃ or NaOH). The base neutralizes the HCl generated during the reaction, driving it to completion.[14] The Cbz group is stable to the mildly basic conditions used for Fmoc removal and the acidic conditions used for Boc removal, making it an excellent orthogonal partner.[4]
Caption: General workflow for N-Cbz protection.
Experimental Protocol
Materials:
-
Ethyl 3-amino-3-phenylpropanoate (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq) or 1N NaOH
-
Water
-
Ethyl acetate or Diethyl ether
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 3-amino-3-phenylpropanoate (1.0 eq) in a 1M aqueous solution of sodium carbonate (2.5 eq).[15] Cool the solution in an ice bath to 0 °C.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.[15][16]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[15]
-
Monitor the reaction by TLC. Upon completion, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any excess unreacted benzyl chloroformate.[15]
-
Cool the aqueous layer again in an ice bath and carefully acidify to pH 2 with 1N HCl.[15]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.[16]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Ethyl 3-amino-3-phenylpropanoate | - |
| Reagent | Benzyl chloroformate (Cbz-Cl) | [16] |
| Molar Ratio (Reagent:Substrate) | 1.1 : 1.0 | [15] |
| Base | Na₂CO₃ or NaOH (aqueous) | [14][16] |
| Solvent | Water / Biphasic | [15] |
| Temperature | 0 °C to Room Temperature | [16] |
| Reaction Time | 2 - 18 hours | [15][16] |
| Typical Yield | 80-98% | [5][16] |
Deprotection Considerations
The premier method for Cbz group removal is catalytic hydrogenolysis.[5][14] The protected compound is dissolved in a solvent like methanol or ethanol, a palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under a hydrogen atmosphere.[15] This process cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[6] Alternatively, strong acidic conditions, such as HBr in acetic acid, can also be used for cleavage.[5][14]
Protocol III: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is indispensable in modern solid-phase peptide synthesis (SPPS) due to its unique cleavage condition: mild basic treatment.[7][17] This makes it orthogonal to both Boc and Cbz groups.
Principle and Rationale
Fmoc protection is typically carried out using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its more stable N-hydroxysuccinimide ester (Fmoc-OSu). The reaction is performed in a mixed aqueous-organic solvent system with a mild base like sodium bicarbonate.[18] The key feature of the Fmoc group is the acidic proton at the C9 position of the fluorene ring system.[19] Exposure to a mild amine base, such as piperidine, results in the abstraction of this proton, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene.[7][17] The excess amine base also acts as a scavenger for the reactive dibenzofulvene byproduct.[19]
Caption: The Fmoc protection and deprotection cycle.
Experimental Protocol
Materials:
-
Ethyl 3-amino-3-phenylpropanoate (1.0 eq)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane (or Acetone) and Water
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-amino-3-phenylpropanoate (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.2 eq) in dioxane dropwise to the cooled, stirring amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water and acidify with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[18][20]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Ethyl 3-amino-3-phenylpropanoate | - |
| Reagent | Fmoc-Cl or Fmoc-OSu | [18][21] |
| Molar Ratio (Reagent:Substrate) | 1.2 : 1.0 | [18] |
| Base | NaHCO₃ or Na₂CO₃ (aqueous) | [18] |
| Solvent | Dioxane/Water or Acetone/Water | [21] |
| Temperature | 0 °C to Room Temperature | [18] |
| Reaction Time | 4 - 12 hours | [18] |
| Typical Yield | >90% | [21] |
Deprotection Considerations
The Fmoc group is characteristically cleaved using a solution of a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF).[7][22] The deprotection is typically rapid, often completing within minutes at room temperature.[19][22] This mild, non-acidic, and non-reductive cleavage condition is the hallmark of Fmoc's utility in modern synthesis.
Comparative Summary and Orthogonal Strategies
The selection of an N-protecting group is dictated by the stability of other functional groups in the molecule and the planned subsequent reaction steps.
| Protecting Group | Introduction Reagent | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Boc₂O | Mild base (Et₃N, NaOH) in organic solvent | Strong acid (TFA, HCl) | Stable to base, hydrogenolysis |
| Cbz (Z) | Cbz-Cl | Aqueous base (Schotten-Baumann) | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Stable to mild acid/base |
| Fmoc | Fmoc-Cl | Mild aqueous base (NaHCO₃) in mixed solvent | Mild base (20% Piperidine in DMF) | Stable to acid, hydrogenolysis |
An orthogonal strategy allows for the removal of one protecting group without affecting another. For example, a chemist could have a molecule containing both an N-Boc and an N-Fmoc protected amine. Treatment with piperidine in DMF would selectively cleave the Fmoc group, leaving the Boc group intact. Subsequent treatment with TFA would then remove the Boc group, allowing for sequential, site-specific modifications. The combination of Boc, Cbz, and Fmoc provides a powerful toolkit for such advanced synthetic designs.
Conclusion
The N-protection of ethyl 3-amino-3-phenylpropanoate is a fundamental step for its use as a synthetic intermediate. The Boc, Cbz, and Fmoc protecting groups each offer a robust and reliable method for masking the amine functionality. By understanding the specific chemical principles, reaction conditions, and deprotection mechanisms for each group, researchers can make informed strategic decisions, enabling the successful and efficient synthesis of complex target molecules. The detailed protocols provided herein serve as a practical guide for laboratory implementation.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Kallam, S. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Retrieved from [Link]
- Scholars Research Library. (2012). Synthesis, characterization and radiolabeling of a new dipeptide analogue. Der Pharma Chemica, 4(2), 563-570.
- ResearchGate. (2008). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- Wiley-VCH. (n.d.). 3-(Benzamido)
- Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
-
ChemSpider Synthetic Pages. (2020). Boc deprotection of [[921|BocPhePheOEt]]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- ResearchGate. (2012). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)
- Royal Society of Chemistry. (2014). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.
- Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- Google Patents. (2021). Synthesis method of N-BOC-ethylenediamine. CN112979501A.
- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- ResearchGate. (2021).
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- ResearchGate. (1994). (PDF) Methods for Removing the Fmoc Group.
-
PubChem. (n.d.). Ethyl 3-amino-2-phenylpropanoate. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. CN103373940B.
- NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
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- 22. peptide.com [peptide.com]
Strategic Coupling of Ethyl 3-Amino-3-phenylpropanoate: Protocols and Mechanistic Insights
An Application Guide for Drug Development Professionals
Introduction
Ethyl 3-amino-3-phenylpropanoate, a key β-amino ester, serves as a fundamental chiral building block in the synthesis of numerous pharmacologically active compounds. Its structural motif is central to molecules ranging from enzyme inhibitors to complex natural products. The ability to selectively and efficiently functionalize its primary amine is paramount for molecular diversification in drug discovery pipelines. This guide provides an in-depth exploration of the two primary coupling strategies for this valuable intermediate: amide bond formation and catalytic N-arylation .
This document moves beyond simple procedural lists to provide a mechanistic rationale for reagent selection and parameter optimization. It is designed for researchers, medicinal chemists, and process development scientists who require robust and reproducible methods for the elaboration of this versatile scaffold. We will dissect the causality behind experimental choices, present detailed, field-tested protocols, and summarize key data to facilitate informed decision-making in your synthetic campaigns.
Part 1: Amide Bond Formation via Carboxylic Acid Activation
The formation of an amide bond is the most frequently employed reaction in medicinal chemistry.[1] For a substrate like ethyl 3-amino-3-phenylpropanoate, this transformation involves the coupling of its nucleophilic amine with a carboxylic acid. The direct condensation of an amine and a carboxylic acid is thermodynamically unfavorable and requires activation of the carboxyl group to facilitate the reaction under mild conditions.[2] This is achieved using a "coupling reagent."[3]
Mechanistic Rationale of Coupling Reagents
The fundamental principle involves a two-step process:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester, O-acylisourea, or acylphosphonium species). This conversion turns the hydroxyl group of the carboxylic acid into a good leaving group.[1][4]
-
Acylation: The amine group of ethyl 3-amino-3-phenylpropanoate attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[5]
Additives such as 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize the risk of racemization, particularly when coupling chiral carboxylic acids.[1]
Sources
Chiral HPLC Method for the Enantioselective Analysis of Ethyl 3-Amino-3-phenylpropanoate
Application Note & Protocol
Introduction
Ethyl 3-amino-3-phenylpropanoate, a β-amino acid ester, is a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry of this intermediate is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the accurate determination of enantiomeric purity are essential for quality control in drug development and manufacturing.
This application note presents a detailed protocol for the chiral separation of the enantiomers of ethyl 3-amino-3-phenylpropanoate using High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability and high enantioselectivity for a diverse range of chiral compounds, including amino acid derivatives.[1]
Principle of Chiral Separation
The enantioselective separation is achieved on a chiral stationary phase, where the chiral selector, a derivative of a natural polymer like cellulose or amylose, is immobilized or coated onto a silica support. The enantiomers of the analyte interact with the chiral selector to form transient, diastereomeric complexes. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The choice of the mobile phase is critical as it modulates the interactions between the analyte and the CSP, thereby influencing retention and resolution. For polysaccharide-based CSPs, normal-phase chromatography using a mixture of an alkane and an alcohol is a common and effective approach.[2][3]
Recommended Method
This protocol provides a starting point for the chiral separation of ethyl 3-amino-3-phenylpropanoate enantiomers. Optimization may be necessary to achieve the desired resolution and analysis time for specific applications.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): The Chiralpak® AD-H, an amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel, is selected due to its proven success in resolving a wide array of chiral compounds, including those with aromatic groups and amino functionalities.[1] The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.
-
Mobile Phase: A normal-phase mobile phase consisting of n-hexane and 2-propanol is chosen. The non-polar n-hexane serves as the weak solvent, while the more polar 2-propanol acts as the modulator, influencing the retention of the analyte. The ratio of these solvents is a critical parameter for optimizing the separation. The addition of a small amount of a basic modifier like diethylamine (DEA) is essential when analyzing basic compounds such as amines.[4] DEA helps to improve peak shape and reduce tailing by minimizing interactions with residual acidic silanol groups on the silica support.
-
Detection: UV detection at 220 nm is selected due to the presence of the phenyl group in the analyte, which provides strong chromophoric activity at this wavelength.
Experimental Protocol
Materials and Reagents
-
Racemic ethyl 3-amino-3-phenylpropanoate standard
-
Enantiomerically enriched standards of (R)- and (S)-ethyl 3-amino-3-phenylpropanoate (if available, for peak identification)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Diethylamine (DEA), HPLC grade
-
HPLC system with UV detector
-
Chiralpak® AD-H, 5 µm, 4.6 x 250 mm column
Procedure
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-hexane, 200 mL of 2-propanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic ethyl 3-amino-3-phenylpropanoate at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the Chiralpak® AD-H column in the HPLC system.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm.
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
If available, inject the enantiomerically enriched standards to confirm the elution order.
-
Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 is generally considered baseline separation.
-
-
Determine the enantiomeric purity (enantiomeric excess, ee%) of a sample using the following formula:
-
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the two enantiomers from each other and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Adjust the ratio of n-hexane to 2-propanol. Increasing the percentage of n-hexane will generally increase retention and may improve resolution. |
| Flow rate is too high. | Decrease the flow rate (e.g., to 0.8 mL/min). | |
| Peak Tailing | Insufficient basic modifier. | Increase the concentration of DEA slightly (e.g., to 0.15%). |
| Column contamination. | Flush the column with a stronger solvent like 100% 2-propanol (consult column care instructions). | |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of 2-propanol in the mobile phase. |
Visualization of the Experimental Workflow
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Derivatization of Ethyl 3-Amino-3-phenylpropanoate for Chromatographic and Spectroscopic Analysis
Abstract
This technical guide provides a comprehensive overview of derivatization strategies for ethyl 3-amino-3-phenylpropanoate, a key intermediate in pharmaceutical synthesis. The inherent polarity and, in the context of gas chromatography, low volatility of this β-amino ester present analytical challenges.[1] Derivatization is an essential step to enhance analyte properties for robust and sensitive quantification and characterization. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis, including methods for chiral resolution. The causality behind experimental choices, self-validating system designs, and troubleshooting insights are discussed to ensure technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Ethyl 3-Amino-3-phenylpropanoate
Ethyl 3-amino-3-phenylpropanoate is a chiral molecule of significant interest in the pharmaceutical industry, serving as a precursor for various active pharmaceutical ingredients (APIs). Its structure, containing a primary amine and an ester functional group, necessitates precise analytical control over its purity, concentration, and stereochemical integrity. Direct analysis of this compound can be problematic; its primary amine group can lead to poor peak shape and tailing in gas chromatography due to interactions with active sites in the GC system.[1] Furthermore, its enantiomers require specialized methods for separation and quantification.
Derivatization, the chemical modification of an analyte, addresses these challenges by converting the molecule into a less polar, more volatile, and more thermally stable derivative.[1][2] This application note details validated protocols for the derivatization of ethyl 3-amino-3-phenylpropanoate, focusing on two primary analytical platforms: GC-MS for general quantification and impurity profiling, and HPLC for both achiral and chiral analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary objectives of derivatization are to increase volatility and thermal stability, and to reduce the polarity of the analyte.[2] This is achieved by chemically modifying the active hydrogen on the primary amine. The two most common and effective strategies for this are silylation and acylation.
Silylation: Enhancing Volatility and Thermal Stability
Silylation is a robust and widely used derivatization technique for GC analysis, involving the replacement of active hydrogens with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[3] This derivatization strategy effectively masks the polar -NH2 group, significantly increasing the volatility and thermal stability of ethyl 3-amino-3-phenylpropanoate.
Causality of Reagent Choice:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful trimethylsilyl donor, BSTFA is highly effective for derivatizing primary amines.[4] The addition of 1% TMCS (trimethylchlorosilane) as a catalyst is often recommended to enhance the derivatization of sterically hindered amines.[5][6]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts.[3][6][7] This increased stability is advantageous for samples that may be exposed to trace amounts of moisture. The resulting TBDMS derivatives also have longer retention times, which can be beneficial for resolving the analyte from early-eluting matrix components.[7]
Experimental Protocol: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh approximately 1 mg of ethyl 3-amino-3-phenylpropanoate into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (as a solvent and acid scavenger) to dissolve the sample. Subsequently, add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Self-Validation and Expected Outcome:
The reaction's success can be confirmed by the disappearance of the analyte's original peak and the appearance of a new, earlier-eluting peak corresponding to the silylated derivative. The mass spectrum of the TMS-derivatized ethyl 3-amino-3-phenylpropanoate will show a characteristic molecular ion and fragmentation pattern.
Table 1: Comparison of Silylation Reagents for GC-MS Derivatization
| Reagent | Derivative | Key Advantages | Considerations |
| BSTFA + 1% TMCS | TMS | Highly reactive, volatile by-products.[6] | Derivatives are moisture-sensitive.[3] |
| MTBSTFA | TBDMS | Derivatives are highly stable to hydrolysis.[3][6][7] | Longer reaction times may be required. |
Diagram 1: Silylation Workflow
Caption: Workflow for silylation of ethyl 3-amino-3-phenylpropanoate.
Acylation: Creating Stable Amide Derivatives
Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or an acid chloride, to form a stable amide.[1] This derivatization method also effectively reduces polarity and improves chromatographic behavior.
Causality of Reagent Choice:
-
Acetic Anhydride: A common and cost-effective reagent that forms an acetamide derivative.[8] The reaction is typically straightforward and provides good yields.
-
Trifluoroacetic Anhydride (TFAA): The use of fluorinated anhydrides like TFAA can significantly enhance the sensitivity of detection when using an electron capture detector (ECD).[6][9] For mass spectrometry, the fluorine atoms provide a distinct isotopic pattern.
Experimental Protocol: Acylation with Acetic Anhydride
-
Sample Preparation: Dissolve approximately 1 mg of ethyl 3-amino-3-phenylpropanoate in 200 µL of anhydrous pyridine in a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of acetic anhydride to the solution.
-
Reaction: Cap the vial tightly and heat at 60°C for 15 minutes.
-
Evaporation: After cooling, evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the solution into the GC-MS system.
Self-Validation and Expected Outcome:
Successful acylation will be indicated by a shift in retention time and a mass spectrum consistent with the N-acetylated derivative. The molecular weight will increase by 42 amu.
Diagram 2: Acylation Workflow
Caption: Workflow for acylation of ethyl 3-amino-3-phenylpropanoate.
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization can serve two main purposes: enhancing detection sensitivity (e.g., by introducing a chromophore or fluorophore) and enabling the separation of enantiomers.
Fluorescent Labeling with o-Phthalaldehyde (OPA)
OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11][12] This pre-column derivatization method is extremely sensitive, allowing for the detection of picomole quantities of the analyte.[10] The reaction is rapid and occurs in an aqueous environment.
Causality of Reagent Choice:
-
OPA: A highly specific reagent for primary amines, providing excellent sensitivity for fluorescence detection.[10][13]
-
2-Mercaptoethanol (or other thiols): A necessary co-reagent for the formation of the fluorescent isoindole product.[10][11]
Experimental Protocol: OPA Derivatization
-
Reagent Preparation: Prepare the OPA reagent by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be protected from light and is stable for approximately one week.
-
Derivatization: In an autosampler vial, mix 50 µL of the ethyl 3-amino-3-phenylpropanoate sample (appropriately diluted in a suitable solvent) with 50 µL of the OPA reagent.
-
Reaction: Allow the reaction to proceed at room temperature for 2 minutes.
-
Analysis: Immediately inject an appropriate volume (e.g., 20 µL) onto the HPLC system equipped with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
Self-Validation and Expected Outcome:
The formation of the fluorescent derivative allows for highly sensitive detection. The stability of the derivative can be a concern, so consistent timing between derivatization and injection is crucial for reproducibility.[11]
Diagram 3: OPA Derivatization Workflow
Caption: Workflow for OPA derivatization.
Chiral Derivatization for Enantiomeric Resolution
Determining the enantiomeric purity of ethyl 3-amino-3-phenylpropanoate is often a critical requirement. This can be achieved by derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[14] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
3.2.1. Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral resolution of amino acids and other primary amines.[15][16][17][18] It reacts with the primary amine of both enantiomers of ethyl 3-amino-3-phenylpropanoate to form stable, UV-active diastereomers.
Causality of Reagent Choice:
-
Marfey's Reagent (L-form): Reacts with the (R)- and (S)-enantiomers of the analyte to form L-R and L-S diastereomeric pairs. These pairs can be resolved on a standard C18 column. The dinitrophenyl group provides a strong chromophore for UV detection.[18]
Experimental Protocol: Derivatization with Marfey's Reagent
-
Sample Preparation: Dissolve approximately 1 mg of ethyl 3-amino-3-phenylpropanoate in 200 µL of acetone. Add 400 µL of 1 M sodium bicarbonate solution.
-
Reagent Addition: Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: Heat the mixture at 40°C for 1 hour in a heating block.
-
Quenching: After cooling to room temperature, quench the reaction by adding 200 µL of 2 M HCl.
-
Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system with UV detection at 340 nm.
Self-Validation and Expected Outcome:
A successful derivatization will result in two separable peaks on the chromatogram, corresponding to the two diastereomers. The elution order can be determined by derivatizing enantiomerically pure standards, if available.
3.2.2. Mosher's Acid Chloride
Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is another effective chiral derivatizing agent.[19] It reacts with the primary amine to form stable diastereomeric amides. The absolute configuration of the amine can often be determined by analyzing the ¹H NMR spectra of the resulting diastereomers.[20][21][22] For HPLC analysis, the two diastereomers can be separated chromatographically.
Causality of Reagent Choice:
-
(R)- and (S)-MTPA-Cl: Using both enantiomers of the derivatizing agent provides a robust method for confirming the absolute configuration.[20] The resulting diastereomers are typically well-resolved on standard silica or C18 columns.
Experimental Protocol: Derivatization with (R)-MTPA-Cl
-
Sample Preparation: Dissolve approximately 2 mg of ethyl 3-amino-3-phenylpropanoate in 500 µL of anhydrous dichloromethane in a dry vial. Add 5 µL of triethylamine (as an acid scavenger).
-
Reagent Addition: Slowly add a solution of 1.2 equivalents of (R)-MTPA-Cl in 200 µL of anhydrous dichloromethane.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a small amount of saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Analysis: Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Table 2: Comparison of Chiral Derivatizing Agents for HPLC
| Reagent | Derivative | Detection | Key Advantages |
| Marfey's Reagent | Dinitrophenyl-L-alanine amide | UV (340 nm) | Robust, reliable, good resolution for many amines.[14] |
| Mosher's Acid Chloride | MTPA amide | UV (254 nm) | Allows for determination of absolute configuration by NMR.[20][21] |
Diagram 4: Chiral Derivatization Workflow
Caption: Logic of chiral derivatization for enantiomeric separation.
Conclusion
The derivatization of ethyl 3-amino-3-phenylpropanoate is a critical step for its accurate and sensitive analysis. For GC-MS, silylation and acylation are effective methods to improve volatility and chromatographic performance. For HPLC, derivatization with OPA provides excellent sensitivity for fluorescence detection, while chiral derivatizing agents like Marfey's reagent and Mosher's acid chloride enable the resolution and quantification of its enantiomers. The choice of the derivatization strategy should be guided by the analytical objective, the available instrumentation, and the required sensitivity and selectivity. The protocols provided in this application note offer robust starting points for method development and validation in research and quality control laboratories.
References
-
Mosher, H. S., Dale, J. A., & Dull, D. L. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549. ([Link])
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Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. ([Link])
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(1), 167. ([Link])
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Roth, M. (1971). O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Analytical Chemistry, 43(7), 880-882. ([Link])
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Bhushan, R. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. ([Link])
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Diva-portal.org. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. ([Link])
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Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. ([Link])
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Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis. Biomedical Chromatography, 18(8), 457-479. ([Link])
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Macherey-Nagel. (n.d.). Derivatization reagents for GC. ([Link])
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Ningbo Inno Pharmchem Co., Ltd. (2025). Why High-Purity O-Phthalaldehyde is Essential for Accurate Amino Acid Profiling. ([Link])
-
ResearchGate. (2004). Acetylation of amines with acetic anhydride. ([Link])
-
Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. ([Link])
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Parker, K. E., et al. (2021). Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. ACS Omega, 6(32), 21067-21076. ([Link])
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Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. ([Link])
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ResearchGate. (2007). LC-MS analysis after acetylation of primary amines. ([Link])
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Labinsights. (2023). Acylation Reagents for Gas Chromatography. ([Link])
-
ResearchGate. (1978). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). ([Link])
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Journal of Liquid Chromatography. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. ([Link])
-
National Institutes of Health. (2008). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. ([Link])
-
ACS Publications. (2010). Selective Acylation of Primary Amines in Peptides and Proteins. ([Link])
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University of Arizona. (n.d.). GC Derivatization. ([Link])
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Journal of the American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. ([Link])
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ResearchGate. (2023). NMR analysis of a chiral amine through derivatization with Mosher acid. ([Link])
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ([Link])
-
CORE. (2011). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. ([Link])
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives for assignment of absolute stereochemistry. ([Link])
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. ([Link])
-
Liu, R. H., & Ku, W. W. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 30. ([Link])
-
PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. ([Link])
-
Der Pharma Chemica. (2012). Synthesis and characterization of Boc-L-Phenylalanyl-(N-amino-amino ethyl)-3-phenyl-propionamide. ([Link])
-
ResearchGate. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ([Link])
-
MDPI. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ([Link])
-
Hungarian Journal of Industry and Chemistry. (2013). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. ([Link])
-
ResearchGate. (2015). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid. ([Link])
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- 4. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Silylation Reagents | Fisher Scientific [fishersci.com]
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- 10. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Scalable and Enantioselective Synthesis of (S)-ethyl 3-amino-3-phenylpropanoate HCl
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ethyl 3-amino-3-phenylpropanoate, a key chiral β-amino acid ester, is a pivotal structural motif in numerous active pharmaceutical ingredients (APIs). Its stereochemically defined structure demands a synthesis protocol that is not only robust and reproducible but also scalable and economically viable for industrial production. This document provides an in-depth guide to a large-scale synthesis of (S)-ethyl 3-amino-3-phenylpropanoate hydrochloride, focusing on the principles of catalytic asymmetric hydrogenation. We will explore the rationale behind the chosen synthetic strategy, present a detailed, step-by-step protocol, address critical scale-up considerations, and briefly discuss alternative biocatalytic methodologies.
Introduction: The Significance of a Chiral Building Block
Chiral β-amino acids and their derivatives are fundamental components in medicinal chemistry, often conferring enhanced potency, selectivity, and improved pharmacokinetic profiles to drug candidates. (S)-ethyl 3-amino-3-phenylpropanoate serves as a crucial intermediate for several pharmaceuticals. The primary challenge in its production lies in controlling the stereochemistry at the C3 position, as the biological activity is often exclusive to a single enantiomer.
Direct, efficient, and highly enantioselective methods are therefore paramount for industrial synthesis, moving beyond classical resolution techniques which are inherently limited to a 50% theoretical yield. Catalytic asymmetric synthesis, which utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represents the state-of-the-art approach.[1]
Strategic Overview: Pathways to Enantiopure β-Amino Esters
Several methodologies have been developed for the asymmetric synthesis of β-amino acids.[1] The most prominent and industrially relevant strategies include:
-
Asymmetric Hydrogenation: The reduction of a prochiral enamine or enamide precursor using a chiral transition metal catalyst (e.g., Rhodium, Ruthenium, Palladium) and hydrogen gas. This method is highly atom-economical and often provides excellent enantioselectivity.[2]
-
Catalytic Asymmetric Mannich Reaction: The addition of a nucleophile (like a silyl ketene acetal) to a chiral imine, often catalyzed by chiral organocatalysts or metal complexes.[3][4]
-
Biocatalysis: The use of enzymes, such as transaminases (TAs) or amine dehydrogenases (AmDHs), to perform stereoselective amination of a ketone precursor. This approach offers exceptional selectivity under mild, environmentally benign conditions.[5][6]
For this guide, we will focus on Palladium-Catalyzed Asymmetric Hydrogenation due to its demonstrated efficiency, high enantiomeric excess (ee), and scalability.[2]
Recommended Protocol: Asymmetric Hydrogenation Route
This strategy involves two primary stages: the synthesis of a β-amino acrylic ester precursor, followed by its enantioselective hydrogenation and subsequent salt formation.
Overall Synthetic Workflow
The logical flow from starting materials to the final, highly pure API intermediate is crucial for a scalable process.
Detailed Experimental Protocols
Part A: Synthesis of Precursor, (Z)-ethyl 3-amino-3-phenylacrylate
-
Rationale: This condensation reaction forms the key prochiral enamine substrate. The use of ammonium acetate serves as a convenient in-situ source of ammonia. The reaction is typically driven to completion by the removal of water.
-
Procedure:
-
To a suitable reactor equipped with a Dean-Stark apparatus, add ethyl benzoylacetate (1.0 eq), ammonium acetate (1.5 eq), and toluene (approx. 3-4 L/kg of ethyl benzoylacetate).
-
Heat the mixture to reflux (approx. 110-120 °C). Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
-
Part B: Palladium-Catalyzed Asymmetric Hydrogenation
-
Rationale: This is the key stereochemistry-defining step. A chiral palladium complex is formed in-situ, which coordinates to the double bond of the substrate and delivers hydrogen from one specific face, leading to the desired (S)-enantiomer. The choice of chiral ligand is critical for achieving high enantioselectivity.[2]
-
Procedure:
-
Catalyst Preparation: In a glovebox, charge a separate, inerted vessel with the chiral ligand (e.g., (S,S)-Ph-BPE, 0.012 eq) and a palladium source (e.g., Pd(OCOCF₃)₂, 0.010 eq). Add degassed, anhydrous solvent (e.g., 2,2,2-Trifluoroethanol - HFIP) and stir for 1 hour to form the active catalyst.[2]
-
Hydrogenation: Charge a high-pressure hydrogenation reactor with the precursor, (Z)-ethyl 3-amino-3-phenylacrylate (1.0 eq), and degassed anhydrous solvent.
-
Transfer the pre-formed catalyst solution to the reactor under an inert atmosphere.
-
Seal the reactor, purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (e.g., 20-50 bar, optimize as needed) and begin vigorous stirring.
-
Heat the reaction to the target temperature (e.g., 40-60 °C).
-
Monitor the reaction by observing hydrogen uptake and periodic sampling for HPLC analysis.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Part C: Isolation and HCl Salt Formation
-
Rationale: The free amine product is often an oil and can be difficult to handle and store. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easy to isolate, purify, and handle on a large scale.
-
Procedure:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil (the free amine) in a suitable solvent such as ethyl acetate or isopropanol (IPA).
-
Slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in IPA) with stirring.
-
The hydrochloride salt will precipitate. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Part D: Purification by Recrystallization
-
Rationale: Recrystallization is a critical final step to remove minor chemical impurities and to potentially enhance the enantiomeric excess, ensuring the final product meets stringent pharmaceutical quality standards.
-
Procedure:
-
Select an appropriate solvent system (e.g., ethanol/water, isopropanol/heptane).
-
Dissolve the crude HCl salt in the minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolate the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.
-
Scale-Up & Process Optimization
Transitioning from the lab bench to a pilot plant or manufacturing facility requires careful consideration of several factors.
| Parameter | Laboratory Scale (1-100 g) | Large Scale (10-100+ kg) | Rationale & Key Considerations |
| Heat Transfer | Flask with heating mantle/oil bath. | Jacketed glass-lined or stainless steel reactor. | Hydrogenation is exothermic. Efficient heat removal is critical to prevent temperature spikes and potential side reactions.[7] |
| Hydrogen Handling | Hydrogen balloon or cylinder. | High-pressure reactor with dedicated H₂ supply lines. | Strict safety protocols are mandatory for handling flammable hydrogen gas under pressure. Grounding and spark-free equipment are essential. |
| Catalyst Loading | Typically 0.5-2 mol%. | Optimized to <0.1 mol% if possible. | Catalyst cost is a major economic driver. Optimization is required to balance reaction time, yield, and cost. |
| Agitation | Magnetic stir bar. | Overhead mechanical stirrer (e.g., impeller, turbine). | Efficient mixing is crucial for gas-liquid mass transfer in hydrogenation to ensure a consistent reaction rate. |
| Product Isolation | Buchner funnel filtration. | Centrifuge or Nutsche filter-dryer. | Equipment must be chosen for efficient handling of large volumes of solids and solvents. |
| Quality Control | NMR, TLC, HPLC. | In-process controls (IPC) via HPLC, final QC (HPLC, Chiral HPLC, KF, ROI, etc.). | Rigorous analytical monitoring is required at all stages to ensure the process is under control and the final product meets specifications. |
Alternative Green Strategy: Biocatalysis
Biocatalytic methods present a powerful and sustainable alternative for producing chiral amines.[8] A common approach involves the reductive amination of a ketone precursor.
-
Advantages:
-
Extremely high enantioselectivity (>99.5% ee is common).
-
Operates in water under mild pH and temperature conditions.
-
Reduces the use of heavy metals and organic solvents.
-
-
Challenges:
-
Enzymes can have specific substrate scopes, requiring screening or protein engineering.
-
Process development can be more complex (e.g., managing cofactor regeneration, enzyme stability).
-
The industrial value of this approach has been proven in the large-scale production of other chiral amines, such as sitagliptin.[8]
-
Conclusion
The large-scale synthesis of (S)-ethyl 3-amino-3-phenylpropanoate HCl is most effectively achieved through catalytic asymmetric hydrogenation of a readily available enamine precursor. This method offers high yields, excellent enantioselectivity, and is amenable to industrial scale-up. Success hinges on careful optimization of catalyst systems, rigorous control of reaction parameters, and strict adherence to safety protocols, particularly concerning the handling of high-pressure hydrogen. As the demand for greener manufacturing processes grows, biocatalytic routes will continue to emerge as a highly competitive and sustainable alternative.
References
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). PMC - NIH.
- Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2013). ACS Publications - Organic Letters.
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews (RSC Publishing).
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. (2002). ACS Publications - Journal of the American Chemical Society.
- Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science.
- New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. (2024). ResearchGate.
- Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. (2025). Benchchem Technical Support Center.
- New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. (2024). ACS Publications - Organic Process Research & Development.
- Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. (2019). ACS Publications - The Journal of Organic Chemistry.
Sources
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- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Amino-3-Phenylpropanoate
Welcome to the technical support center for the synthesis of ethyl 3-amino-3-phenylpropanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve side reactions and other experimental hurdles.
Introduction to Synthetic Strategies
The synthesis of ethyl 3-amino-3-phenylpropanoate, a key building block in pharmaceutical chemistry, is commonly achieved through several synthetic routes. The most prevalent methods include the Rodionov reaction, aza-Michael additions, and variations of the Knoevenagel condensation. Each of these pathways, while effective, presents a unique set of potential side reactions that can impact yield, purity, and scalability. This guide will delve into the intricacies of these reactions, offering practical solutions to common problems.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis of ethyl 3-amino-3-phenylpropanoate, presented in a question-and-answer format to directly tackle your experimental challenges.
Issue 1: Low Yield in Rodionov Reaction due to Cinnamic Acid Derivative Formation
Question: I am performing a Rodionov reaction with benzaldehyde, malonic acid, and ammonia in ethanol to synthesize ethyl 3-amino-3-phenylpropanoate, but I am observing a significant amount of a side product that appears to be ethyl cinnamate or cinnamic acid. What is causing this and how can I minimize it?
Answer:
This is a classic side reaction in the Rodionov synthesis. The formation of cinnamic acid derivatives arises from a competing Knoevenagel condensation pathway.[1][2] In the initial stages of the reaction, benzaldehyde can react with malonic acid, catalyzed by the amine base, to form an α,β-unsaturated dicarboxylic acid intermediate. This intermediate can then undergo decarboxylation to yield cinnamic acid, which can be subsequently esterified in the ethanolic solvent to form ethyl cinnamate.[3][4]
Causality and Mitigation Strategies:
-
Reaction Temperature: Elevated temperatures favor the Knoevenagel condensation and subsequent elimination to form the cinnamate byproduct.
-
Recommendation: Maintain a lower reaction temperature, typically in the range of 50-70 °C, to favor the desired Michael addition of the amine to the intermediate over the elimination pathway.
-
-
Order of Addition: Adding the ammonia source (or amine) to the reaction mixture before or concurrently with the malonic acid can help to ensure that the amine is readily available to participate in the desired conjugate addition.
-
Catalyst Choice: While ammonia is the classic nitrogen source, using a pre-formed ammonium salt of a weak acid or a different amine catalyst can sometimes modulate the reaction pathways.
Experimental Protocol to Minimize Cinnamate Formation:
-
To a stirred solution of benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in absolute ethanol, add a solution of ammonia in ethanol (7N, 2 equivalents) dropwise at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the standard workup procedure.
Issue 2: Formation of Double Michael Addition Adducts in Aza-Michael Reactions
Question: I am synthesizing ethyl 3-amino-3-phenylpropanoate via an aza-Michael addition of ammonia to ethyl cinnamate. However, my final product is contaminated with a higher molecular weight impurity. What is this byproduct and how can I prevent its formation?
Answer:
The high molecular weight impurity is likely the result of a double Michael addition, where a second molecule of ethyl cinnamate reacts with the newly formed ethyl 3-amino-3-phenylpropanoate. This is a common side reaction when using a primary amine or ammonia as the nucleophile. The primary amine product can act as a nucleophile itself, leading to the formation of a tertiary amine adduct.
Causality and Mitigation Strategies:
-
Stoichiometry: An excess of the Michael acceptor (ethyl cinnamate) will drive the formation of the double addition product.
-
Recommendation: Use a stoichiometric amount or a slight excess of the amine nucleophile relative to the ethyl cinnamate.
-
-
Concentration: High concentrations of reactants can increase the likelihood of the secondary reaction.
-
Recommendation: Perform the reaction at a lower concentration to disfavor the bimolecular side reaction.
-
-
Controlled Addition: Adding the ethyl cinnamate slowly to the solution of the amine can help to maintain a low concentration of the Michael acceptor, thus minimizing the double addition.
Experimental Protocol to Control Double Michael Addition:
-
Dissolve ammonia in ethanol (e.g., a 7N solution) and cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl cinnamate (1 equivalent) dropwise to the stirred ammonia solution over a period of 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction and proceed with the workup and purification.
Issue 3: Polymerization of Ethyl Acrylate in Aza-Michael Additions
Question: I am attempting to synthesize ethyl 3-amino-3-phenylpropanoate using an aza-Michael addition of an amine to ethyl acrylate. I am observing the formation of a significant amount of a viscous, polymeric material in my reaction flask. How can I prevent this?
Answer:
The formation of a polymeric substance is a common issue when working with acrylates, which are prone to self-polymerization, especially in the presence of bases or at elevated temperatures.[5] The amine used as the nucleophile in the aza-Michael addition can also act as a catalyst for this unwanted polymerization.
Causality and Mitigation Strategies:
-
Temperature Control: Higher temperatures significantly accelerate the rate of acrylate polymerization.
-
Recommendation: Maintain a low reaction temperature, ideally at or below room temperature, throughout the addition and reaction period.
-
-
Inhibitors: Commercial acrylates are often supplied with polymerization inhibitors (e.g., hydroquinone monomethyl ether, MEHQ). Ensure that the inhibitor is not removed prior to the reaction. If necessary, a small amount of a radical inhibitor can be added to the reaction mixture.
-
Reaction Time: Prolonged reaction times can increase the extent of polymerization.
-
Recommendation: Monitor the reaction closely and work it up as soon as the desired product formation has reached a maximum.
-
Experimental Protocol to Minimize Polymerization:
-
Ensure your ethyl acrylate contains an appropriate inhibitor.
-
To a solution of the amine (1 equivalent) in a suitable solvent (e.g., THF or ethanol) at 0 °C, slowly add the ethyl acrylate (1.1 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete (typically within a few hours), proceed immediately with the workup to remove unreacted acrylate and the catalyst.
Issue 4: Hydrolysis of the Ester Product During Workup
Question: After what appears to be a successful reaction, I am experiencing a loss of my desired ethyl 3-amino-3-phenylpropanoate product during the aqueous workup, and I am isolating 3-amino-3-phenylpropanoic acid instead. What is causing this hydrolysis and how can I avoid it?
Answer:
The ethyl ester group in your product is susceptible to hydrolysis under both acidic and basic aqueous conditions, particularly at elevated temperatures.[6][7] During the workup, if the pH is not carefully controlled or if the product is exposed to aqueous acid or base for an extended period, the ester can be cleaved to the corresponding carboxylic acid.
Causality and Mitigation Strategies:
-
pH Control: Both strong acids and strong bases will catalyze the hydrolysis of the ester.
-
Recommendation: During the workup, use mild acidic and basic solutions (e.g., saturated sodium bicarbonate solution for neutralization) and avoid prolonged exposure. Keep the temperature of the aqueous washes low.
-
-
Extraction Efficiency: Multiple extractions with a suitable organic solvent will help to quickly remove the product from the aqueous phase, minimizing the time it is exposed to conditions that favor hydrolysis.
-
Drying and Solvent Removal: Ensure the organic extracts are thoroughly dried before concentrating to remove any residual water that could contribute to hydrolysis during storage or subsequent steps.
Troubleshooting Workup-Related Hydrolysis:
| Problem | Potential Cause | Recommended Solution |
| Significant amount of carboxylic acid byproduct | Prolonged exposure to acidic or basic aqueous solutions during workup. | Neutralize the reaction mixture carefully with a mild base (e.g., saturated NaHCO₃) to a pH of 7-8. Perform extractions quickly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine to remove excess water. |
| Product degradation upon concentration | Residual acid or base in the organic extract. | Include a final wash of the organic layer with brine to remove any remaining aqueous acid or base before drying with an anhydrous salt like Na₂SO₄ or MgSO₄. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the aza-Michael addition, and how does its choice affect side reactions?
A1: In the aza-Michael addition, the catalyst, often a Lewis acid or a Brønsted acid, activates the Michael acceptor (e.g., ethyl cinnamate or ethyl acrylate) towards nucleophilic attack by the amine.[8][9] The choice of catalyst can significantly influence the reaction rate and the prevalence of side reactions. A strong Lewis acid might also promote polymerization of acrylates. For the synthesis of ethyl 3-amino-3-phenylpropanoate, often no external catalyst is needed as the amine itself can act as a nucleophile and a base. However, in some cases, a mild Lewis acid catalyst can be employed to enhance the reaction rate. It is crucial to screen catalysts to find the optimal balance between reaction efficiency and the minimization of side products.
Q2: How can I improve the diastereoselectivity of my reaction when synthesizing a chiral version of ethyl 3-amino-3-phenylpropanoate?
A2: Achieving high diastereoselectivity is a common challenge in the synthesis of β-amino esters.[10] The choice of chiral auxiliary or catalyst is paramount. For instance, using a chiral amine in a Michael addition will influence the stereochemical outcome. The reaction conditions also play a critical role. Lower temperatures generally favor higher diastereoselectivity. The solvent can also have a significant impact on the transition state geometry and, therefore, the stereochemical outcome. Screening different solvents and temperatures is often necessary to optimize the diastereomeric ratio.
Q3: My NMR spectrum shows unreacted starting materials even after a prolonged reaction time. What are the likely causes and solutions?
A3: Incomplete conversion can be due to several factors:
-
Insufficiently active catalyst: If using a catalyst, it may be deactivated or used in an insufficient amount.
-
Low reaction temperature: While lower temperatures can reduce side reactions, they also slow down the desired reaction. A balance must be found.
-
Poor quality reagents: Ensure your starting materials are pure and dry, as impurities can inhibit the reaction.
-
Reversible reaction: Some of these reactions are reversible. Driving the reaction to completion might require removing a byproduct (e.g., water in a condensation reaction) or using an excess of one reagent.
Consider carefully increasing the reaction temperature in small increments, adding a fresh portion of the catalyst, or ensuring your reagents are of high purity.
Visualizing Reaction Pathways and Side Reactions
To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key transformations.
Caption: Rodionov reaction: desired vs. side pathway.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Improving enantioselectivity in asymmetric synthesis of beta-amino esters
Welcome to the technical support center for the asymmetric synthesis of β-amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in their reactions. Chiral β-amino esters are crucial building blocks for a vast array of pharmaceuticals and biologically active molecules, making their stereocontrolled synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental challenges.
Section 1: Foundational Troubleshooting - First Principles Check
Before delving into complex reaction parameters, it's crucial to ensure the foundational aspects of your experimental setup are sound. Overlooking these basics is a common source of poor or inconsistent results.
Question: My enantiomeric excess (% ee) is low and/or my results are not reproducible. Where do I start?
Answer: Start by verifying the "first principles" of your experiment. Inconsistent results often stem from fundamental issues rather than complex mechanistic problems.
-
Purity of Starting Materials:
-
Chiral Catalyst/Auxiliary: The enantiomeric purity of your catalyst is paramount. An impurity in the catalyst directly compromises the potential maximum ee of your product.[3] Verify the enantiomeric purity of your catalyst (e.g., via chiral HPLC) before use. If you are synthesizing the catalyst in-house, ensure its purification is rigorous.
-
Reagents and Solvents: Use reagents of the highest possible purity. Critically, ensure all solvents are anhydrous, as water can interfere with many catalytic systems by reacting with reagents or deactivating the catalyst.[3]
-
Substrates: Ensure your imine and ester precursors are pure. Aldehydes used to generate imines in situ can be prone to oxidation, and any side products can interfere with the reaction.
-
-
Reaction Environment Control:
-
Inert Atmosphere: Many organometallic catalysts and reagents are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen). This involves using properly dried glassware and employing techniques like Schlenk lines or glove boxes.
-
Temperature Stability: Asymmetric reactions are often highly sensitive to temperature fluctuations.[4][5] A change of even a few degrees can impact enantioselectivity.[6] Use a reliable cryostat or a well-insulated cooling bath. Always monitor the internal reaction temperature, not just the bath temperature.[3]
-
Troubleshooting Workflow: Initial Steps
Below is a workflow to guide your initial troubleshooting process when encountering low enantioselectivity.
Caption: Initial troubleshooting workflow for low enantioselectivity.
Section 2: Catalyst and Reaction Parameter Optimization
Once the fundamentals are secured, the next step is to scrutinize the heart of the asymmetric transformation: the catalyst and the conditions under which it operates.
Question: I've confirmed my reagents are pure and my setup is correct, but my ee is still suboptimal. How do I troubleshoot the catalytic system?
Answer: This points to a mismatch between your catalyst, substrates, and reaction conditions. A systematic optimization is required.
-
Probable Cause 1: Suboptimal Catalyst Loading
-
Explanation: Both too low and too high catalyst loadings can be detrimental. Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is racemic and thus lowers the overall ee.[7][8] Conversely, excessively high loading can sometimes lead to catalyst aggregation or side reactions.
-
Solution: Perform a catalyst loading study. Screen a range from 0.5 mol% to 20 mol% to find the optimal concentration that maximizes enantioselectivity without compromising reaction rate and yield.
-
-
Probable Cause 2: Incorrect Solvent Choice
-
Explanation: The solvent plays a critical role in the catalyst's conformational stability and the organization of the transition state. A solvent that coordinates too strongly with the catalyst can disrupt the chiral environment. For many reactions, like those using thiourea-based catalysts for Mannich reactions, non-polar solvents are ideal, while strongly polar aprotic solvents can lead to dramatically poorer ee's.[9]
-
Solution: Screen a panel of anhydrous solvents with varying polarities. Start with common non-polar choices like toluene and dichloromethane, and then explore ethers like THF or MTBE. Avoid protic solvents if your substrates (e.g., imines) are susceptible to decomposition.[9]
-
| Solvent | Typical Polarity | Common Observation for Mannich Reactions | Reference |
| Toluene | Low | Often provides high enantioselectivity. | [9] |
| Dichloromethane (DCM) | Medium-Low | Good starting point, often effective. | [3] |
| Tetrahydrofuran (THF) | Medium | Can be effective, but may coordinate with some catalysts. | [9] |
| Acetonitrile (MeCN) | High (Polar Aprotic) | Often leads to a significant drop in enantioselectivity. | [9] |
| Methanol (MeOH) | High (Polar Protic) | Generally unsuitable; can cause imine decomposition. | [9] |
-
Probable Cause 3: Non-Optimal Reaction Temperature
-
Explanation: The relationship between temperature and enantioselectivity is governed by the Eyring equation. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[6] However, this is not universal. Some catalytic systems have an optimal temperature range, outside of which the catalyst may be less active or unstable.[4][5] In rare cases, temperature changes can even invert the resulting stereochemistry.[10]
-
Solution: If your reaction at room temperature gives low ee, systematically lower the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Monitor both the ee and the reaction time, as lowering the temperature will slow the reaction rate.
-
Interplay of Core Reaction Parameters
The following diagram illustrates the interconnectedness of key reaction parameters. Optimizing one often requires re-optimizing others.
Caption: Relationship between key reaction parameters and outcomes.
Section 3: Substrate and Reagent Considerations
Question: I have optimized my catalytic system, but the enantioselectivity is still poor for my specific substrate. What should I investigate next?
Answer: The electronic and steric properties of your substrates, particularly the imine and its protecting group, can profoundly influence the stereochemical outcome.
-
The Role of the Imine Protecting Group:
-
Explanation: The protecting group on the imine nitrogen is not just a placeholder; it actively participates in the transition state. Its size and electronics influence how the substrate docks with the chiral catalyst. For example, in some Mannich reactions, an N-Boc protecting group may yield higher enantioselectivity than an N-Cbz group, or vice-versa.[9][11] N-tosyl groups, being strongly electron-withdrawing, can sometimes lead to very poor outcomes.[9]
-
Solution: If possible, synthesize and test imines with different N-protecting groups (e.g., Boc, Cbz, PMP). This can reveal a better electronic and steric match for your catalytic system.
-
-
Steric Effects of the Substrates:
-
Explanation: The principle of asymmetric induction relies on the chiral catalyst differentiating between the two faces of a prochiral substrate.[12] If the substituents on your ester enolate or imine are sterically very similar, this differentiation becomes more difficult for the catalyst, resulting in lower ee.
-
Solution: While often dictated by the target molecule, be aware that substrates with larger steric differences between substituents tend to give higher enantioselectivity. For example, adding a bulky silyl ketene acetal to an imine is a common strategy.[9]
-
Section 4: Protocols and Methodologies
Protocol: General Procedure for an Organocatalyzed Asymmetric Mannich Reaction
This protocol is a representative example for the synthesis of a β-amino ester using a chiral thiourea catalyst, adapted from methodologies that have shown high success.[9][13]
-
Glassware and Atmosphere Setup:
-
Dry a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Preparation:
-
To the flask, add the chiral thiourea catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the N-protected imine (1.0 mmol, 1.0 equiv). If generating the imine in situ, this step will be different. For example, add the corresponding aldehyde and amine source.
-
Dissolve the solids in the chosen anhydrous solvent (e.g., 2.0 mL of toluene).
-
-
Reaction Initiation and Monitoring:
-
Cool the mixture to the desired temperature (e.g., -40 °C) using a cryostat.
-
Slowly add the silyl ketene acetal (or other ester equivalent, e.g., 1.2 mmol, 1.2 equiv) dropwise over 5-10 minutes.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (% ee) of the product by chiral stationary phase HPLC or SFC analysis.
-
Section 5: Frequently Asked Questions (FAQs)
Q1: Can additives improve my enantioselectivity? A1: Yes, in some cases. Additives like weak acids or bases, or even alcohols like t-BuOH, can act as co-catalysts or modify the transition state assembly.[14] For instance, an additive might help with proton transfer or prevent catalyst deactivation. If you are facing issues, screening a small panel of relevant additives can be a valuable optimization step.
Q2: My reaction is very slow at the low temperatures required for high ee. What can I do? A2: This is a common trade-off. First, ensure your catalyst loading is optimal, as a higher loading can increase the rate.[7] You can also try increasing the substrate concentration, but be aware this can sometimes negatively impact selectivity.[9] If these fail, you may need to accept a longer reaction time or screen for a more active catalyst that performs well at a slightly higher temperature.
Q3: Does the method of imine formation matter? A3: Absolutely. If you are forming the imine in situ, the conditions for its formation can affect the overall reaction. For example, using α-amidosulfones to generate N-Boc-imines in situ is a mild method that has proven effective in asymmetric Mannich reactions.[13][15] Ensure the imine formation is clean and efficient, as any unreacted aldehyde or side products can interfere with the main catalytic cycle.
Q4: I am observing the formation of a side product. How can I identify and suppress it? A4: Characterize the side product thoroughly using NMR and MS. Common side reactions include the hydrolysis of the imine back to the aldehyde, or a competing racemic background reaction. If you suspect a background reaction, running the experiment without the chiral catalyst can confirm this; if product still forms, this pathway is contributing to low ee.[4] To suppress it, you may need to lower the temperature further or find a more active catalyst that can outcompete the background process.
References
-
Jacobsen, E. N., & Sigman, M. S. (2003). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 125(46), 14256–14257. [Link]
-
Reddy, B. V. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2206–2213. [Link]
-
Reddy, B. V. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. This is a duplicate of reference 2, providing the same information. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Gan, S., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]
-
Gan, S., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. [Link]
-
Li, P., et al. (2018). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 23(11), 2958. [Link]
-
Gan, S., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B. American Chemical Society. This is a duplicate of reference 5, providing the same information. [Link]
-
Shibata, T., & Soest, H. (2015). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 54(32), 9349-9353. [Link]
-
Yoshida, Y., et al. (2024). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Communications Chemistry. [Link]
-
Lowe, D. (2017). Temperature drop triggers chirality twist. Chemistry World. [Link]
-
Goodman, C. G., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]
-
ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity. ResearchGate. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. [Link]
-
ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity. ResearchGate. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]
-
Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9630–9637. [Link]
-
Al-dujaili, A. H., & Al-Azawi, S. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25355-25381. [Link]
-
Davies, H. M., & Lee, G. H. (2004). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Organic Letters, 6(13), 2113-2116. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 11. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 13. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in β-Lactam Formation from β-Amino Esters
Welcome to our dedicated technical support center for resolving challenges in the synthesis of β-lactams from β-amino esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal yields in this critical chemical transformation. Here, we delve into the nuances of the reaction, offering not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing very low to no formation of my desired β-lactam product. What are the most common initial factors to investigate?
Low yields in β-lactam formation are a frequent challenge, often stemming from the inherent ring strain of the four-membered azetidin-2-one core.[1][2] The cyclization of a β-amino ester is a delicate intramolecular reaction that can be easily derailed. Here’s a systematic approach to initial troubleshooting:
-
Reagent Purity and Handling: Ensure all reagents, especially the β-amino ester substrate and the base, are of high purity and handled under strictly anhydrous conditions. Moisture can lead to hydrolysis of the ester and quench the base.
-
Reaction Conditions: Temperature, solvent, and concentration are critical. The reaction often requires carefully controlled temperatures to manage reactivity and prevent side reactions.
-
Choice of Base: The selection of an appropriate base is paramount. The base must be strong enough to deprotonate the amine effectively, facilitating nucleophilic attack on the ester carbonyl, but not so strong as to promote unwanted side reactions like ester hydrolysis or epimerization.
In-Depth Troubleshooting Guides
Issue 1: The Role of the Base in β-Lactam Cyclization
Question: My yield is consistently low despite using a common base like triethylamine. How do I select the optimal base for my specific β-amino ester?
Answer: The choice of base is a critical parameter that is highly substrate-dependent. While triethylamine is a common choice, its basicity and steric profile may not be suitable for all systems.
The Underlying Chemistry: The base serves to deprotonate the β-amino group, increasing its nucleophilicity to attack the ester carbonyl. However, a base that is too strong or sterically unhindered can also promote intermolecular side reactions or deprotonation at other sites, leading to byproducts.
Troubleshooting Protocol: Base Screening
A systematic screening of bases with varying strengths and steric properties is a highly effective strategy.
Experimental Protocol: Small-Scale Base Screening
-
Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol of β-amino ester) in a glovebox or under an inert atmosphere.
-
Solvent: Use a common aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: To each reaction vessel, add a different base (1.1 equivalents). A representative screening panel is provided in the table below.
-
Reaction Monitoring: Stir the reactions at a consistent temperature (e.g., room temperature or 0 °C) and monitor the formation of the β-lactam product over time using a suitable analytical technique like LC-MS or TLC.
-
Analysis: Compare the yield of the desired β-lactam across the different bases to identify the optimal choice for your substrate.
Table 1: Representative Base Screening Panel for β-Lactam Formation
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Observations |
| Triethylamine (Et3N) | 10.75 | Moderate | A common starting point, but may not be strong enough for all substrates. |
| Diisopropylethylamine (DIPEA) | 10.75 | High | A non-nucleophilic base, useful for minimizing side reactions. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | High | A strong, non-nucleophilic base, effective for less reactive substrates. |
| Lithium diisopropylamide (LDA) | 35 | High | A very strong, non-nucleophilic base, often used at low temperatures. |
| Grignard Reagents (e.g., EtMgBr) | N/A | Varies | Can act as a base and promote cyclization, particularly in the Breckpot synthesis.[1] |
Issue 2: The Impact of Steric Hindrance
Question: My β-amino ester has bulky substituents, and the yield of the corresponding β-lactam is poor. How can I overcome the effects of steric hindrance?
Answer: Steric hindrance around the reacting centers (the amino group and the ester carbonyl) can significantly impede the intramolecular cyclization.[3][4] The substituents can disfavor the necessary conformation for ring closure.
Strategies to Mitigate Steric Hindrance:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be balanced against the potential for increased side reactions.
-
Less Sterically Demanding Reagents: If using a Grignard reagent or another metal-based system, consider switching to a less bulky variant.
-
Protecting Group Modification: The choice of protecting group on the nitrogen can have a significant impact. A bulky protecting group can exacerbate steric issues. Consider switching to a smaller protecting group if your synthetic route allows.[5][6]
Visualizing the Problem:
Caption: Steric hindrance can prevent the necessary alignment for cyclization.
Issue 3: The Critical Role of Protecting Groups
Question: I am not using a protecting group on the nitrogen of my β-amino ester. Could this be the cause of my low yield?
Answer: Absolutely. The presence and nature of a protecting group on the nitrogen atom are crucial for a successful β-lactam synthesis.[7] An unprotected amine can lead to a host of side reactions.
Why Protecting Groups are Essential:
-
Preventing Intermolecular Reactions: An unprotected primary amine is nucleophilic and can react with another molecule of the β-amino ester, leading to dimer or polymer formation instead of the desired intramolecular cyclization.
-
Modulating Reactivity: The electronic nature of the protecting group can influence the nucleophilicity of the nitrogen atom. Electron-withdrawing groups can decrease nucleophilicity, potentially slowing down the desired reaction but also suppressing side reactions.
-
Enhancing Stability: Some protecting groups can increase the stability of the starting material and intermediates.
Commonly Used Nitrogen Protecting Groups in β-Lactam Synthesis:
| Protecting Group | Abbreviation | Key Features |
| tert-Butoxycarbonyl | Boc | Stable to a wide range of conditions, removed with acid. |
| Benzyloxycarbonyl | Cbz or Z | Removed by hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile, often used in peptide synthesis.[8] |
| p-Toluenesulfonyl | Ts or Tosyl | Electron-withdrawing, can activate the N-H bond. |
Troubleshooting Workflow for Protecting Group Issues:
Caption: A systematic approach to addressing protecting group issues.
Issue 4: Unwanted Side Reactions and Byproduct Formation
Question: My reaction mixture is complex, and I am isolating several byproducts along with a low yield of the β-lactam. What are the likely side reactions, and how can I suppress them?
Answer: The formation of multiple byproducts is a clear indication that your reaction conditions are promoting undesired reaction pathways. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Reactions:
-
Dimerization/Polymerization: As mentioned, intermolecular reactions between molecules of the β-amino ester can lead to linear or cyclic dimers and polymers. This is particularly problematic with unprotected amines.
-
Ester Hydrolysis: If there is any moisture present, the ester can be hydrolyzed to the corresponding carboxylic acid, which will not cyclize under these conditions.
-
Epimerization: If there is a stereocenter at the α- or β-position of the amino ester, harsh basic conditions can lead to epimerization, resulting in a mixture of diastereomers of the β-lactam.
-
Elimination: Depending on the substitution pattern, elimination to form an α,β-unsaturated ester can be a competing pathway.
Strategies for Minimizing Side Reactions:
| Side Reaction | Mitigation Strategy |
| Dimerization/Polymerization | Use a nitrogen protecting group. Run the reaction at high dilution to favor the intramolecular cyclization. |
| Ester Hydrolysis | Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Epimerization | Use a milder base or a sterically hindered non-nucleophilic base. Run the reaction at a lower temperature. |
| Elimination | Optimize the base and temperature. Consider a different synthetic route if elimination is a major issue. |
Analytical Protocol: Identifying Byproducts by LC-MS
-
Sample Preparation: Take a small aliquot of your crude reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Inject the sample onto an LC-MS system. The liquid chromatography will separate the components of the mixture, and the mass spectrometer will provide the mass-to-charge ratio (m/z) of each component.
-
Data Interpretation:
-
Look for the expected m/z of your starting material and the desired β-lactam product.
-
Analyze the m/z values of the other peaks to deduce the structures of the byproducts. For example, a peak with a mass corresponding to two molecules of your starting material minus two molecules of the alcohol from the ester suggests dimer formation.
-
By understanding the specific side reactions that are occurring, you can make targeted adjustments to your reaction conditions to favor the formation of the desired β-lactam.
References
-
Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. Available at: [Link]
-
Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Synthesis of β-Lactams - Organic Reactions. Available at: [Link]
-
Enzymatic synthesis of β-lactam acids (review) - ResearchGate. Available at: [Link]
-
Intramolecular Ester Enolate Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β - datapdf.com. Available at: [Link]
-
Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed. Available at: [Link]
-
Application: The Mechanism of Action of β-Lactam Antibiotics - Chemistry LibreTexts. Available at: [Link]
-
Steric Effect Determines the Formation of Lactam-Lactam Dimer or Amide C=O…NH (Lactam) Chain Motif in N-phenyl-2-hydroxynicotinanilides | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. Available at: [Link]
-
Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed. Available at: [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
β-Lactam - Wikipedia. Available at: [Link]
-
Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | Request PDF - ResearchGate. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols - The Royal Society of Chemistry. Available at: [Link]
-
Protection Reactions - Wiley-VCH. Available at: [Link]
-
The Grignard Reagents | Organometallics - ACS Publications. Available at: [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications - PMC. Available at: [Link]
-
Penicillin - Wikipedia. Available at: [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors † - ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
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- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 8. scispace.com [scispace.com]
Preventing racemization during ethyl 3-amino-3-phenylpropanoate synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of ethyl 3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. Here, you will find in-depth troubleshooting advice, detailed protocols, and evidence-based explanations to help you minimize or eliminate racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of ethyl 3-amino-3-phenylpropanoate?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of ethyl 3-amino-3-phenylpropanoate, the stereocenter at the C3 position is susceptible to inversion under certain reaction conditions. This is a significant concern in pharmaceutical development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.
Q2: What is the primary mechanism of racemization for β-amino esters like ethyl 3-amino-3-phenylpropanoate?
A2: The principal mechanism of racemization for this compound involves the deprotonation of the α-hydrogen (at the C2 position) by a base, leading to the formation of an achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of both enantiomers and a loss of optical purity.[1] The formation of this enolate is facilitated by the electron-withdrawing nature of the adjacent ester group.
Q3: Can the choice of starting material influence the risk of racemization?
A3: Absolutely. If you are starting from enantiomerically pure 3-amino-3-phenylpropanoic acid and then performing an esterification, the conditions of the esterification reaction are critical. Acid- or base-catalyzed esterification methods can both pose a risk of racemization. Alternatively, employing an asymmetric synthesis approach from a prochiral starting material can circumvent the issue of racemization of a pre-existing stereocenter.
Q4: Are there any analytical techniques to quantify the extent of racemization?
A4: Yes, the most common method for determining the enantiomeric purity (and thus the extent of racemization) is chiral High-Performance Liquid Chromatography (HPLC).[2] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Derivatization with a chiral reagent, such as Marfey's reagent, followed by analysis using standard reversed-phase HPLC, is another robust method for quantifying enantiomeric excess.[3]
Troubleshooting Guides: Preventing Racemization
Issue 1: Significant Racemization Observed During Esterification of 3-Amino-3-phenylpropanoic Acid
The direct esterification of enantiopure 3-amino-3-phenylpropanoic acid is a common route, but it is fraught with the peril of racemization, especially under harsh conditions.
The primary cause of racemization during esterification is the presence of strong acids or bases at elevated temperatures, which can facilitate the formation of the aforementioned achiral enolate intermediate.[1][4] The activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ethanol can inadvertently create conditions ripe for proton abstraction at the adjacent carbon.
Diagram: Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
1. Choice of Coupling Reagent and Additives:
Instead of traditional Fischer esterification with strong acid and heat, the use of coupling reagents at lower temperatures is highly recommended.
-
Recommendation: Employ carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive.[5]
-
Expert Insight: Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[6][7]
| Coupling Reagent System | Relative Racemization Risk | Reference |
| DCC/DIC alone | High | [6] |
| DCC/DIC + HOBt | Low | [3][7] |
| DCC/DIC + HOAt | Very Low | [3][8] |
| HATU/HCTU | Very Low | [3] |
Protocol 1: Esterification using DIC/HOBt
-
Dissolve enantiomerically pure N-protected 3-amino-3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add HOBt (1.2 equivalents) and ethanol (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off the diisopropylurea byproduct and work up the reaction mixture accordingly.
2. Base Selection:
If a base is required, its nature is critical.
-
Recommendation: Avoid strong, non-hindered bases like triethylamine. Opt for sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM).[3][8]
-
Expert Insight: Sterically hindered bases are less efficient at abstracting the α-proton due to steric clash, thus disfavoring the formation of the racemization-prone enolate.[8]
3. Temperature Control:
-
Recommendation: Perform the coupling reaction at low temperatures (e.g., starting at 0 °C).[3]
-
Expert Insight: Higher temperatures provide the activation energy needed for proton abstraction and enolate formation.[9] Maintaining a low temperature throughout the activation and coupling steps is one of the most effective ways to preserve stereochemical integrity.
Issue 2: Racemization Occurring During an Asymmetric Synthesis Route
Even when employing an asymmetric synthesis, racemization can occur in subsequent steps if the chiral product is exposed to harsh conditions.
The product, ethyl 3-amino-3-phenylpropanoate, is itself susceptible to racemization under basic or acidic conditions, especially during work-up or purification. The free amine can act as a base, promoting self-catalyzed racemization, although this is generally slow.
1. Asymmetric Synthesis Strategies:
-
Recommendation: Consider enzymatic or organocatalytic methods for the synthesis, as these often proceed under mild conditions with high enantioselectivity.[1][10] For instance, the use of transaminases for the asymmetric amination of a β-keto ester precursor is a powerful approach.
-
Expert Insight: Biocatalytic methods, in particular, offer exquisite control over stereochemistry due to the highly specific three-dimensional active sites of enzymes.[11]
Diagram: Recommended Asymmetric Synthesis Workflow
Caption: Workflow for asymmetric synthesis with a focus on mild downstream processing.
2. Work-up and Purification:
-
Recommendation: During aqueous work-up, use mild acids and bases for pH adjustment, such as dilute citric acid or sodium bicarbonate solutions, and avoid prolonged exposure.
-
Expert Insight: For chromatographic purification, silica gel is generally acceptable, but prolonged contact time should be minimized. If the product is found to be sensitive, consider using a neutral support like alumina or a rapid purification technique like flash chromatography.
3. Solvent Choice:
-
Recommendation: The choice of solvent can influence the transition state energies for both the desired reaction and the racemization pathway. Aprotic solvents are generally preferred for coupling reactions.
-
Expert Insight: While comprehensive studies on solvent effects for this specific synthesis are limited, in related Mannich-type reactions for the synthesis of β-amino carbonyl compounds, ethanol has been shown to be an effective solvent.[12] However, for coupling reactions, polar aprotic solvents like DCM and DMF are standard. It is advisable to screen a few anhydrous, aprotic solvents to optimize for both reaction rate and stereochemical retention.
By carefully considering these factors and implementing the recommended protocols, researchers can significantly enhance the likelihood of obtaining ethyl 3-amino-3-phenylpropanoate with high enantiomeric purity.
References
- Tessaro, D., & Viani, F. (2011). Base catalyzed racemization of amino acids derivatives. Tetrahedron: Asymmetry, 22(8), 851-856.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Liljeblad, A., & Kanerva, L. T. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron, 60(35), 7653-7658.
- Yang, A., et al. (2018). Tunable normal phase enantioselectivity of amino acid esters via mobile phase composition.
- Li, H., & Ye, T. (2000). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Tetrahedron Letters, 41(4), 495-498.
- Ahmad, S., et al. (2018). Three-component carbon-carbon bond-forming reactions for the synthesis of β-amino carbonyl compounds using maleic acid-catalyzed one-pot mannich-type reaction in ethanol.
- Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Arch Pharm (Weinheim). (2011). Short synthesis of ethyl 3-(3-aminophenyl)
- Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409-3416.
- ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- Bada, J. L. (2005). Hydrolysis-induced racemization of amino acids. Geochimica et Cosmochimica Acta, 69(1), 318.
- ResearchGate. (n.d.).
- Kumar, D. R., et al. (2020). Representative approaches on the synthesis of ethyl 3-phenylpropanoate.
- Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst.
- Wu, H. Y., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 175-187.
- Bada, J. L. (1984). Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 Degrees C. Journal of Agricultural and Food Chemistry, 32(6), 1362-1364.
- Friedman, M. (1999). The influence of extrusion on loss and racemization of amino acids. Journal of Agricultural and Food Chemistry, 47(8), 3457-3467.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Tunable normal phase enantioselectivity of amino acid esters via mobile phase composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability and degradation of ethyl 3-amino-3-phenylpropanoate hydrochloride
A Guide to Ensuring Stability and Mitigating Degradation in Research and Development
Welcome to the Technical Support Center for ethyl 3-amino-3-phenylpropanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this important chiral building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the quality of your results.
I. Understanding the Molecule: Key Stability-Related Features
This compound possesses two primary functional groups that are central to its stability profile: an ethyl ester and a benzylic primary amine, which is protonated as a hydrochloride salt. The phenyl ring can also influence its reactivity. Understanding the inherent reactivity of these groups is the first step in designing robust experimental protocols.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
1. What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light, at 2-8°C.[1] It is hygroscopic and susceptible to degradation in the presence of water.
2. What are the primary degradation pathways I should be concerned about?
The two most probable degradation pathways are hydrolysis of the ethyl ester and oxidation of the benzylic amine. The presence of moisture, extreme pH conditions, and oxidizing agents can accelerate these processes.
3. How can I visually assess if my sample has degraded?
While visual inspection is not a definitive measure of purity, any change from a white to off-white crystalline powder, such as discoloration (yellowing or browning) or clumping (due to moisture absorption), may indicate potential degradation.
4. Can I use this compound in aqueous solutions?
Given its susceptibility to hydrolysis, prolonged storage in aqueous solutions is not recommended. If your experiment requires an aqueous medium, prepare the solution fresh and use it promptly. Consider using a buffered solution at a slightly acidic pH (around 4-6) to minimize the rate of hydrolysis.
5. What are the likely degradation products I might observe?
The primary degradation products are likely to be 3-amino-3-phenylpropanoic acid (from hydrolysis) and potentially imines or other oxidation products at the benzylic position.[2][3]
III. Troubleshooting Guide: Common Experimental Issues
This section provides a problem-solution format to address specific challenges you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Assay Results or Loss of Potency | Hydrolysis of the ethyl ester: This is a common issue, especially if the compound has been exposed to moisture or dissolved in an aqueous solution for an extended period. | - Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a desiccated environment.[1] - Fresh Solutions: Prepare aqueous solutions immediately before use. - pH Control: If possible, buffer your reaction mixture to a slightly acidic pH. - Stability-Indicating Method: Use a validated HPLC method that can separate the parent compound from its hydrolytic degradant, 3-amino-3-phenylpropanoic acid. |
| Appearance of Unexpected Peaks in Chromatogram | Oxidative Degradation: The benzylic amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents. | - Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon). - Use High-Purity Solvents: Ensure solvents are free from peroxides and other oxidizing impurities. - Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA might be beneficial. |
| Poor Solubility or Phase Separation | pH Effects: The solubility of the hydrochloride salt is pH-dependent. In basic solutions, the free amine may precipitate. | - Maintain Acidic to Neutral pH: Keep the solution pH below 7 to ensure the amine remains protonated and soluble. - Co-solvents: If working with less polar systems, consider the use of a co-solvent like ethanol or methanol. |
| Racemization or Loss of Enantiomeric Purity | Harsh Reaction Conditions: Extreme pH or high temperatures can potentially lead to racemization at the chiral center. | - Mild Reaction Conditions: Employ mild reaction conditions whenever possible. - Monitor Chiral Purity: Use a chiral HPLC method to monitor the enantiomeric excess throughout your process. |
IV. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
A. General Procedure for Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Expose the samples to the stress conditions as detailed below.
-
At specified time points, withdraw samples, quench the degradation reaction if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a suitable analytical method, such as HPLC with UV or MS detection.
B. Specific Stress Conditions
| Stress Condition | Typical Reagents and Conditions | Quenching Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Neutralize with an equimolar amount of NaOH. |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Neutralize with an equimolar amount of HCl. |
| Oxidation | 3% H₂O₂ at room temperature | Add a small amount of sodium bisulfite solution to quench excess peroxide. |
| Thermal Degradation | Solid sample at 80°C | No quenching required. Dissolve in an appropriate solvent for analysis. |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light | No quenching required. Analyze promptly and protect from further light exposure. |
V. Visualization of Degradation Pathways and Workflows
A. Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Potential degradation of ethyl 3-amino-3-phenylpropanoate HCl.
B. Experimental Workflow for Stability Testing
This workflow outlines the key steps in performing a comprehensive stability study.
Caption: Workflow for conducting a stability study.
VI. Analytical Methodologies
A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) is the technique of choice.
A. Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified mobile phase improves peak shape for the amine. A gradient elution will likely be necessary to separate the parent from its degradants. |
| Gradient | Start with a low percentage of B, ramp up to elute less polar degradants. | To ensure separation of both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection | UV at 210 nm or 254 nm | The phenyl ring provides UV absorbance. 210 nm will provide a more universal response for the parent and degradants. |
| Injection Volume | 10 µL | A typical injection volume. |
B. Method Validation
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
VII. References
-
Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky.
-
Selective Aerobic Oxidation of Benzyl Amines. (n.d.). Advances in Engineering.
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Publishing.
-
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. (2018). PubMed Central.
-
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021). ACS Publications.
-
Effects of Kinetic Chain Length on the Degradation of Poly(β-amino ester)-Based Networks and Use in 3D Printing by Projection Microstereolithography. (2022). ACS Publications.
-
Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. (2023). ACS Publications.
-
340188-50-3 | Ethyl (R)-3-amino-3-phenylpropanoate hydrochloride. (n.d.). ChemScene.
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (n.d.). PubMed Central.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
-
Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016). PubMed Central.
-
Reactions at the Benzylic Position. (n.d.). Chemistry Steps.
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018). PubMed.
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. (n.d.).
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2025). ResearchGate.
-
Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR.
-
Overview of assays for hydrolysis of β -keto esters. (n.d.). ResearchGate.
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. (n.d.). MDPI.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
-
Analytical methods for amino acid determination in organisms. (2020). ResearchGate.
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2017). bioRxiv.
-
β−Amino Acids. (n.d.). BOC Sciences.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
-
Connecting molecular features of poly(β-amino ester)s to their degradation and solution behavior to engineer functional materials with controlled lifetimes. (n.d.). American Chemical Society.
-
impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES.
-
Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. (2025).
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2017). bioRxiv.
-
A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. (n.d.). Benchchem.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
-
(PDF) Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. (2025). ResearchGate.
-
Benzylamines. (n.d.). Organic Chemistry Portal.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
-
Pharmaceutical Impurities and Degradation Products: An Overview. (n.d.). Hilaris Publisher.
-
Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. (n.d.).
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
-
Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
-
Photochemical Cleavage of Benzylic C-N Bond To Release Amines. (2016). PubMed.
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. (n.d.). NIH.
-
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). US Pharmacopeia (USP).
-
Chemical process synthesis of beta-amino acids and esters. (n.d.). PubMed.
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2023). PubMed Central.
-
A hydrophilic covalent organic framework for photocatalytic oxidation of benzylamine in water. (n.d.). ResearchGate.
-
Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. (n.d.). NIH.
-
Validation of an HPLC method for the determination of amino acids in feed. (2025). ResearchGate.
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- 4. resolvemass.ca [resolvemass.ca]
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- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Managing impurities in the Rodionov-Sheleiko synthesis of beta-amino esters
A Guide to Managing Impurities in the Synthesis of β-Amino Esters
Welcome to the technical support center for the Rodionov-Sheleiko synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, managing, and minimizing impurities during the synthesis of β-amino esters. As Senior Application Scientists, we understand that reaction success is defined by purity as much as yield. This document provides not just protocols, but the causal logic behind them to empower you to troubleshoot effectively.
Section 1: Understanding the Core Synthesis and Impurity Formation
The Rodionov-Sheleiko synthesis is a robust one-pot, three-component reaction that combines an aldehyde, a malonic acid derivative (typically an ester), and an amine (often in the form of ammonium acetate or an amine with an acid catalyst) to form a β-amino ester. The reaction proceeds through a cascade of a Knoevenagel condensation, a Michael addition, and a subsequent decarboxylation. Understanding this sequence is critical to diagnosing impurity formation.
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Ethyl 3-Amino-3-Phenylpropanoate
Welcome to the technical support center for the chiral separation of ethyl 3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind mobile phase optimization to achieve robust and reproducible enantioseparation.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the chiral HPLC separation of ethyl 3-amino-3-phenylpropanoate. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing systematic solutions.
Q1: Why am I seeing poor or no resolution between the enantiomers?
Answer:
Poor resolution in the chiral separation of ethyl 3-amino-3-phenylpropanoate is a common hurdle that can typically be traced back to a few key factors. The interaction between your analyte, the chiral stationary phase (CSP), and the mobile phase is a delicate balance that dictates the success of the separation.[1][2]
Potential Causes & Systematic Solutions:
-
Suboptimal Mobile Phase Composition: The polarity of the mobile phase directly influences retention and enantioselectivity. In normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane) to the polar alcohol modifier (e.g., isopropanol or ethanol) is critical.[3]
-
Solution: Methodically vary the percentage of the alcohol modifier. Start with a low concentration (e.g., 5% isopropanol in n-hexane) and gradually increase it in small increments (e.g., 2-3%). A lower percentage of the polar modifier generally increases retention time and can improve resolution, but excessively long retention can lead to peak broadening.
-
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP. If the chosen CSP does not provide adequate stereoselective interactions for ethyl 3-amino-3-phenylpropanoate, no amount of mobile phase optimization will yield a satisfactory separation.
-
Solution: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating a wide range of chiral compounds, including amino acid esters.[1][4][5] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are well-documented for their effectiveness in resolving similar compounds.[5][6] If you are not achieving separation, consider screening other polysaccharide-based columns.
-
-
Absence or Incorrect Concentration of an Additive: Ethyl 3-amino-3-phenylpropanoate is a basic compound due to its primary amine group. In normal-phase chromatography, this amine can interact strongly with residual silanol groups on the silica support of the CSP, leading to peak tailing and poor resolution.
-
Solution: Introduce a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase.[3] A typical starting concentration is 0.1% (v/v). The additive competes with the analyte for active sites on the stationary phase, improving peak shape and often enhancing enantioselectivity.[7]
-
Q2: My peaks are tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing is a frequent issue in the chromatography of basic compounds like ethyl 3-amino-3-phenylpropanoate. It is most often caused by undesirable secondary interactions between the analyte and the stationary phase.
Potential Causes & Systematic Solutions:
-
Strong Interaction with Active Sites: The primary amine of your analyte can interact with acidic silanol groups on the silica surface of the CSP, leading to peak tailing.
-
Solution: As mentioned previously, the addition of a basic modifier like diethylamine (DEA) to the mobile phase is highly effective.[3] The DEA will preferentially interact with the active sites, masking them from the analyte and resulting in more symmetrical peaks.
-
-
Column Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak distortion, including tailing.[8]
-
Solution: Reduce the sample concentration or the injection volume. Prepare a series of dilutions of your sample and inject them to find the optimal concentration that gives a good signal without overloading the column.[9]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion upon injection.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself.[1] If this is not feasible due to solubility issues, use a solvent that is as weak as or weaker than the mobile phase.
-
Q3: The retention times are too long, leading to broad peaks and long analysis times. How can I reduce them without sacrificing resolution?
Answer:
Long retention times are generally a result of the mobile phase being too "weak" (i.e., not polar enough in normal-phase chromatography) to elute the analyte efficiently.
Potential Causes & Systematic Solutions:
-
Low Polar Modifier Concentration: In normal-phase mode, the alcohol component of the mobile phase is the primary driver of elution.
-
Solution: Gradually increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase.[3] This will decrease the retention time. Be aware that increasing the modifier concentration can sometimes reduce selectivity, so it's a matter of finding the right balance between analysis time and resolution.[2]
-
-
Flow Rate is Too Low: While lower flow rates can sometimes improve resolution, an excessively slow flow rate will lead to longer analysis times and increased band broadening due to diffusion.
-
Solution: Optimize the flow rate. For a standard 4.6 mm ID analytical column, a flow rate of 1.0 mL/min is a common starting point. You can experiment with slightly higher flow rates (e.g., 1.2-1.5 mL/min), but be mindful of the column's pressure limits.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the chiral separation of ethyl 3-amino-3-phenylpropanoate on a Chiralcel® OD-H column?
A typical and effective starting mobile phase for a polysaccharide-based column like the Chiralcel® OD-H is a mixture of a non-polar solvent and an alcohol, with a basic additive. A recommended starting point is:
-
n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
From this starting point, you can optimize the ratio of n-hexane to isopropanol to fine-tune the retention and resolution.
Q2: How do I properly prepare and handle the mobile phase?
Proper mobile phase preparation is crucial for reproducible results.
-
Use HPLC-grade solvents: This minimizes baseline noise and prevents column contamination.
-
Accurate Measurement: Use precise graduated cylinders or volumetric flasks to measure the solvent volumes.
-
Thorough Mixing: Ensure the solvents are completely mixed before use.
-
Degassing: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from forming in the pump and detector, which can cause pressure fluctuations and baseline noise.[1]
-
Fresh Preparation: Prepare fresh mobile phase daily, especially if it contains a volatile additive like DEA, as its concentration can change over time due to evaporation.
Q3: Can I switch from isopropanol to ethanol as the modifier? What effect will this have?
Yes, you can switch between alcohol modifiers. Ethanol is more polar than isopropanol. Therefore, if you switch from isopropanol to ethanol at the same concentration, you can expect a decrease in retention time. This change in alcohol can also affect the enantioselectivity, sometimes for the better. It is worthwhile to screen both ethanol and isopropanol during method development to see which provides the optimal separation.
Q4: How does temperature affect the separation?
Temperature is an important parameter in chiral chromatography.
-
Decreasing the temperature often increases the enantioselectivity and resolution. The weaker, non-covalent interactions responsible for chiral recognition are more stable at lower temperatures.[11]
-
Increasing the temperature will decrease the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. However, it usually reduces selectivity.
If you are struggling to achieve baseline resolution, consider running the analysis at a lower temperature (e.g., 15-20°C) using a column thermostat.
Experimental Protocols
Protocol 1: Mobile Phase Optimization Workflow
This protocol outlines a systematic approach to optimizing the mobile phase for the chiral separation of ethyl 3-amino-3-phenylpropanoate.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 10 µm) or equivalent polysaccharide-based CSP.
-
Initial Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (or controlled at 25°C).
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 0.5 mg/mL.[1]
-
Optimization Steps: a. Inject the sample using the initial mobile phase and evaluate the chromatogram for retention time, resolution, and peak shape. b. If resolution is poor but some separation is observed, decrease the isopropanol content to 8%, then 5%. c. If retention is too long, increase the isopropanol content to 12%, then 15%. d. If peak tailing is observed, ensure the DEA concentration is at 0.1%. e. Once a good isopropanol percentage is found, consider screening ethanol as the modifier at a similar elution strength.
Data Presentation
Table 1: Effect of Isopropanol Concentration on Chromatographic Parameters
| % Isopropanol (in n-Hexane with 0.1% DEA) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 15% | 5.2 | 5.9 | 1.3 |
| 10% | 8.1 | 9.5 | 1.8 |
| 5% | 15.4 | 18.2 | 2.1 |
Note: Data are illustrative examples to show general trends.
Visualizations
Mobile Phase Optimization Workflow
Caption: A flowchart for systematic mobile phase optimization.
References
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- Chromtech. (n.d.). Chiral Application Handbook: A Comprehensive Guide on Chiral HPLC Separations.
- Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
- Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL OD-H and CHIRALCEL OJ-H.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. asianpubs.org [asianpubs.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. hplc.eu [hplc.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mastering Diastereoselectivity in Mannich Reactions of β-Amino Esters
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of β-amino esters via the Mannich reaction. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome the common yet challenging issue of poor diastereoselectivity. As your virtual application scientist, I will walk you through the causality behind experimental outcomes and provide actionable protocols to steer your reactions toward the desired stereochemical pathway.
Troubleshooting Guide: From 1:1 Mixtures to High Diastereomeric Ratios
This section addresses specific problems you might be encountering at the bench. Each question is followed by a detailed explanation of the underlying principles and step-by-step guidance to resolve the issue.
Question 1: My Mannich reaction is yielding a nearly 1:1 mixture of syn and anti diastereomers. Where do I start my optimization?
A non-selective reaction is a common starting point. This outcome suggests that the transition states leading to the two diastereomers are of very similar energy under your current conditions. Here’s a systematic approach to introduce stereocontrol:
1. Re-evaluate Your Catalyst System: The catalyst is the primary driver of stereoselectivity.
-
For Organocatalysis:
-
Proline and its Derivatives: (S)-Proline often favors the formation of syn products, while certain modified proline catalysts can favor the anti isomer.[1][2] The stereochemical outcome is dictated by the geometry of the enamine intermediate and its approach to the imine.[2] Consider switching from proline to a derivative with different steric bulk or electronic properties.
-
Cinchona Alkaloids: These catalysts can provide high enantio- and diastereoselectivity.[3] Interestingly, cinchonine and cinchonidine can sometimes lead to opposite diastereomers. If one is not selective, the other might be. The selectivity can be highly substrate-dependent, with diastereoselectivities ranging from 1:1 to >95:5.[3]
-
Bifunctional Thiourea Catalysts: These catalysts utilize hydrogen bonding to organize the transition state. Their modular nature allows for fine-tuning. If your current thiourea catalyst is not providing selectivity, consider one with a different hydrogen-bonding donor or a more sterically demanding scaffold.[4][5][6]
-
-
For Metal Catalysis:
-
Lewis Acids: The choice of metal and ligand is critical. A coordinatively saturated metal center can create a more rigid transition state, enhancing diastereoselectivity. For example, chiral zirconium catalysts have been developed for highly enantioselective Mannich-type reactions.[7] If you are using a simple Lewis acid like TiCl₄ or SnCl₄ with poor results, switching to a chiral complex is a necessary step for asymmetric induction.
-
2. Analyze the Reaction Medium (Solvent and Temperature):
-
Solvent Polarity: Solvents can influence the geometry of the transition state. A screen of aprotic solvents with varying polarity (e.g., Toluene, THF, Dichloromethane, Acetonitrile) is a standard optimization step.
-
Temperature: Lowering the reaction temperature often enhances selectivity by magnifying the small energy differences between the diastereomeric transition states. If your reaction is running at room temperature, try cooling it to 0 °C or -20 °C. Cryogenic temperatures (-78 °C) may be necessary in some cases.
3. Consider the Iminium Ion Source:
-
Pre-formed vs. In Situ Generation: The method of imine/iminium ion generation can impact the reaction. If you are using a three-component reaction, consider pre-forming the imine. This can lead to a cleaner reaction profile and sometimes improved selectivity. Stable imine surrogates, such as N-Boc-amido sulfones, can also provide more consistent results.[4][6]
Question 2: I'm observing product epimerization, which is eroding my initial diastereomeric ratio. How can I prevent this?
Epimerization of the α-proton of the β-amino ester is a frequent complication, especially under the reaction conditions or during workup and purification.[8]
1. Crystallization-Induced Diastereomer Transformation (CIDT):
-
This powerful technique leverages the lower solubility of one diastereomer to drive the equilibrium towards its formation.[8] If your product is crystalline, screening solvents that promote precipitation of the desired diastereomer directly from the reaction mixture can be highly effective. A chiral base catalyst can mediate the epimerization of the product in solution, while the desired, less soluble diastereomer crystallizes out, effectively removing it from the equilibrium.[8] This approach can turn a 1:1 solution mixture into a >95:5 solid product.[8]
2. Modify the Workup and Purification:
-
Avoid Acidic or Basic Conditions: Exposure to strong acids or bases during aqueous workup can catalyze epimerization. Use a buffered wash or a rapid extraction with minimal contact time.
-
Chromatography: Silica gel can be acidic enough to cause epimerization of sensitive compounds. Consider deactivating the silica with a base (e.g., triethylamine) before use or opting for alternative purification methods like crystallization if possible.
3. Protecting Group Strategy:
-
The nature of the ester and the amine protecting group can influence the acidity of the α-proton. While less common as a primary strategy for this issue, it's a parameter to consider in a full optimization campaign.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Mannich reaction and how does it determine diastereoselectivity?
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an acidic α-proton (in this case, an ester).[1] The reaction proceeds through two key stages:
-
Iminium Ion Formation: The amine and aldehyde condense to form an iminium ion.[1][2]
-
Nucleophilic Attack: The ester is deprotonated to form an enol or enolate, which then acts as a nucleophile, attacking the electrophilic iminium ion.[1][2]
Diastereoselectivity arises from the facial selectivity of the enolate's attack on the iminium ion. The relative orientation of the reactants in the transition state, which is influenced by steric and electronic interactions, determines whether the syn or anti product is formed. Chiral catalysts create a chiral environment that favors one transition state over the other.
Caption: General workflow of the Mannich reaction leading to diastereomeric products.
Q2: How does the structure of the ester and imine affect diastereoselectivity?
The steric bulk of the reactants plays a crucial role.
-
Ester Group: A bulkier ester group can influence the preferred conformation of the enolate and create greater steric hindrance in one of the transition states, thereby increasing diastereoselectivity.
-
Imine Substituents: The substituents on both the nitrogen and the carbon of the imine can have a profound effect. For instance, in proline-catalyzed reactions, increasing the size of the aldehyde-derived substituent on the imine can significantly enhance the diastereomeric ratio in favor of the syn product.[2] Similarly, the protecting group on the amine (e.g., Boc, Cbz) influences the steric and electronic properties of the iminium ion.
Q3: Which analytical techniques are best for determining the diastereomeric ratio (d.r.)?
-
¹H NMR Spectroscopy: This is the most common and direct method. The diastereomers will have distinct signals for at least some of their protons, particularly the α- and β-protons. Integration of these unique signals allows for the determination of the d.r.[8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is primarily used for determining enantiomeric excess (e.e.), but it can also often separate diastereomers.
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can separate all four stereoisomers.
Experimental Protocols & Data
Protocol: Screening Organocatalysts for Diastereoselectivity
This protocol provides a general framework for screening different catalysts.
-
Setup: To a series of oven-dried vials, add the imine (0.2 mmol, 1.0 equiv) and the chosen catalyst (0.02 mmol, 10 mol %).
-
Solvent: Add the reaction solvent (e.g., Toluene, 0.4 mL).
-
Nucleophile Addition: Add the β-keto ester or other ester nucleophile (0.3 mmol, 1.5 equiv).
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature, 0 °C) and monitor by TLC or LC-MS.
-
Analysis: Upon completion, carefully remove a small aliquot from the crude reaction mixture, dissolve in a suitable deuterated solvent (e.g., CDCl₃), and analyze by ¹H NMR to determine the crude diastereomeric ratio.
Table 1: Influence of Catalyst and Conditions on Diastereoselectivity
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) | d.r. (syn:anti) | Reference |
| 1 | (S)-Proline (20) | Dioxane | RT | syn | High | 19:1 | [2] |
| 2 | Cinchonine (10) | CH₂Cl₂ | RT | Varies | 81-99 | 1:1 to >95:5 | [3] |
| 3 | Thiourea (10) | Toluene | RT | - | 60 | 92:8 | [6] |
| 4 | None (Base only) | Et₂O | RT | Mixture | - | ~1:1 | [8] |
This table is a representative summary based on literature examples and specific results will vary with substrates.
Caption: A logical workflow for optimizing diastereoselectivity in Mannich reactions.
References
-
Title: Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization Source: PMC - NIH URL: [Link]
-
Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Asymmetric Mannich reactions of beta-keto esters with acyl imines catalyzed by cinchona alkaloids Source: PubMed URL: [Link]
-
Title: Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Mannich reaction Source: Wikipedia URL: [Link]
-
Title: Mannich Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters Source: ACS Omega URL: [Link]
-
Title: Enantioselective Mannich-Type Reactions Using a Novel Chiral Zirconium Catalyst for the Synthesis of Optically Active β-Amino Acid Derivatives Source: Journal of the American Chemical Society URL: [Link]
-
Title: Simulation and Design of Anti and Syn Isomers of Mannich-Type Compounds Using DFT Calculations and Molecular Docking Analysis Source: MDPI URL: [Link]
-
Title: Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis Source: PMC URL: [Link]
-
Title: Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters Source: ACS Publications URL: [Link]
-
Title: Stereocontrolled Mannich reaction with enolizable imines using (S,S)-(+)-pseudoephedrine as chiral auxiliary. Asymmetric synthesis of alpha,beta-disubstituted beta-aminoesters and beta-lactams Source: PubMed URL: [Link]
-
Title: Mannich Reaction Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Asymmetric Mannich reactions of beta-keto esters with acyl imines catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Ethyl 3-Amino-3-Phenylpropanoate Purity by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates biological activity, efficacy, and safety. For chiral molecules like ethyl 3-amino-3-phenylpropanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to precisely quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for this purpose, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind method development choices, present a comprehensive validation protocol, and compare the primary technique against viable alternatives, offering a trusted resource for researchers, scientists, and drug development professionals.
The Imperative of Chiral Purity in Drug Synthesis
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, regulatory agencies demand strict control over the enantiomeric composition of chiral APIs. Ethyl 3-amino-3-phenylpropanoate, a β-amino acid ester, serves as a crucial chiral building block. Ensuring its enantiomeric purity at the outset prevents the propagation of stereochemical errors into the final drug product, a scenario that could have profound clinical and financial repercussions.
Chiral HPLC stands as the gold standard for enantiomeric purity analysis, offering high accuracy, robustness, and sensitivity.[1][3] Its efficacy hinges on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to their temporal separation and subsequent quantification.[4]
Selecting the Optimal Chiral HPLC Strategy
The success of any chiral separation is critically dependent on the selection of the appropriate CSP and mobile phase.[4] For β-amino acid esters, several classes of CSPs have demonstrated high efficacy.
Comparison of Leading Chiral Stationary Phases (CSPs)
Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most versatile and widely used for separating amino acids and their derivatives.[4][5] The choice between them is guided by the specific molecular structure of the analyte and the desired chromatographic mode.
| CSP Class | Chiral Selector Example | Primary Interaction Mechanisms | Typical Mobile Phases | Advantages | Limitations |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions.[4] | Normal Phase (e.g., Hexane/Ethanol); Reversed-Phase (with immobilized phases). | Broad applicability, high enantioselectivity for a wide range of compounds, robust and reliable.[6][7] | Coated phases have limited solvent compatibility; some analytes may show poor peak shape. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation, π-π interactions.[5][8] | Polar Organic (e.g., Methanol/Acetonitrile); Reversed-Phase (e.g., Water/Methanol with acid/base modifier). | Excellent for polar and ionizable compounds like underivatized amino acids, compatible with LC-MS. | Can be more sensitive to mobile phase pH and buffer concentration. |
| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation with primary amine groups.[9][10] | Reversed-Phase (e.g., Perchloric acid solution). | Highly specific for compounds with a primary amine near the chiral center.[10] | Limited to a narrower range of analytes compared to polysaccharide or glycopeptide phases. |
For ethyl 3-amino-3-phenylpropanoate, both polysaccharide and macrocyclic glycopeptide phases are strong candidates. A polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate), is often a successful starting point in normal phase mode due to its excellent shape recognition capabilities for aromatic compounds.
A Proposed Starting Method for Ethyl 3-Amino-3-Phenylpropanoate
Based on common practices for β-amino acid esters, the following method provides a robust starting point for analysis.
| Parameter | Condition | Rationale |
| Column | Chiralpak® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) | Immobilized polysaccharide phases offer broad solvent compatibility and have shown high selectivity for amino acid derivatives.[6] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | A standard normal phase eluent. IPA acts as the polar modifier, while a small amount of DEA is added to improve the peak shape of the basic amine. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 25 °C | Temperature control is crucial for reproducible retention times and selectivity.[10] |
| Detection | UV at 254 nm | The phenyl group in the analyte provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring adequate signal. |
Method Validation: A Framework of Trust
Once a suitable separation is achieved, the method must be validated to prove it is fit for its intended purpose. The validation framework is dictated by the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13] This process ensures the data generated is reliable, accurate, and reproducible.
The Validation Workflow
The following diagram outlines the logical flow of a comprehensive analytical method validation.
Caption: Logical workflow for chiral HPLC method validation.
Step-by-Step Validation Protocol
This protocol details the experimental execution for each validation parameter as per ICH Q2(R1).[11][14]
A. System Suitability Testing (SST)
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[15]
-
Procedure:
-
Prepare a solution containing both the desired enantiomer and a small amount (e.g., 0.5%) of the undesired enantiomer.
-
Inject this solution five or six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.
-
Calculate the resolution between the two enantiomeric peaks.
-
-
Acceptance Criteria (Typical):
-
Resolution (Rs) ≥ 1.5
-
%RSD of peak areas < 2.0%
-
Tailing Factor (T) between 0.8 and 1.5
-
Theoretical Plates (N) > 2000
-
B. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[14]
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject a solution of the desired enantiomer.
-
Inject a solution of the undesired enantiomer.
-
Inject a solution of the racemic mixture.
-
If available, inject solutions of known related impurities.
-
-
Acceptance Criteria: The desired enantiomer peak should be free from interference from the blank, the other enantiomer (which should be baseline resolved), and any known impurities at its retention time.
C. Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte spanning the expected concentration range (e.g., from the Limit of Quantitation (LOQ) to 150% of the target concentration for the impurity).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
D. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a sample of the pure, desired enantiomer at a known concentration.
-
Spike this sample with the undesired enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery of the spiked amount.
-
-
Acceptance Criteria: Recovery should typically be within 98.0% to 102.0%.
E. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level. This should be done on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the measured amount of the undesired enantiomer should be < 5% at the 100% level.
F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with suitable precision and accuracy.[14]
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare and inject multiple blank samples, determine the standard deviation of the blank response, and calculate LOD and LOQ using the slope of the linearity curve.
-
-
Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD < 10%) and accuracy.
G. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% absolute for IPA).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: The system suitability parameters (especially resolution) should remain within the acceptance criteria, demonstrating the method's reliability during routine use.
Comparison with Alternative Analytical Technologies
While chiral HPLC is the workhorse, other techniques can be employed for chiral purity analysis. Understanding their capabilities provides a comprehensive analytical perspective.[1][2][3]
Caption: Comparison of primary chiral analysis techniques.
| Technique | Principle | Speed | Sensitivity | Solvent Consumption | Primary Advantage |
| Chiral HPLC | Differential partitioning with a CSP.[16] | Moderate | High (UV, MS) | High | Versatility and Robustness: The established gold standard with the widest range of available stationary phases.[1] |
| Chiral SFC | Differential partitioning using supercritical CO₂ as the mobile phase. | Very Fast | High (UV, MS) | Very Low | Speed and Sustainability: Significantly faster run times and reduced organic solvent usage.[3] |
| Chiral CE | Differential migration in an electric field with a chiral selector in the buffer.[2] | Fast | Moderate | Extremely Low | High Efficiency & Minimal Sample: Unparalleled separation efficiency and requires only nanoliters of sample.[1] |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, causing distinct chemical shifts. | Slow | Low | Low | Absolute Quantification: Can provide an accurate enantiomeric ratio without a reference standard of the minor enantiomer. |
For routine quality control in a regulated environment, the robustness, transferability, and vast historical database of Chiral HPLC make it the most trustworthy and frequently implemented technique.
Conclusion
The validation of a chiral HPLC method for ethyl 3-amino-3-phenylpropanoate is a systematic process that transforms a well-developed separation into a reliable, defensible analytical tool. By carefully selecting a suitable chiral stationary phase, optimizing chromatographic conditions, and rigorously executing a validation plan based on ICH Q2(R1) guidelines, scientists can ensure the stereochemical integrity of this critical pharmaceutical intermediate.[11][12] While alternative technologies offer distinct advantages in specific scenarios, the proven robustness and versatility of chiral HPLC solidify its position as the cornerstone of enantiomeric purity testing in the pharmaceutical industry. This guide provides the foundational knowledge and practical framework to approach this critical analytical challenge with confidence and scientific rigor.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (n.d.). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . (n.d.). Retrieved from [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs . (n.d.). Retrieved from [Link]
-
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . (n.d.). Retrieved from [Link]
-
USP <621> Chromatography - DSDP Analytics . (n.d.). Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI . (2021). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA . (2021). Retrieved from [Link]
-
Are You Sure You Understand USP <621>? | LCGC International . (2024). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . (2005). Retrieved from [Link]
-
Quality Guidelines - ICH . (n.d.). Retrieved from [Link]
-
Liquid chromatographic enantioseparation of spin-labelled beta-amino acids - PubMed . (n.d.). Retrieved from [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC - PubMed Central . (n.d.). Retrieved from [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies . (2025). Retrieved from [Link]
-
HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase - PubMed . (n.d.). Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . (2023). Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry . (2023). Retrieved from [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco . (n.d.). Retrieved from [Link]
-
Chiral stationary phases and applications in gas chromatography - Open Access LMU . (2022). Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today . (n.d.). Retrieved from [Link]
-
(PDF) High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases - ResearchGate . (2015). Retrieved from [Link]
-
Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf - ResearchGate . (2011). Retrieved from [Link]
-
High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues - ResearchGate . (2025). Retrieved from [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH . (2024). Retrieved from [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate . (2025). Retrieved from [Link]
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Chiral HPLC Separations - Phenomenex . (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Ethyl 3-Amino-3-Phenylpropanoate: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. The stereochemical purity of a compound like ethyl 3-amino-3-phenylpropanoate, a valuable building block in organic synthesis, dictates its efficacy and safety in downstream applications. This guide provides an in-depth, objective comparison of the three primary analytical techniques for determining its enantiomeric excess: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond a simple listing of methods. It explains the causality behind experimental choices, offers detailed, field-proven protocols, and presents a comparative framework to empower you to select the most suitable technique for your specific analytical needs.
Core Concepts in Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral substance, reflecting the degree to which one enantiomer is present in a greater amount than the other.[1] It is expressed as a percentage and calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1] The accurate determination of this value is critical for assessing the success of an asymmetric synthesis.
Comparative Overview of Analytical Techniques
The choice of analytical method is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, accuracy, and sample throughput. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of ethyl 3-amino-3-phenylpropanoate.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[2] | Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.[3] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), leading to distinct NMR signals.[4] |
| Sample State | Liquid | Volatile (often requires derivatization) | Liquid (solution) |
| Derivatization | Often not required for direct analysis.[5] Can be used for indirect methods.[6] | Typically required to enhance volatility and thermal stability. | Can be used (Chiral Derivatizing Agents) or not (Chiral Solvating Agents).[4] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with MS detection. | Lower (mg to µg range).[7] |
| Resolution | Excellent | Excellent | Variable, dependent on the agent and analyte. |
| Speed | Moderate (5-30 min per sample) | Fast (5-20 min per sample) | Very Fast (< 5 min per sample for data acquisition).[8] |
| Quantitation | Highly accurate and precise through peak area integration. | Highly accurate and precise through peak area integration. | Good accuracy, but can be affected by peak overlap and integration challenges. |
| Development Time | Can be time-consuming to find the optimal CSP and mobile phase. | Method development can be intensive, especially for derivatization. | Can be rapid if a suitable chiral discriminating agent is known. |
| Equipment Cost | High | High | Highest |
In-Depth Analysis and Experimental Protocols
This section provides detailed, step-by-step methodologies for each technique, grounded in established principles and adapted for ethyl 3-amino-3-phenylpropanoate.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: Chiral HPLC is often the first choice for ee determination due to its broad applicability and the commercial availability of a wide array of chiral stationary phases (CSPs). For ethyl 3-amino-3-phenylpropanoate, which contains both an amine and an ester functional group, polysaccharide-based CSPs are highly effective.[9] These CSPs, typically derivatives of cellulose or amylose, form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to differential retention times.[10] A normal-phase mobile system is often preferred for these CSPs to enhance the polar interactions necessary for chiral recognition.
Experimental Workflow Diagram:
Caption: High-level workflow for chiral HPLC analysis.
Detailed Protocol:
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based column such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) is a strong candidate.[9]
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of Hexane/Isopropanol (IPA) with a small amount of a basic additive to improve peak shape. A typical starting point is 90:10 (v/v) Hexane:IPA + 0.1% Diethylamine (DEA).
-
Degas the mobile phase by sonication or helium sparging.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the ethyl 3-amino-3-phenylpropanoate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (due to the phenyl group).
-
-
Analysis:
-
Inject a racemic standard of ethyl 3-amino-3-phenylpropanoate to determine the retention times of the two enantiomers and confirm resolution.
-
Inject the sample to be analyzed under the same conditions.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Chiral Gas Chromatography (GC)
Causality of Experimental Choices: Chiral GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS). However, ethyl 3-amino-3-phenylpropanoate is not sufficiently volatile for direct GC analysis. Therefore, derivatization is necessary to block the polar amine and ester functional groups, increasing volatility and thermal stability. A common and effective strategy is a two-step derivatization: esterification of the carboxylic acid (already an ethyl ester in this case) and acylation of the amine. Since the ester is already present, only the amine needs to be derivatized, for example, with trifluoroacetic anhydride (TFAA). The resulting volatile derivative can then be separated on a chiral capillary column, often one coated with a cyclodextrin derivative.
Experimental Workflow Diagram:
Caption: High-level workflow for chiral GC analysis with derivatization.
Detailed Protocol:
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A column such as Chirasil-L-Val is suitable for separating derivatized amino acid esters.[3]
-
-
Derivatization:
-
Dissolve approximately 1 mg of the ethyl 3-amino-3-phenylpropanoate sample in 0.5 mL of anhydrous dichloromethane in a vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool the vial to room temperature.
-
Carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent like hexane or ethyl acetate for injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
-
-
Analysis:
-
Inject a derivatized racemic standard to determine the retention times of the two diastereomers.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Use the same formula as for HPLC, based on the integrated peak areas.
-
NMR Spectroscopy with Chiral Discriminating Agents
Causality of Experimental Choices: NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. Since enantiomers are indistinguishable in an achiral NMR solvent, a chiral discriminating agent (CDA) is required. CDAs can be categorized into chiral solvating agents (CSAs) and chiral derivatizing agents. For ethyl 3-amino-3-phenylpropanoate, a CSA is an attractive option as it avoids a covalent modification step. A suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a derivative of binaphthyl phosphoric acid, will form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[11] These complexes have different magnetic environments, leading to the splitting of specific proton signals in the ¹H NMR spectrum. The integration of these split signals allows for the determination of the enantiomeric ratio.
Experimental Workflow Diagram:
Caption: High-level workflow for NMR analysis using a Chiral Solvating Agent.
Detailed Protocol:
-
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the ethyl 3-amino-3-phenylpropanoate sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of a suitable chiral solvating agent, for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Analysis:
-
Compare the spectrum of the mixture with the spectrum of the analyte alone to identify signals that have split into two distinct sets of peaks. Protons close to the chiral center, such as the methine proton (-CH(NH₂)-) or the adjacent methylene protons (-CH₂-COO-), are most likely to show separation.
-
Carefully integrate the corresponding signals for each of the two diastereomeric complexes.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100
-
Where Integral₁ and Integral₂ are the integration values of the corresponding signals for the major and minor enantiomers, respectively.
-
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of ethyl 3-amino-3-phenylpropanoate is context-dependent.
-
Chiral HPLC stands out as the most versatile and robust method. It generally provides excellent resolution and is highly accurate. While method development can be iterative, it is the gold standard for routine quality control and for generating data for regulatory submissions.
-
Chiral GC is a powerful alternative, especially when high sensitivity is required. The necessity of derivatization adds a step to the workflow but can be automated for high-throughput screening. It is particularly well-suited for a lab already equipped with and experienced in GC-MS analysis.
-
NMR Spectroscopy is unparalleled in its speed of analysis. It is an excellent tool for rapid screening of reaction conditions in a research and development setting. However, it is generally less sensitive than chromatographic methods, and finding a suitable chiral discriminating agent that provides baseline resolution can be a matter of trial and error.
For a laboratory focused on process development and quality control in a pharmaceutical setting, investing in the development of a validated chiral HPLC method is highly recommended. For academic research and high-throughput screening of asymmetric reactions, the speed of NMR spectroscopy offers a significant advantage. Chiral GC finds its niche where high sensitivity is paramount and the analyte is amenable to derivatization. By understanding the principles and practicalities of each technique, researchers can confidently select and implement the most appropriate method for their analytical challenge.
References
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
- Enantiomeric Derivatives Separation of 2- (Phen0xy)
- Enantiomeric excess. Wikipedia.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- Chiral Separation of Five Arylpropionic Acid Drugs. Amanote Research.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer.
- Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organoc
- GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column.
- Chirality determination of unusual amino acids using precolumn derivatiz
- Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Determination of Enantiomeric Excess via 31P-NMR.
- Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes.
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.
- A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- Rapid analysis of amino acid enantiomers by chiral-phase capillary gas chrom
- Recent Advances in Separation and Analysis of Chiral Compounds.
- NMR Chiral solvating agents.
- Chiral HPLC Separ
- Enantioseparation of chiral amino acids as the N(O,S)
- Chiral HPLC separation: str
- Basics of chiral HPLC. Sigma-Aldrich.
- The Chiral Notebook. Phenomenex.
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A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of β-Amino Acids
For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of β-amino acids is a critical endeavor. These valuable building blocks are integral to the development of peptidomimetics, pharmaceuticals, and other bioactive molecules. Chiral auxiliaries offer a robust and reliable strategy to introduce stereocenters with high precision. This guide provides an in-depth, objective comparison of three of the most widely used chiral auxiliaries for the asymmetric synthesis of β-amino acids: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. We will delve into the mechanistic underpinnings of their stereochemical control, provide detailed experimental protocols, and present a comparative analysis of their performance based on published experimental data.
The Enduring Importance of Chiral Auxiliaries
While catalytic asymmetric methods have seen significant advancements, chiral auxiliaries remain a cornerstone of asymmetric synthesis due to their high reliability, predictability, and broad substrate scope. The fundamental principle involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. This chiral auxiliary then directs a subsequent chemical transformation, such as enolate alkylation or conjugate addition, to occur with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product, often with the possibility of recovering the auxiliary for reuse.
Evans' Oxazolidinones: A Legacy of Reliable Stereocontrol
First introduced by David A. Evans in the 1980s, chiral oxazolidinones have become one of the most trusted classes of chiral auxiliaries.[1] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.
Mechanism of Stereocontrol
The high diastereoselectivity observed with Evans' oxazolidinones is attributed to a well-defined, chelated transition state.[2][3][4] Upon deprotonation of the N-acyl oxazolidinone with a strong base, a rigid (Z)-enolate is formed. The metal cation (typically lithium or sodium) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the 4-position of the oxazolidinone (e.g., benzyl or isopropyl), effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered face, leading to a predictable stereochemical outcome.[3]
Caption: Stereochemical pathway for Evans' oxazolidinone-mediated alkylation.
Performance Data
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl | Benzyl bromide | >99:1 | 85 | [5] |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Allyl iodide | 98:2 | 77 | [6] |
Experimental Protocol: Asymmetric Synthesis of a β-Amino Acid Precursor using an Evans' Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes.
-
In a separate flask, prepare the desired acid chloride (e.g., 3-bromopropionyl chloride) (1.1 eq) in anhydrous THF.
-
Add the acid chloride solution to the lithium salt of the oxazolidinone dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the N-acyl oxazolidinone by column chromatography.
2. Diastereoselective Azide Introduction (for β-amino acid synthesis):
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a solution in THF dropwise and stir for 30 minutes to form the sodium enolate.[2]
-
In a separate flask, dissolve trisyl azide (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Cannulate the enolate solution into the trisyl azide solution.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction with glacial acetic acid.
-
Warm to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the α-azido product by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the α-azido N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Stir the reaction vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
Oppolzer's Sultams: Rigidity and Stereoelectronic Control
Camphor-derived sultams, introduced by Wolfgang Oppolzer, are another powerful class of chiral auxiliaries. Their rigid bicyclic structure provides a well-defined steric environment for asymmetric transformations.[8]
Mechanism of Stereocontrol
The stereochemical outcome of reactions using Oppolzer's sultams is governed by the formation of a chelated enolate, similar to Evans' auxiliaries. The metal cation is chelated by the enolate oxygen and one of the sulfonyl oxygens.[9][10] This chelation, in conjunction with the steric bulk of the camphor skeleton, directs the approach of the electrophile to the less hindered face of the enolate. Interestingly, recent studies suggest that stereoelectronic effects of the sulfonyl group, rather than purely steric interactions, may play a dominant role in directing the stereoselectivity.[9]
Caption: Stereochemical pathway for Oppolzer's sultam-mediated reactions.
Performance Data
| Auxiliary | Reaction Type | Electrophile/Reactant | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (2R)-Bornane-10,2-sultam | Aldol Reaction | Isobutyraldehyde | >98% | 85 | [11] |
| (2S)-Bornane-10,2-sultam | Michael Addition | Methyl acrylate | >95% | 90 | [10] |
| (2R)-Bornane-10,2-sultam | Radical Addition | Alkyl radical | >95% | 70-85 | [12] |
Experimental Protocol: Asymmetric Synthesis of a β-Amino Acid via Conjugate Addition to an N-Enoyl Oppolzer's Sultam
1. Acylation of Oppolzer's Sultam:
-
To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) and stir for 30 minutes.
-
Add a solution of the desired α,β-unsaturated acid chloride (e.g., crotonyl chloride) (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction with aqueous NH4Cl and extract with ethyl acetate.
-
Purify the N-enoyl sultam by recrystallization or chromatography.
2. Diastereoselective Conjugate Addition of a Nitrogen Nucleophile:
-
Prepare a solution of the desired nitrogen nucleophile, for example, by deprotonating benzylamine with n-butyllithium to form lithium benzylamide.
-
Dissolve the N-enoyl sultam (1.0 eq) in anhydrous THF at -78 °C.
-
Add the solution of the lithium amide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate and purify by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the conjugate addition product in a mixture of dioxane and water.
-
Add LiOH·H₂O (4 eq) and 30% H₂O₂ (8 eq) at 0 °C.
-
Stir at room temperature for 4 hours.
-
Quench with aqueous Na₂SO₃ and acidify with 1M HCl.
-
Extract the β-amino acid product with a suitable organic solvent. The chiral auxiliary can be recovered from the aqueous layer.[13]
Pseudoephedrine: The Practical and Economical Choice
Pseudoephedrine, a readily available and inexpensive natural product, has emerged as a highly practical chiral auxiliary, largely due to the pioneering work of Andrew G. Myers.[14] Its amides undergo highly diastereoselective alkylations, providing access to a wide range of enantiomerically enriched carboxylic acids and their derivatives.[14][15][16]
Mechanism of Stereocontrol
The stereoselectivity of pseudoephedrine amide enolate alkylations is rationalized by a proposed transition state model where the lithium enolate adopts a conformation that minimizes steric interactions.[17][18] Upon deprotonation with a strong base in the presence of lithium chloride, a chelated (Z)-enolate is formed.[14] The lithium cation is coordinated to the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety. The phenyl group of the auxiliary is proposed to orient itself to block one face of the enolate, while the methyl group on the side chain directs the electrophile to attack from the opposite face.[14][17]
Caption: Stereochemical pathway for pseudoephedrine-mediated alkylation.
Performance Data
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (+)-Pseudoephedrine | N-propionamide | n-Butyl iodide | 97:3 | 92 | [14] |
| (+)-Pseudoephedrine | N-propionamide | Benzyl bromide | >99:1 | 95 | [14] |
| (+)-Pseudoephedrine | N-(β-alanyl)amide | Methyl iodide | >95:5 | 85 | [16] |
Experimental Protocol: Asymmetric Synthesis of an α-Substituted β-Amino Acid using Pseudoephedrine
1. Formation of the Pseudoephedrine Amide:
-
To a solution of N-Boc-β-alanine (1.0 eq) and triethylamine (2.2 eq) in CH₂Cl₂ at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Filter the reaction mixture and add a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in CH₂Cl₂ to the filtrate.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and concentrate to give the crude amide, which can be purified by chromatography.[16]
2. Diastereoselective Alkylation:
-
To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF at -78 °C, add lithium diisopropylamide (LDA) (2.2 eq).
-
Stir the mixture for 30 minutes at 0 °C, then cool back to -78 °C.
-
Add the alkyl halide (1.5 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate and purify by column chromatography.[14][16]
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated pseudoephedrine amide in a 1:1 mixture of dioxane and 9N H₂SO₄.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Wash the aqueous solution with CH₂Cl₂ to remove the pseudoephedrine.
-
The aqueous layer containing the β-amino acid can then be further purified.[19][20]
Comparative Analysis and Concluding Remarks
| Feature | Evans' Oxazolidinones | Oppolzer's Sultams | Pseudoephedrine |
| Stereoselectivity | Generally excellent (>95% d.e.) | Generally excellent (>95% d.e.) | Generally very good to excellent (>90% d.e.) |
| Cost & Availability | Moderately expensive | Expensive | Inexpensive and readily available |
| Scalability | Good | Moderate | Excellent |
| Cleavage Conditions | Mild (LiOH/H₂O₂) | Mild to moderate (LiOH/H₂O₂, hydrolysis) | Can require harsh acidic conditions |
| Auxiliary Recovery | Generally good | Generally good | Good |
| Crystallinity of Derivatives | Often crystalline | Often crystalline | Often crystalline |
Choosing the Right Auxiliary:
-
Evans' oxazolidinones are a reliable choice for a wide range of applications, offering excellent stereoselectivity and well-understood mechanisms. They are particularly advantageous when mild cleavage conditions are a priority.
-
Oppolzer's sultams provide exceptional stereocontrol due to their rigid structure and are often used when other auxiliaries fail to give high selectivity. Their high cost can be a limiting factor.
-
Pseudoephedrine is an outstanding choice for large-scale synthesis due to its low cost, ready availability in both enantiomeric forms, and the high crystallinity of its derivatives, which often simplifies purification.[14][21] The primary drawback can be the relatively harsh conditions required for auxiliary cleavage, which may not be compatible with sensitive substrates.
Ultimately, the selection of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic target, the desired scale of the reaction, cost considerations, and the required downstream transformations. This guide provides the foundational knowledge and practical protocols to enable an informed choice for the successful asymmetric synthesis of β-amino acids.
References
- Oppolzer, W. Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 1990, 62(7), 1241-1250.
- Collum, D. B. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Accounts of Chemical Research, 2021, 54(17), 3354-3367.
- Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997, 119(28), 6496-6511.
- Collum, D. B. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 2018, 140(40), 13087-13095.
- Myers, A. G., et al. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE. Organic Syntheses, 2000, 77, 29.
- Curran, D. P. CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. Journal of Heterocyclic Chemistry, 1993, 30(6), 1773-1778.
-
Oppolzer, W. Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube3D. Available at: [Link].
- Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997, 119(28), 6496-6511.
- Collum, D. B.
- Myers, A. G., et al. Stereocontrolled Alkylative Construction of Quaternary Carbon Centers. Journal of the American Chemical Society, 2002, 124(40), 11984-11998.
- Lory, C. Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations.
- Schreiber, S. L., et al. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 2006, 47(47), 8373-8376.
- Nagula, G., et al. Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2000, 2(22), 3527-3529.
- Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 2012, 51(13), 3152-3156.
- Kim, S., et al. Highly Diastereoselective Radical Addition to Oxime Ethers: Asymmetric Synthesis of β-Amino Acids. Organic Letters, 2001, 3(10), 1507-1509.
- Myers, A. G., et al. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Organic Letters, 2002, 4(18), 3139-3142.
- Evans, D. A. Evans Enolate Alkylation-Hydrolysis.
- Oreate AI. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
- Nagula, G., et al. ChemInform Abstract: Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. ChemInform, 2001, 32(11).
- Collum, D. B. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 2019, 141(29), 11525-11536.
- Palomo, C., et al. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 2006, 71(1), 337-340.
- NPTEL. Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 -sp3) bonds in asymmetric fashion. NPTEL Web Course.
- Sibi, M. P., et al. Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society, 2001, 123(34), 8444-8445.
- Evans, D. A., Shaw, J. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2003, (4-5), 35-41.
- Evans, D. A. Evans' original oxazolidinone auxiliary-based asymmetric methodology.
- Evans, D. A., et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 1982, 104(6), 1737-1739.
- Garner, P., et al. Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 2021, 98, 463-490.
- Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis.
- Grzonka, Z., et al. Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. Polish Journal of Chemistry, 2006, 80(2), 265-277.
- Srikanth, R., et al. Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. Rasayan Journal of Chemistry, 2019, 12(1), 64-72.
- Wang, P., et al. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Grzonka, Z., et al. Application of Oppolzer's Sultam in the Synthesis of Cyclic alfa-Amino Acids and beta-Amino Acids. Polish Journal of Chemistry, 2006, 80(2), 265-277.
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- Diaz, G., et al. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 2014, 19(6), 7429-7443.
- Palomo, C., et al. Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 2005, 70(12), 4935-4938.
- Weismiller, M. C., et al. (−)-d-2,10-camphorsultam. Organic Syntheses, 1990, 69, 154.
- Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia.
- Oppolzer, W. Oppolzer's chiral sultam-induced asymmetric synthesis of...
- Davies, S. G., et al. Asymmetric synthesis and applications of beta-amino Weinreb amides. Tetrahedron: Asymmetry, 1998, 9(21), 3767-3780.
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A Comparative Guide to Ethyl vs. Methyl 3-Amino-3-Phenylpropanoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and peptidomimetics, the incorporation of non-natural amino acids, particularly β-amino acids, offers a powerful strategy to enhance proteolytic stability, modulate conformational preferences, and improve pharmacokinetic profiles. Among these, 3-amino-3-phenylpropanoate, a β-phenylalanine analogue, is of significant interest. This guide provides an in-depth technical comparison of two common C-terminal protected forms of this building block for solid-phase peptide synthesis (SPPS): the ethyl ester and the methyl ester.
While direct, side-by-side comparative studies in the literature are scarce, this guide synthesizes established principles of peptide chemistry to provide a framework for rational selection. We will explore the theoretical and practical implications of the choice between the ethyl and methyl esters on key aspects of SPPS, including coupling efficiency, steric hindrance, potential for racemization, and final cleavage.
Physicochemical Properties at a Glance
A fundamental comparison begins with the basic physicochemical properties of the two molecules. These properties can influence their handling, solubility, and reactivity.
| Property | Methyl 3-amino-3-phenylpropanoate | Ethyl 3-amino-3-phenylpropanoate |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 179.22 g/mol | 193.24 g/mol [1] |
| CAS Number | 14898-52-3 | 6335-76-8[2] |
| Predicted pKa | 7.68 ± 0.10[3] | Not readily available |
| Predicted XLogP3 | 1.2 | 1.6[1] |
The slightly higher molecular weight and predicted lipophilicity (XLogP3) of the ethyl ester are direct consequences of the additional methylene group. While seemingly minor, these differences can have cascading effects during the iterative process of SPPS.
The Core of the Matter: Ethyl vs. Methyl in the SPPS Workflow
The choice between an ethyl and a methyl ester as a C-terminal protecting group for 3-amino-3-phenylpropanoate in SPPS primarily revolves around considerations of steric hindrance and its impact on the key steps of the synthesis.
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Coupling Efficiency and Steric Hindrance
The most significant difference between the ethyl and methyl esters lies in their steric bulk. The ethyl group is larger than the methyl group, which can introduce greater steric hindrance during the coupling reaction.[4][5] This is particularly relevant when coupling the second amino acid to the resin-bound 3-amino-3-phenylpropanoate.
The mechanism of peptide bond formation involves the nucleophilic attack of the deprotected N-terminal amine of the resin-bound amino acid on the activated carboxyl group of the incoming amino acid. Increased steric hindrance around the N-terminal amine can slow down this reaction, potentially leading to incomplete coupling. This can result in deletion sequences, which are notoriously difficult to separate from the target peptide during purification.
For β-amino acids, which can already exhibit slower coupling kinetics compared to α-amino acids, this additional steric hindrance from the ethyl ester could be a critical factor. Researchers may need to employ longer coupling times, higher excesses of reagents, or more potent coupling agents like HATU or HCTU to drive the reaction to completion.[6] However, extended reaction times can increase the risk of side reactions, including racemization.
Caption: Steric hindrance comparison during the coupling step.
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis.[7] For β-amino acids, the potential for epimerization at the β-carbon also exists. The primary mechanism for racemization during coupling involves the formation of an oxazolone intermediate.[8] The rate of oxazolone formation and subsequent racemization is influenced by several factors, including the choice of coupling reagents, the base used, and the structure of the amino acid itself.
While the ester group is not directly involved in the oxazolone formation, the overall reaction environment it creates can have an indirect effect. If the increased steric hindrance of the ethyl ester necessitates harsher coupling conditions (e.g., stronger bases or longer reaction times), the risk of racemization could be elevated.[3] It is therefore crucial to use racemization-suppressing additives like HOBt or Oxyma, especially when working with β-amino acids.[7][8]
Cleavage from the Resin
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups, typically achieved with a strong acid like trifluoroacetic acid (TFA). Both methyl and ethyl esters are generally labile to these standard cleavage conditions.
However, the rate of cleavage can be influenced by the nature of the ester. In some contexts, ethyl esters can be slightly more resistant to hydrolysis than methyl esters. While this difference is often negligible under the harsh conditions of TFA cleavage, it could be a factor in very sensitive syntheses or if alternative, milder cleavage strategies are employed. For most standard Fmoc-based SPPS protocols, both esters are expected to be cleaved efficiently.
Experimental Protocols: A General Framework
The following protocols provide a general framework for the incorporation of Fmoc-protected 3-amino-3-phenylpropanoate esters into a peptide sequence using manual SPPS. These should be optimized based on the specific sequence and available instrumentation.
Materials
-
Fmoc-L-3-amino-3-phenylpropanoate methyl ester or ethyl ester
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Protocol for a Single Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For the ethyl ester, consider extending this time to 3-4 hours or performing a double coupling.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Repeat these steps for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
-
Final Fmoc Deprotection: Perform the deprotection step as described above.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry.
-
Conclusion and Recommendations
The choice between ethyl and methyl 3-amino-3-phenylpropanoate in SPPS is a nuanced one, with the primary differentiating factor being the steric bulk of the ester group.
-
Methyl 3-amino-3-phenylpropanoate is recommended for general use, especially in sequences where coupling to the β-amino acid is anticipated to be challenging. The smaller size of the methyl group presents less steric hindrance, which can lead to faster and more efficient coupling reactions, potentially reducing the need for extended reaction times and minimizing the risk of side reactions.
-
Ethyl 3-amino-3-phenylpropanoate can also be used successfully, but researchers should be prepared to optimize coupling conditions. This may involve longer coupling times, double coupling, or the use of more powerful coupling reagents. The slightly increased hydrophobicity of the ethyl ester is unlikely to have a significant impact on the overall synthesis but could be a minor consideration in the context of very long or aggregation-prone peptides.
Ultimately, the optimal choice may be sequence-dependent. For critical applications, a small-scale test synthesis with both building blocks is advisable to determine the most efficient and highest-purity route for a specific peptide target.
References
-
Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32057-32066. [Link]
-
Bodanszky, M., & Bath, R. J. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications, (21), 1259-1260. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. [Link]
-
Veeprho. (n.d.). Ethyl 3-amino-3-phenylpropanoate | CAS 6335-76-8. [Link]
-
Chemdad. (n.d.). METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE. [Link]
-
Wu, Y., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Molecules, 17(11), 12841–12850. [Link]
-
Wu, F., et al. (2023). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Molecules, 28(17), 6299. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
The Strategic Advantage of Ethyl 3-Amino-3-Phenylpropanoate in β-Lactam Synthesis: A Comparative Guide
For Immediate Publication
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The β-lactam ring is a cornerstone of antibiotic chemistry, forming the structural core of penicillins, cephalosporins, and other critical antibacterial agents.[1][2] The relentless rise of antibiotic resistance necessitates the development of novel, efficient, and stereoselective synthetic routes to new β-lactam derivatives.[3] This guide provides a comparative analysis of synthetic strategies for 3-amino-β-lactams, with a particular focus on the advantages of utilizing ethyl 3-amino-3-phenylpropanoate as a key precursor. We will delve into the mechanistic underpinnings and practical considerations of the intramolecular cyclization of this β-amino ester and compare it with the classical Staudinger and Kinugasa reactions.
The Precursor of Choice: Ethyl 3-Amino-3-Phenylpropanoate
Ethyl 3-amino-3-phenylpropanoate, a readily available β-amino ester, presents a streamlined and efficient entry point for the synthesis of 3-amino-4-phenyl-azetidin-2-one, a valuable building block for more complex antibiotic structures. The primary advantage of this precursor lies in the convergent nature of the synthetic strategy it enables. Rather than constructing the C3-amino and C4-phenyl substituents in a stepwise fashion on a pre-formed ring, these key structural motifs are already incorporated into the linear precursor, simplifying the synthetic route and often leading to higher overall yields and better control of stereochemistry.
Method 1: The Direct Approach - Intramolecular Cyclization of Ethyl 3-Amino-3-Phenylpropanoate
The most direct route to a β-lactam from ethyl 3-amino-3-phenylpropanoate is through an intramolecular cyclization. This transformation is typically mediated by a Grignard reagent, which serves a dual role as a base to deprotonate the amine and as a Lewis acid to activate the ester carbonyl for nucleophilic attack.
Mechanistic Insights
The Grignard-mediated cyclization proceeds through a well-defined mechanism. The Grignard reagent, typically an alkylmagnesium halide, first deprotonates the primary amine of the β-amino ester, forming a magnesium amide. This is followed by intramolecular nucleophilic attack of the resulting amide on the ester carbonyl, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the ethoxide group yields the desired β-lactam.
Diagram: Mechanism of Grignard-Mediated Cyclization
Caption: Grignard-mediated cyclization of ethyl 3-amino-3-phenylpropanoate.
Experimental Protocol: Grignard-Mediated Cyclization
Materials:
-
Ethyl 3-amino-3-phenylpropanoate
-
Ethylmagnesium bromide (1 M solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of ethyl 3-amino-3-phenylpropanoate (1 equivalent) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to 0°C in an ice bath.
-
Ethylmagnesium bromide (2.2 equivalents) is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-4-phenyl-azetidin-2-one.
Alternative Approaches: A Comparative Overview
To fully appreciate the advantages of the β-amino ester cyclization route, it is essential to compare it with other prominent methods for β-lactam synthesis, namely the Staudinger and Kinugasa reactions.
Method 2: The Staudinger Reaction
The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a classic and versatile method for β-lactam synthesis.[4][5] To synthesize a 3-amino-β-lactam via this route, a protected aminoketene (or its precursor) is reacted with an appropriate imine.
Diagram: The Staudinger Reaction Workflow
Caption: General workflow for the Staudinger synthesis of a 3-amino-β-lactam.
Experimental Protocol: Staudinger Reaction
Materials:
-
Phthalimidoacetyl chloride
-
N-benzylideneaniline
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of N-benzylideneaniline (1 equivalent) in anhydrous DCM at 0°C under an inert atmosphere, add triethylamine (1.2 equivalents).
-
A solution of phthalimidoacetyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise to the stirred mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction mixture is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated.
-
The crude protected β-lactam is purified by recrystallization or column chromatography.
-
For deprotection, the purified product is dissolved in ethanol, and hydrazine hydrate (2 equivalents) is added. The mixture is refluxed for 2-4 hours.
-
After cooling, the precipitated phthalhydrazide is filtered off, and the filtrate is concentrated. The residue is taken up in a suitable solvent and washed with water to remove any remaining hydrazine. The organic layer is dried and concentrated to yield the 3-amino-β-lactam.
Method 3: The Kinugasa Reaction
The Kinugasa reaction involves the copper(I)-catalyzed reaction of a terminal alkyne with a nitrone to stereoselectively form cis-β-lactams.[6] To obtain a 3-amino-β-lactam, a protected aminoalkyne would be required.
Diagram: The Kinugasa Reaction Workflow
Caption: General workflow for the Kinugasa synthesis of a 3-amino-β-lactam.
Experimental Protocol: Kinugasa Reaction
Materials:
-
A suitable protected aminoalkyne
-
A suitable nitrone
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a mixture of the nitrone (1 equivalent), the protected aminoalkyne (1.2 equivalents), and CuI (10 mol%) in anhydrous toluene under an inert atmosphere, add the base (1.5 equivalents).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 80°C) for 12-24 hours.
-
After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
-
Subsequent deprotection of the amino group is carried out under appropriate conditions depending on the protecting group used.
Performance Comparison
| Feature | Intramolecular Cyclization of β-Amino Ester | Staudinger Reaction | Kinugasa Reaction |
| Precursor Strategy | Convergent | Linear/Convergent | Convergent |
| Stereoselectivity | Dependent on precursor stereochemistry and reaction conditions. Can yield both cis and trans isomers. | Highly dependent on substituents and reaction conditions. Often gives cis, but trans is also accessible.[7] | Highly stereoselective for cis-β-lactams.[6] |
| Key Reagents | Grignard reagent or other strong bases. | Ketene (often in situ from acyl chloride) and imine. | Terminal alkyne, nitrone, Cu(I) catalyst. |
| Reaction Conditions | Anhydrous, inert atmosphere. | Anhydrous, inert atmosphere; often requires a base. | Anhydrous, inert atmosphere; requires a base and catalyst. |
| Advantages | Direct cyclization of a readily available precursor with pre-installed functionality. Good for specific target synthesis. | Broad substrate scope. Well-established and widely used. Can access both cis and trans isomers. | Excellent stereocontrol for cis isomers. Milder conditions are often possible. |
| Disadvantages | Requires a pre-synthesized β-amino ester. Grignard reagents are moisture-sensitive. | Ketenes can be unstable and polymerize. Requires a separate deprotection step for the amino group. | Requires synthesis of nitrone and protected aminoalkyne precursors. Limited to cis-β-lactam synthesis. |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
Conclusion: A Strategic Choice for Targeted Synthesis
The intramolecular cyclization of ethyl 3-amino-3-phenylpropanoate offers a compelling and strategic advantage for the synthesis of 3-amino-4-phenyl-azetidin-2-one. Its primary benefit lies in the directness and convergency of the approach, leveraging a precursor that already contains the desired substitution pattern. This often translates to a more efficient overall synthesis with fewer steps and potentially better control over the final product's stereochemistry, which is dictated by the stereochemistry of the starting β-amino ester.
While the Staudinger and Kinugasa reactions are powerful and versatile methods for β-lactam synthesis with broader applicability in some respects, they often require the synthesis of more elaborate starting materials (e.g., protected aminoketenes, nitrones, and protected aminoalkynes) and may involve additional protection/deprotection steps. The Staudinger reaction's stereoselectivity can be variable, while the Kinugasa reaction is generally limited to the synthesis of cis-β-lactams.
For research and drug development professionals focused on the synthesis of specific 3-amino-β-lactam targets, the use of a readily available and appropriately substituted β-amino ester precursor like ethyl 3-amino-3-phenylpropanoate represents a highly logical and efficient synthetic strategy. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and the availability of starting materials. However, the intramolecular cyclization of β-amino esters stands out as a powerful tool for the rapid and targeted synthesis of this critical class of compounds.
References
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Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Org Lett. 2011 Dec 2;13(23):6276-9. [Link]
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Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. 2018. [Link]
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The Kinugasa Reaction. Organic Reactions. 2024. [Link]
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Advances in the chemistry of β-lactam and its medicinal applications. Future Med Chem. 2013 Jun;5(9):1037-63. [Link]
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Stereoselective synthesis of β-lactams: recent examples. Org Biomol Chem. 2023 Apr 6;21(14):2841-2855. [Link]
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Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.[Link]
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Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules. 2009 Aug;14(8):2955-2965. [Link]
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Intramolecular Ester Enolate Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acids. Organic Letters. 2011. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. Curr Org Chem. 2010;14(1):102-151. [Link]
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Grignard Reaction. Organic Chemistry Portal.[Link]
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Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. Eur J Org Chem. 2017 Jun 5;2017(21):2994-3011. [Link]
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Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal.[Link]
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Reactions of Grignard Reagents. Master Organic Chemistry.[Link]
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The Grignard Reaction Mechanism. Chemistry Steps.[Link]
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Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. J Am Chem Soc. 1991;113(15):5772-5780. [Link]
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Synthesis of β-Lactams Using the Kinugasa Reaction. Synlett. 2007;(15):2299-2314. [Link]
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Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. Journal of Chemical Research. 2015. [Link]
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Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Arch Pharm (Weinheim). 2011 Dec;344(12):840-2. [Link]
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8.8: Chemistry of Esters. Chemistry LibreTexts.[Link]
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β-Lactam Synthesis by the Kinugasa Reaction. ResearchGate.[Link]
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Proposed mechanism for the intramolecular cyclization of N-benzyl-N-methyl-propiolamides. ResearchGate.[Link]
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β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.[Link]
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Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. 2002. [Link]
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Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. ResearchGate.[Link]
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Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. 2023. [Link]
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Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Chemistry Portal.[Link]
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A new synthesis of α-amino-acids by the reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. Journal of the Chemical Society, Perkin Transactions 1. 1975. [Link]
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A simple green protocol for the synthesis of ethyl 3-amino-1-aryl-1H-benzo[f] chromene-2-carboxylates in aqueous media. ResearchGate.[Link]
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A Comparative Guide to the Spectroscopic Confirmation of Stereochemistry: The Case of Ethyl 3-amino-3-phenylpropanoate
This guide provides a comprehensive comparison of spectroscopic methodologies for the confirmation of stereochemistry, using ethyl 3-amino-3-phenylpropanoate as a model compound. As a chiral β-amino ester, its enantiomeric form is critical in drug development and synthesis, demanding unambiguous stereochemical assignment. We will explore the capabilities and limitations of standard spectroscopic techniques and delve into advanced chiroptical methods, providing field-proven insights and detailed experimental protocols for researchers and scientists.
The Challenge of Chirality in Standard Spectroscopy
Ethyl 3-amino-3-phenylpropanoate possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)- and (S)-. Enantiomers are non-superimposable mirror images that exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Crucially, they also yield identical spectra under standard (achiral) spectroscopic conditions.
Conventional techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamentally "blind" to chirality. They probe the connectivity and electronic environment of atoms, which are identical in both enantiomers. Therefore, while these methods are essential for confirming the compound's structural formula, they cannot, by themselves, differentiate between the (R)- and (S)-forms.
The core challenge, which this guide addresses, is the introduction of a chiral influence to break this spectroscopic degeneracy and enable stereochemical confirmation.
Foundational Analysis: Spectroscopic Characterization of the Racemate
Before attempting to assign stereochemistry, it is imperative to confirm the overall structure of ethyl 3-amino-3-phenylpropanoate. This is achieved by analyzing the racemic mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum confirms the presence of all constituent protons. The diastereotopic protons of the CH₂ group adjacent to the stereocenter are of particular interest, as they may appear as a complex multiplet.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | Multiplet | 5H | Phenyl-H |
| 4.45 | Triplet | 1H | CH (NH₂)Ph |
| 4.15 | Quartet | 2H | O-CH₂ -CH₃ |
| 2.80 | Doublet of Doublets | 2H | CH₂ -COOEt |
| 1.90 | Broad Singlet | 2H | NH₂ |
| 1.25 | Triplet | 3H | O-CH₂-CH₃ |
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon NMR spectrum verifies the number of distinct carbon environments.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 172.0 | C =O (Ester) |
| 142.0 | Phenyl C (quaternary) |
| 128.8 | Phenyl C H |
| 127.8 | Phenyl C H |
| 126.5 | Phenyl C H |
| 60.8 | O-C H₂-CH₃ |
| 52.5 | C H(NH₂)Ph |
| 43.5 | C H₂-COOEt |
| 14.2 | O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups within the molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H Stretch (primary amine) |
| 3030 | Medium | Aromatic C-H Stretch |
| 2980 | Medium | Aliphatic C-H Stretch |
| 1735 | Strong, Sharp | C=O Stretch (ester) |
| 1600, 1495 | Medium | C=C Stretch (aromatic) |
| 1180 | Strong | C-O Stretch (ester) |
A Comparative Guide to Stereochemical Confirmation
To distinguish between the (R)- and (S)-enantiomers, we must employ techniques that can interact differently with each mirror image. Here, we compare two primary spectroscopic approaches: an indirect method using NMR with chiral derivatizing agents and a direct chiroptical method, Vibrational Circular Dichroism.
Caption: Comparison of indirect and direct spectroscopic workflows.
Method A: Indirect Analysis via NMR with Chiral Derivatizing Agents (CDAs)
This classic approach involves chemically converting the enantiomeric pair into a mixture of diastereomers. Diastereomers have different physical properties and, most importantly, distinct NMR spectra.
-
Causality of Experimental Choice: The primary amine group of ethyl 3-amino-3-phenylpropanoate is a convenient handle for derivatization. A common and effective CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues. Reacting the racemic amine with a single enantiomer of the CDA (e.g., (R)-Mosher's acid chloride) produces two diastereomeric amides: (R,R) and (S,R).
-
Expected Outcome: The protons and carbons near the newly formed stereocenters in the (R,R) and (S,R) diastereomers will exist in slightly different chemical environments. This results in separate, distinguishable signals in both the ¹H and ¹³C NMR spectra, allowing for quantification of the enantiomeric ratio. The absolute configuration can often be determined by analyzing the chemical shift differences (Δδ = δS - δR) according to established models for Mosher's amides.
Caption: Workflow for indirect stereochemical analysis via NMR.
Method B: Direct Analysis via Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] It is essentially the vibrational equivalent of electronic circular dichroism (ECD).
-
Causality of Experimental Choice: VCD provides a direct, unambiguous fingerprint of a molecule's absolute configuration without the need for chemical derivatization. This avoids potential complications like kinetic resolution or side reactions associated with CDAs. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.[1]
-
Expected Outcome: The two enantiomers, (R)- and (S)-ethyl 3-amino-3-phenylpropanoate, will produce VCD spectra that are perfect mirror images of each other (i.e., equal in magnitude but opposite in sign at all frequencies). By comparing the experimentally measured VCD spectrum of an enantiomerically pure sample to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-configuration), the absolute stereochemistry can be definitively assigned.
Complementary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
While not a primary structure elucidation tool, chiral HPLC is an indispensable complementary technique. It is the gold standard for separating enantiomers and determining enantiomeric excess (ee) or purity.[2][3][4]
-
Function: An analytical chiral HPLC method must be developed to verify that a sample is enantiomerically pure before attempting a definitive spectroscopic assignment with a technique like VCD. It is also used to validate the quantitative results obtained from NMR analysis with a CDA. Common chiral stationary phases (CSPs) for this type of molecule include those based on polysaccharide derivatives.[3][5]
Summary and Recommendations
| Feature | NMR with Chiral Derivatizing Agent (CDA) | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | Converts enantiomers to diastereomers with distinct NMR spectra. | Measures differential absorption of left and right circularly polarized IR light.[1] | Differential interaction with a chiral stationary phase leading to separation.[4] |
| Sample Prep | Chemical reaction required; must go to completion without side reactions. | None (direct analysis). Sample must be enantiomerically pure for assignment. | Dissolution in mobile phase. |
| Information | - Relative configuration- Enantiomeric ratio- Absolute configuration (with models) | - Unambiguous absolute configuration (by comparison to calculation)- Conformational information | - Enantiomeric ratio / purity- Preparative separation |
| Limitations | - Requires a reactive functional group- CDA must be enantiopure- Potential for kinetic resolution errors | - Requires specialized equipment- Quantum chemical calculations needed for assignment- Lower sensitivity than NMR | - Does not provide structural information- Method development can be time-consuming |
Recommendations for Researchers:
-
For Routine Purity Analysis: Develop a robust chiral HPLC method first. This is the most efficient and accurate way to determine the enantiomeric purity of your samples.
-
For Initial Stereochemical Assignment: If a VCD spectrometer is not available, NMR with a CDA like Mosher's acid is a reliable and accessible method. It provides both qualitative and quantitative information from a single experiment.
-
For Unambiguous, Definitive Confirmation: For regulatory filings or foundational research publications, Vibrational Circular Dichroism (VCD) is the superior method. It provides a direct fingerprint of the absolute configuration, free from the chemical ambiguities of derivatization.
Detailed Experimental Protocols
Protocol 1: NMR Analysis with (R)-Mosher's Acid Chloride
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of enantiomerically enriched or racemic ethyl 3-amino-3-phenylpropanoate in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Add Base: Add 1.2 equivalents of a non-nucleophilic base (e.g., dry pyridine or triethylamine) to act as an acid scavenger.
-
Derivatization: Add 1.1 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) dropwise while gently mixing.
-
Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature for 30 minutes, or until complete as monitored by TLC.
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to well-resolved signals, such as the methoxy (OCH₃) protons from the Mosher's reagent, to integrate and determine the diastereomeric ratio.
Protocol 2: Analysis by Vibrational Circular Dichroism (VCD)
-
Sample Purity: Ensure the sample of a single enantiomer is of high enantiomeric purity (>99% ee) as determined by a validated chiral HPLC method.
-
Solution Preparation: Prepare a concentrated solution (~50 mg/mL) of the sample in a suitable deuterated solvent (e.g., CDCl₃) that has minimal interfering absorptions in the IR region of interest (1800-900 cm⁻¹).
-
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.
-
Use a sample cell with an appropriate path length (typically 100 µm).
-
Collect data for a sufficient duration (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.
-
Acquire a background spectrum of the solvent in the same cell and subtract it from the sample spectrum.
-
-
Computational Analysis:
-
Perform a conformational search for the molecule using a computational chemistry package.
-
Calculate the optimized geometry, vibrational frequencies, and VCD intensities for the most stable conformers of one enantiomer (e.g., the (R)-enantiomer) using Density Functional Theory (DFT).
-
Compare the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum. A direct match confirms the absolute configuration as (R); a mirror-image match confirms it as (S).
-
References
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PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link][6]
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PubChem. (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link][7]
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Baran, R., et al. (2018). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. [Link][1]
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Ye, B., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link][2]
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Himal, B., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link][3]
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Kannappan, V. (2023). Chiral separation and analysis. Chiralpedia. [Link][4]
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Comparative analysis of different synthetic routes to ethyl 3-amino-3-phenylpropanoate
A Comparative Guide to the Synthetic Routes of Ethyl 3-Amino-3-phenylpropanoate
Ethyl 3-amino-3-phenylpropanoate, a key chiral building block for various pharmaceuticals, represents a class of β-amino esters whose efficient and stereoselective synthesis is of paramount importance in medicinal and organic chemistry.[1][2] This guide provides a comparative analysis of the principal synthetic strategies to access this valuable compound, offering field-proven insights into the causality behind experimental choices and presenting objective data to inform methodological selection for researchers, scientists, and drug development professionals.
Introduction: The Significance of a β-Amino Ester
β-amino acids and their ester derivatives are crucial structural motifs found in numerous biologically active compounds, including peptides and pharmaceuticals.[1][3] Unlike their α-amino acid counterparts, β-amino acids can impart unique conformational constraints and improved metabolic stability to peptide-based drugs.[4] Ethyl 3-amino-3-phenylpropanoate, specifically, serves as a precursor to drugs targeting a range of conditions, making its synthesis a subject of continuous optimization. The primary challenge lies not just in its construction, but in controlling the stereochemistry at the C3 position, as biological activity is often enantiomer-dependent.
This guide will dissect and compare four major synthetic paradigms:
-
The Rodionov Reaction: A classic, multicomponent approach.
-
Mannich-Type Reactions: A versatile C-C bond-forming strategy.
-
Asymmetric Catalysis: Modern methods for high enantioselectivity.
-
Biocatalysis: Green and highly specific enzymatic routes.
Strategic Overview of Synthetic Pathways
The selection of a synthetic route is a critical decision dictated by the desired outcome: racemic material for initial screening, or a specific enantiomer for final drug development. Factors such as scale, cost, available reagents, and desired purity (both chemical and stereochemical) guide this choice.
Caption: Decision workflow for synthesizing ethyl 3-amino-3-phenylpropanoate.
Route Analysis 1: The Rodionov Reaction
The Rodionov reaction is a one-pot condensation of an aldehyde (benzaldehyde), malonic acid, and an amine (or ammonia) in an alcoholic solvent. It is a robust and straightforward method for preparing β-amino acids, which can then be esterified.
Mechanism & Causality: The reaction proceeds via an initial Knoevenagel condensation between benzaldehyde and malonic acid to form phenylidenemalonic acid. This intermediate then undergoes a conjugate addition by the amine, followed by decarboxylation to yield the β-amino acid. The use of an alcoholic solvent like ethanol is crucial as it serves as both the reaction medium and the eventual esterifying agent when heated with an acid catalyst. While historically significant, its primary drawback is the lack of stereocontrol, yielding a racemic mixture.
Representative Protocol (Racemic Synthesis):
-
Setup: To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Esterification: Cool the mixture, then add concentrated sulfuric acid (0.2 eq) cautiously. Re-heat to reflux for an additional 8-12 hours to facilitate esterification.
-
Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield racemic ethyl 3-amino-3-phenylpropanoate.
Route Analysis 2: Mannich-Type Reactions
The Mannich reaction is a three-component condensation that forms a C-C bond by connecting an active hydrogen compound, an aldehyde, and an amine.[5] For the synthesis of β-amino esters, this typically involves the reaction of a ketene silyl acetal (as the enolate equivalent) with a pre-formed imine.
Mechanism & Causality: Benzaldehyde is first condensed with an amine to form an N-substituted imine. This imine is then activated by a Lewis acid, making it susceptible to nucleophilic attack by a ketene silyl acetal (derived from ethyl acetate). The Lewis acid is critical for enhancing the electrophilicity of the imine carbon, thereby promoting the C-C bond formation. This approach offers greater modularity than the Rodionov reaction but, in its classical form, also produces a racemic product. Highly effective asymmetric variants have been developed using chiral catalysts.[6]
Representative Protocol (Asymmetric Variant):
-
Imine Formation (in situ): In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve benzaldehyde (1.0 eq) and N-Boc-aniline (1.0 eq) in dichloromethane (DCM).
-
Catalyst Introduction: Add a chiral catalyst, such as a copper(II)-chiral bisoxazoline complex (5 mol%), and stir for 30 minutes at -78 °C.
-
Nucleophile Addition: Slowly add the ketene silyl acetal of ethyl acetate (1.2 eq) via syringe pump over 1 hour.
-
Reaction: Maintain the reaction at -78 °C for 24 hours.
-
Quenching & Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with DCM.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the enantioenriched N-Boc-protected β-amino ester. The Boc group can be subsequently removed under acidic conditions.
Route Analysis 3: Biocatalytic Synthesis
Biocatalysis has emerged as a powerful and green alternative for producing enantiomerically pure compounds.[1][2] For ethyl 3-amino-3-phenylpropanoate, ω-transaminases (ω-TAs) are particularly effective enzymes.[3][7][8]
Mechanism & Causality: This route starts from the corresponding β-keto ester, ethyl benzoylacetate.[3] An ω-transaminase enzyme, which contains a pyridoxal-5'-phosphate (PLP) cofactor, catalyzes the transfer of an amino group from an amino donor (like isopropylamine) to the ketone of the substrate.[3] The enzyme's chiral active site dictates the stereochemistry of the newly formed amine, leading to very high enantiomeric excess (ee). The reaction is typically run in an aqueous buffer, often with a co-solvent like DMSO to improve substrate solubility, at or near room temperature.[3]
Representative Protocol (Enzymatic Asymmetric Synthesis):
-
Reaction Mixture: In a temperature-controlled vessel, prepare a solution of HEPES buffer (100 mM, pH 7.5) containing ethyl benzoylacetate (30 mM), isopropylamine (as the amino donor), and pyridoxal-5'-phosphate (PLP, 1 mM).[3]
-
Enzyme Addition: Add the purified ω-transaminase (e.g., a commercially available or engineered variant) to the mixture.[3]
-
Incubation: Gently agitate the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.[3] Monitor conversion by HPLC or TLC.[3]
-
Workup & Extraction: Once the reaction reaches completion, adjust the pH to basic (e.g., pH 10) and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be further purified if necessary, though enzymatic reactions often provide very clean products.
Comparative Performance Data
The choice of synthetic route is heavily influenced by key performance metrics. The table below summarizes typical outcomes for the discussed methodologies.
| Parameter | Rodionov Reaction | Classical Mannich | Asymmetric Mannich | Biocatalysis (ω-TA) |
| Stereoselectivity | Racemic (0% ee) | Racemic (0% ee) | Good to Excellent (85-99% ee) | Excellent (>99% ee) |
| Typical Yield | 40-60% | 50-70% | 70-95% | 80-95% (conversion) |
| Reaction Conditions | Harsh (High Temp, Reflux) | Mild to Moderate | Cryogenic Temps (-78 °C) | Mild (25-40 °C, Aqueous) |
| Reagent/Catalyst Cost | Low | Low | High (Chiral Ligand/Metal) | Moderate to High (Enzyme) |
| Scalability | High | High | Moderate (Cost, Temp Control) | High (Fermentation potential) |
| Green Chemistry | Poor (Solvents, Heat) | Moderate | Poor (Solvents, Metals) | Excellent (Aqueous, Biodegradable) |
| Key Advantage | Simplicity, Low Cost | Modularity | High Enantioselectivity | Unmatched Selectivity, Green |
| Key Disadvantage | No Stereocontrol, Byproducts | No Stereocontrol | Cost, Cryogenics | Substrate Specificity |
Conclusion and Recommendations
The synthesis of ethyl 3-amino-3-phenylpropanoate can be approached from multiple angles, each with distinct advantages and drawbacks.
-
For producing racemic material for initial biological screening or as a starting point for classical resolution, the Rodionov or classical Mannich reactions offer cost-effective and straightforward options.
-
For laboratory-scale synthesis of enantioenriched material , asymmetric Mannich-type reactions provide a reliable and high-yielding route, delivering excellent enantioselectivity, albeit at a higher cost and with more demanding experimental conditions.
-
For industrial-scale and green production of a single enantiomer , biocatalysis using ω-transaminases is the superior strategy.[1][2] It offers unparalleled stereoselectivity under mild, environmentally friendly conditions and is highly amenable to large-scale production, aligning with modern pharmaceutical manufacturing principles.
Ultimately, the optimal synthetic route is not a one-size-fits-all solution but rather a strategic choice based on the specific goals, resources, and scale of the research or production campaign.
References
-
Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. ACS Publications. Available at: [Link]
-
Reddy, P. V., et al. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications. Available at: [Link]
-
Delavault, A., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. Available at: [Link]
-
Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. Available at: [Link]
-
Smith, A. D., et al. (2020). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. PMC - NIH. Available at: [Link]
-
Various Authors. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. Available at: [Link]
-
Nagel, U., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]
-
Delavault, A., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. ResearchGate. Available at: [Link]
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Delavault, A., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. PubMed. Available at: [Link]
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Al-Hadedi, A. A. M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. Available at: [Link]
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Nagel, U., et al. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. Available at: [Link]
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Various Authors. (2019). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]
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Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]
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Romanova, N. N., et al. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. Available at: [Link]
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De la Cruz, P., et al. (2018). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Available at: [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Available at: [Link]
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A Comprehensive Guide to the Performance of Ethyl 3-Amino-3-Phenylpropanoate Hydrochloride in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, peptidomimetics have emerged as a compelling class of molecules that bridge the gap between small molecules and biologics. By mimicking the structure and function of natural peptides, they offer the potential for high potency and specificity while overcoming the inherent limitations of peptide drugs, such as poor metabolic stability.[1][2] A key strategy in the design of robust peptidomimetics is the incorporation of non-canonical amino acids, with β-amino acids being a particularly promising class.[1][2][3][4] This guide provides a detailed examination of ethyl 3-amino-3-phenylpropanoate hydrochloride, a pivotal β-amino acid building block, and offers a comparative analysis of its performance against other alternatives, supported by experimental data and established methodologies.
The Strategic Advantage of β-Amino Acids in Peptidomimetic Design
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these functional groups are separated by two carbon atoms, in contrast to the single carbon in α-amino acids.[1][2] This seemingly subtle structural alteration has profound implications for the resulting peptide's properties. The incorporation of β-amino acids into a peptide backbone introduces a higher degree of conformational flexibility and, crucially, confers remarkable resistance to enzymatic degradation by proteases.[1][2][5] This enhanced proteolytic stability is a critical attribute for developing viable drug candidates with improved pharmacokinetic profiles.[5][6]
This compound, with its phenyl side chain, offers a unique combination of features. The phenyl group provides a hydrophobic and aromatic moiety that can mimic the side chains of natural amino acids like phenylalanine, facilitating key binding interactions with biological targets. The ethyl ester and hydrochloride salt forms enhance its solubility and ease of handling during chemical synthesis.
Diagram: Comparison of α- and β-Amino Acid Structures
Caption: General structures of α- and β-amino acids.
Performance Benchmarking: this compound vs. Key Alternatives
The selection of the appropriate β-amino acid is a critical determinant of the final peptidomimetic's properties. Here, we compare this compound with other commonly employed β-amino acid building blocks.
| Feature | This compound | β-Alanine | (R)-3-Aminobutanoic Acid | trans-4-Aminocyclohexanecarboxylic Acid (ACHC) |
| Side Chain | Phenyl | None | Methyl | Cyclohexyl (part of a rigid ring) |
| Conformational Flexibility | Moderately constrained | High | Moderately flexible | Highly constrained |
| Hydrophobicity | High | Low | Low | Moderate |
| Potential for π-π Interactions | Yes | No | No | No |
| Proteolytic Stability | Excellent | Excellent | Excellent | Excellent |
| Synthetic Accessibility | Commercially available | Readily available | Commercially available | Commercially available |
Analysis of Performance:
-
Conformational Control: The phenyl group of ethyl 3-amino-3-phenylpropanoate imposes significant conformational constraints on the peptide backbone, which can be leveraged to stabilize specific secondary structures like helices and turns.[7] In contrast, the highly flexible β-alanine offers minimal structural pre-organization. For inducing well-defined helical or sheet-like structures, more rigid cyclic β-amino acids like ACHC are often preferred.[7]
-
Side-Chain Interactions: The aromatic phenyl ring is a key feature, enabling π-π stacking and hydrophobic interactions that are often crucial for high-affinity binding to biological targets. This makes it an excellent mimic for phenylalanine.
-
Proteolytic Resistance: All β-amino acids listed provide a significant shield against enzymatic degradation.[2][5] The altered backbone geometry is not recognized by the active sites of most proteases.
Experimental Protocols for Evaluation
To empirically assess the performance of peptidomimetics containing ethyl 3-amino-3-phenylpropanoate, the following experimental workflows are essential.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of ethyl 3-amino-3-phenylpropanoate into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Workflow for SPPS
Caption: Step-by-step workflow for solid-phase peptide synthesis.
Detailed Methodology:
-
Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in a compatible solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-protected ethyl 3-amino-3-phenylpropanoate) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated mixture to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
A direct comparison of the stability of a peptide containing ethyl 3-amino-3-phenylpropanoate with its all-α-amino acid counterpart is crucial.
Experimental Design:
Caption: Workflow for assessing proteolytic stability.
Procedure:
-
Prepare solutions of the α-peptide and the β-peptide at the same concentration in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Add a protease solution (e.g., trypsin, chymotrypsin, or serum) to each peptide solution to initiate digestion.
-
Incubate the mixtures at 37°C.
-
At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction and quench the enzymatic activity by adding a strong acid like TFA.
-
Analyze the samples by RP-HPLC. The peak area corresponding to the intact peptide will decrease over time as it is degraded.
-
Plot the percentage of remaining intact peptide against time for both the α- and β-peptides to compare their degradation rates.
Expected Results: The peptide containing ethyl 3-amino-3-phenylpropanoate will exhibit significantly enhanced stability, with a much slower rate of degradation compared to the all-α-amino acid control peptide.
Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Methodology:
-
Dissolve the purified peptide in an appropriate solvent (e.g., water, buffer, or a membrane-mimicking solvent like trifluoroethanol).
-
Acquire CD spectra over a wavelength range of approximately 190-260 nm.
-
The resulting spectrum can provide information about the presence of α-helices (characteristic minima at ~208 and ~222 nm), β-sheets (minimum around 218 nm), or random coil structures.
-
By comparing the CD spectra of a peptide with and without the β-amino acid, one can deduce the conformational impact of its incorporation.
Conclusion
This compound stands out as a highly valuable building block for the design and synthesis of peptidomimetics. Its ability to confer significant proteolytic stability is a major advantage for the development of drug candidates with improved pharmacokinetic properties. Furthermore, the presence of the phenyl side chain provides a means to introduce crucial aromatic and hydrophobic interactions, which can be essential for high-affinity binding to biological targets. While other β-amino acids may offer different degrees of conformational constraint, the balanced properties of this compound make it a versatile and powerful tool in the arsenal of the medicinal chemist. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of peptidomimetics incorporating this and other non-canonical amino acids.
References
- Frackenpohl, J., et al. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem, 2(6), 445-55.
- Gopi, H., et al. (2004). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 11(15), 2049-61.
- Castro, T., et al. (2023).
- Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-39.
- Fairlie, D. P., et al. (2000). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 7(9), 945-68.
- Castro, T., et al. (2023).
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Scribd. (n.d.). Proteolytic Stability Peptides. Retrieved from [Link]
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-
ResearchGate. (n.d.). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. Retrieved from [Link]
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Innovations Report. (2006). Yale Chemists Discover Alternative Protein Building Blocks. Retrieved from [Link]
- Nature. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
- ACS Publications. (2023).
-
Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Retrieved from [Link]
- PubMed. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society, 140(41), 13204-13208.
- World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271-291.
- National Institutes of Health. (2012). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Journal of the American Chemical Society, 134(1), 481-488.
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PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-amino-2-phenylpropanoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 3-phenylpropanoate (HMDB0040411). Retrieved from [Link]
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Assessing the Stability of Ethyl 3-Amino-3-phenylpropanoate: A Comparative Guide for Drug Development
An In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Early-Phase Development
Ethyl 3-amino-3-phenylpropanoate is a key building block in medicinal chemistry, frequently utilized as a precursor for pharmaceuticals targeting the central nervous system and other bioactive compounds.[1] As with any promising intermediate, a thorough understanding of its chemical stability is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. The stability profile of a molecule dictates its storage conditions, shelf-life, formulation strategies, and ultimately, the safety and efficacy of the final drug product.[2]
This guide provides a comprehensive assessment of the stability of ethyl 3-amino-3-phenylpropanoate under various stress conditions. We will move beyond theoretical discussions to provide actionable, field-proven experimental protocols and comparative data. Our approach is grounded in the principles of forced degradation, a systematic methodology used to predict the intrinsic stability of a substance by subjecting it to conditions more severe than accelerated stability testing.[2][3] This allows for the rapid identification of likely degradation pathways and the development of robust, stability-indicating analytical methods.
Theoretical Stability Profile: Understanding the Inherent Liabilities
The structure of ethyl 3-amino-3-phenylpropanoate—a β-amino ester—contains two primary points of potential chemical liability: the ester functional group and the benzylic amine.
-
Ester Hydrolysis: The most probable degradation pathway is the hydrolysis of the ethyl ester bond to yield 3-amino-3-phenylpropanoic acid and ethanol. This reaction can be catalyzed by both acid and base. The ester bonds in β-amino esters are known to be susceptible to hydrolysis, a property that is intentionally exploited in the design of biodegradable poly(β-amino esters) for drug delivery.[4][5] The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidation: The benzylic position (the carbon atom attached to both the phenyl ring and the amino group) can be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.
-
Other Pathways: While less common for this structure, other degradation pathways such as photolysis, if the phenyl ring absorbs light at relevant wavelengths, could lead to more complex degradation profiles.
Mechanistic Overview: Ester Hydrolysis
The primary degradation mechanism, ester hydrolysis, is a well-understood process. Understanding the mechanism is key to designing experiments and interpreting results.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a strong nucleophile, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol.
Below is a diagram illustrating these primary hydrolytic pathways.
Caption: Primary hydrolytic degradation pathways for ethyl 3-amino-3-phenylpropanoate.
Experimental Design: A Forced Degradation Study
A forced degradation study is essential to experimentally determine the stability of ethyl 3-amino-3-phenylpropanoate. The objective is not to completely degrade the molecule, but to achieve a target degradation of 10-20%, which is sufficient to identify primary degradation products and validate a stability-indicating analytical method.[3]
Experimental Workflow
The overall workflow is designed to be systematic and self-validating. Each stress condition includes a control sample to differentiate degradation from other experimental artifacts.
Caption: Experimental workflow for a forced degradation study.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
1. Materials:
-
Ethyl 3-amino-3-phenylpropanoate (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Photostability chamber compliant with ICH Q1B guidelines.[6]
-
Calibrated oven and water bath.
2. Stock Solution Preparation:
-
Accurately weigh and dissolve ethyl 3-amino-3-phenylpropanoate in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL. This co-solvent system is chosen to ensure solubility across a range of pH values.
3. Stress Conditions Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M HCl to get a final concentration of 0.1M HCl. Place in a water bath at 60°C. Withdraw samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M NaOH to get a final concentration of 0.1M NaOH. Keep at room temperature. Withdraw samples at 5, 15, 30, and 60 minutes. (Base hydrolysis is typically much faster).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a known quantity of solid compound in an oven at 80°C.
-
For both, include a control sample stored at the same temperature in the dark.[7] Sample at 1, 3, and 7 days.
-
-
Photostability: Expose the stock solution in a phototransparent container (e.g., quartz cell) to a light source conforming to ICH Q1B options (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil and placed alongside the test sample. Analyze after the full exposure period.
4. Sample Quenching:
-
Before analysis, all stressed samples must be neutralized to halt further degradation.
-
For acidic samples, add an equimolar amount of NaOH.
-
For basic samples, add an equimolar amount of HCl.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
1. Rationale: A robust chromatographic method is required to separate the parent compound from all potential degradation products. Coupling with mass spectrometry (MS) is invaluable for the identification of unknown impurities.[9]
2. Instrumentation:
-
HPLC system with a UV/Vis detector and a mass spectrometer.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The C18 chemistry provides good retention for the phenyl ring.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for the amine).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 20-30 minutes. This ensures elution of both polar degradation products and the less polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm.
-
MS Detector: Electrospray Ionization (ESI) in positive mode to detect the protonated parent molecule and degradation products.
4. Method Validation: The "stability-indicating" nature of the method is confirmed by demonstrating peak purity for the parent compound in all stressed samples, ensuring that no degradation products co-elute.
Data Interpretation and Comparative Analysis
The following table presents illustrative data, reflecting the expected stability profile of a β-amino ester like ethyl 3-amino-3-phenylpropanoate.
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Product(s) Identified (by MS) |
| 0.1M HCl | 24 hours at 60°C | 15.2% | 3-amino-3-phenylpropanoic acid |
| 0.1M NaOH | 30 mins at RT | 18.5% | 3-amino-3-phenylpropanoic acid |
| 3% H₂O₂ | 24 hours at RT | 4.1% | Minor unidentified polar species |
| Heat (Solution) | 7 days at 80°C | 2.5% | Trace 3-amino-3-phenylpropanoic acid |
| Heat (Solid) | 7 days at 80°C | < 1.0% | Not Detected |
| Light (ICH Q1B) | Full Exposure | 1.8% | Not Detected |
Analysis of Results
-
High pH Sensitivity: As predicted, the compound shows significant degradation under both acidic and, most notably, basic conditions. The primary degradation product is confirmed by MS to be the hydrolyzed free acid. This is the most critical stability liability.
-
Oxidative and Photolytic Stability: The molecule demonstrates relatively good stability against oxidation and light exposure under these conditions. The phenyl ring and benzylic amine are less reactive than the ester group.
-
Thermal Stability: The compound is stable in its solid form at elevated temperatures. In solution, slight hydrolysis is observed, likely due to the presence of water. This highlights the importance of keeping the material dry.
Comparison with Alternatives
-
vs. α-Amino Esters: While both are susceptible to hydrolysis, the kinetic rates can differ based on steric hindrance around the carbonyl group. However, the most significant difference lies in biological stability. Peptides incorporating β-amino acids, like our parent structure, show much higher resistance to enzymatic degradation by peptidases compared to their α-amino acid counterparts.[10] This is a major advantage in drug design for improving pharmacokinetic profiles.
-
vs. tert-Butyl 3-amino-3-phenylpropanoate: A tert-butyl ester would be expected to be more stable to base-catalyzed hydrolysis due to steric hindrance, but significantly more labile under acidic conditions due to the stability of the resulting tert-butyl carbocation. The choice of ester can be a strategic decision to tune the stability profile.
-
vs. 3-Amino-3-phenylpropanoic Acid: The free acid is the final product of hydrolysis and is, by definition, stable to this pathway. However, its physical properties (e.g., solubility, crystallinity) and pharmacokinetic profile (e.g., cell permeability) are vastly different from the ester, making the ester a more suitable intermediate or pro-drug in many applications.
Conclusion and Recommendations
This comprehensive guide demonstrates that ethyl 3-amino-3-phenylpropanoate is a molecule whose stability is primarily dictated by the hydrolytic lability of its ester group.
Key Findings:
-
The compound is highly sensitive to basic conditions and moderately sensitive to acidic conditions, leading to hydrolysis to the corresponding carboxylic acid.
-
It exhibits good stability against oxidative, photolytic, and thermal stress, particularly in the solid state.
-
Compared to α-amino acid derivatives, it offers the potential for enhanced metabolic stability.
Handling and Storage Recommendations:
-
Storage: The material should be stored in a dry, inert atmosphere at refrigerated temperatures (2-8°C) to minimize hydrolysis.[1]
-
In-Process Handling: During synthesis or formulation, exposure to strongly acidic or basic aqueous solutions should be minimized in duration and temperature. Buffering process streams to a neutral or slightly acidic pH (pH 4-6) is advisable.
By understanding these stability characteristics through a systematic forced degradation study, researchers can confidently handle, store, and formulate with ethyl 3-amino-3-phenylpropanoate, mitigating risks and accelerating the path to drug discovery and development.
References
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-
Forgó, B., et al. (2018). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. [Link]
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Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]
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ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]
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Ninkuu, V., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. [Link]
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Al-G섣, A. A., et al. (2017). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. NIH National Center for Biotechnology Information. [Link]
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Ferenc, B., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. [Link]
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Ninkuu, V., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. NIH National Center for Biotechnology Information. [Link]
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Grokipedia. Phenylpropanoids metabolism. [Link]
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Diaz, E., et al. (1998). 3-Phenylpropionate Degradation Pathway. Eawag-BBD. [Link]
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Singh, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]
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Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
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LookChem. Cas 6335-76-8, ethyl 3-amino-3-phenylpropanoate. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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ResearchGate. (2019). Beta-amino acids: versatile peptidomimetics. [Link]
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Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
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Waingeh, V., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-Amino-3-Phenylpropanoate Hydrochloride
For researchers and professionals in the fast-paced world of drug development, meticulous attention to detail extends beyond the synthesis and analysis of novel compounds. The safe and responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 3-amino-3-phenylpropanoate hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our commitment is to empower you with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Hazard Assessment and Chemical Profile
This compound is a substituted β-amino ester. While specific toxicity data for this exact compound is not extensively documented, the available Safety Data Sheets (SDS) and the chemical's structural motifs warrant a cautious approach.
Table 1: Chemical and Hazard Identification
| Property | Information | Source |
| Chemical Name | Ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Appearance | White to yellow solid | |
| Known Hazards | Classified as "TOXIC SOLID, ORGANIC, N.O.S." for transport. Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
The primary hazards are associated with its potential toxicity and irritant properties. The hydrochloride salt indicates that the amine group is protonated, making the compound acidic.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.
-
Hand Protection : Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat should be worn. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection : If handling the solid material outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is advised to prevent inhalation of any dust.
All handling of this compound, especially during the disposal process, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Waste Segregation and Labeling: The First Line of Defense
Proper segregation and labeling of chemical waste are fundamental to a safe laboratory environment. These practices prevent inadvertent mixing of incompatible chemicals and ensure that the waste is handled correctly by disposal personnel.
-
Waste Container : Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, pipette tips). The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The approximate quantity of waste should also be indicated.
Step-by-Step Chemical Neutralization Protocol for Laboratory-Scale Quantities
For small quantities (typically less than 10 grams) of this compound, a chemical neutralization and hydrolysis procedure can be performed to reduce its reactivity and potential toxicity before it is collected by a licensed waste disposal service. This two-step process targets the amine hydrochloride and the ester functional groups.
Step 1: Neutralization of the Amine Hydrochloride
The acidic amine hydrochloride is first neutralized to the free amine using a weak base. This is a safer alternative to using a strong base, which could cause a more vigorous and potentially hazardous reaction.
-
Preparation : In a chemical fume hood, place a beaker of appropriate size on a magnetic stir plate. Add the solid this compound to the beaker.
-
Dissolution : Add water to the beaker to dissolve the solid. The amount of water should be sufficient to fully dissolve the compound and allow for stirring.
-
Neutralization : Slowly and with constant stirring, add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) dropwise to the beaker.
-
Monitoring : Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH of the mixture is between 7.0 and 8.0. Effervescence (fizzing) may be observed as carbon dioxide is released.
-
Completion : Once the pH is stable in the neutral range, the neutralization of the amine hydrochloride is complete.
Step 2: Alkaline Hydrolysis of the Ester (Saponification)
The next step is to hydrolyze the ester functional group. This is achieved by heating the now basic solution, a process known as saponification.[3][4][5][6] This reaction will break the ester bond, forming the sodium salt of 3-amino-3-phenylpropanoic acid and ethanol.[6]
-
Heating : Gently heat the neutralized solution to approximately 50-60°C using a hot plate. Continue to stir the solution.
-
Reaction Time : Maintain this temperature for at least one hour to ensure the hydrolysis reaction goes to completion. The reaction is irreversible under these alkaline conditions.[3][5]
-
Cooling : After one hour, turn off the heat and allow the solution to cool to room temperature.
Final Disposal of Treated Waste
The resulting solution now contains the sodium salt of 3-amino-3-phenylpropanoic acid, ethanol, and sodium chloride. While the primary hazardous characteristics of the original compound have been mitigated, this solution should still be treated as chemical waste.
-
Collection : Transfer the cooled, treated solution to a properly labeled hazardous waste container. The label should now reflect the contents of the solution (e.g., "Aqueous waste containing sodium 3-amino-3-phenylpropanoate and ethanol").
-
Licensed Disposal : This container should be collected by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for the disposal of chemical waste.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (Solid) : If a small amount of the solid is spilled, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the spilled material in a labeled hazardous waste container.
-
Large Spills : For larger spills, evacuate the area and contact your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Personal Contamination : If the compound comes into contact with skin, wash the affected area thoroughly with soap and water for at least 15 minutes. If it comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and the protection of our ecosystem.
References
-
U.S. Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes. [Link]
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Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
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Chemguide. hydrolysis of esters. [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]
-
ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?[Link]
-
PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. [Link]
Sources
- 1. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Handling of Ethyl 3-amino-3-phenylpropanoate hydrochloride
As a cornerstone in contemporary pharmaceutical research and organic synthesis, Ethyl 3-amino-3-phenylpropanoate hydrochloride demands a meticulous approach to laboratory handling. This guide, designed for the discerning researcher, moves beyond rudimentary safety checklists to instill a deep, causal understanding of the necessary precautions. Herein, we detail not just the "what," but the "why," ensuring that every procedural step is a self-validating component of a comprehensive safety framework.
I. Hazard Identification and Risk Assessment
This compound is a solid compound that may cause skin, eye, and respiratory irritation.[1] A primary concern during handling is the potential for the formation of airborne dust, which can be inhaled and may create a combustible dust concentration in the air.[1] Therefore, all handling procedures must be designed to minimize dust generation and exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table summarizes the essential equipment for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1] |
| Skin | Impervious clothing and chemical-resistant gloves (Nitrile rubber recommended). | Prevents skin contact, which can lead to irritation.[1] Gloves must be inspected before use and disposed of properly after handling.[3] |
| Respiratory | A NIOSH-approved respirator with a P95 or P1 particle filter should be used when handling significant quantities or when dust formation is likely.[3] For higher-level protection, a respirator with OV/AG/P99 cartridges is recommended.[3] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. |
III. Operational Protocol: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
PPE Donning: Before handling, don all required personal protective equipment as outlined in the table above.
2. Handling Procedures:
-
Weighing: To minimize dust formation, weigh the compound carefully. Use a weighing paper or a container that can be directly introduced into the reaction vessel.
-
Dissolution: If the protocol allows, dissolving the compound in a suitable solvent within the fume hood will significantly reduce the risk of airborne dust.
-
Reaction Setup: Add the compound or its solution to the reaction vessel slowly and carefully to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in a designated waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[2] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][5]
-
Skin Contact: If skin contact occurs, wash off immediately with plenty of soap and water.[1][5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[3]
V. Storage and Disposal
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4]
Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction plant or through controlled incineration.[2][3] Do not allow the chemical to enter drains or sewer systems.[2]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
-
ChemSrc. (2013). MSDS of Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
Synerzine. (2018). Ethyl-3-phenyl propionate Safety Data Sheet. Retrieved from [Link]
-
ChemSrc. (2025). Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
